5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-6-8(11-7)5(4-10-6)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHGTKCNSLCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595945 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-23-3 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Introduction: The Strategic Importance of the 6-Azaindole Core
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a key heterocyclic building block belonging to the 6-azaindole class of compounds. The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active agents. Its structural analogy to indole allows it to function as a bioisostere, interacting with various enzymatic targets. Specifically, derivatives of this scaffold have demonstrated significant potential as antiproliferative agents against melanoma and as potent inhibitors of critical enzymes like Acetyl-CoA Carboxylase (ACC), highlighting their relevance in oncology and metabolic disease research.[1][2]
This guide provides a detailed, technically-grounded pathway for the synthesis of this valuable intermediate, designed for researchers and drug development professionals. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.
Retrosynthetic Analysis: A Logic-Driven Approach
A successful synthesis begins with a logical deconstruction of the target molecule. The primary challenge lies in the controlled construction of the fused bicyclic system and the regioselective installation of the carboxylic acid functionality at the C3 position. Our retrosynthetic strategy identifies the Leimgruber-Batcho indole synthesis as a highly effective and adaptable method for constructing the 6-azaindole core, followed by a reliable two-step functionalization to install the carboxyl group.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Pathway: The Modified Leimgruber-Batcho Approach
This pathway is selected for its reliability, use of accessible starting materials, and high-yield transformations. It systematically builds the molecule's complexity, ensuring control at each stage.
Workflow Overview
The synthesis proceeds in three main stages:
-
Enamine Formation: Activation of a substituted nitropicoline to form a key enamine intermediate.
-
Reductive Cyclization: Formation of the 6-azaindole core through reduction of the nitro group, which triggers intramolecular cyclization.
-
C3-Carboxylation: Regioselective formylation at the electron-rich C3 position, followed by oxidation to the target carboxylic acid.
Caption: Forward synthesis workflow diagram.
Part 1: Synthesis of (E)-1-(Dimethylamino)-2-(6-methoxy-3-nitropyridin-2-yl)ethene
The synthesis begins with the condensation of 2-methyl-6-methoxy-3-nitropyridine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Causality & Expertise: The methyl group at the C2 position, activated by the adjacent nitro group and ring nitrogen, is sufficiently acidic to react with DMF-DMA. This reagent serves as both a reactant and a dehydrating agent, efficiently driving the reaction forward to form the thermodynamically stable E-enamine. This step is foundational to the Leimgruber-Batcho synthesis, creating the necessary precursor for cyclization.
-
To a solution of 2-methyl-6-methoxy-3-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 5-10 volumes), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5-2.0 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The solid product typically precipitates and can be collected by filtration.
-
Wash the crude solid with cold water and diethyl ether, then dry under vacuum to yield the enamine intermediate, which is often used in the next step without further purification.
Part 2: Reductive Cyclization to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
The pivotal step is the reduction of the nitro group, which initiates a spontaneous intramolecular condensation and elimination of dimethylamine to furnish the aromatic pyrrole ring.
-
Trustworthiness & Self-Validation: The choice of reducing agent is critical and validates the protocol's robustness. While catalytic hydrogenation (H₂, Pd/C) is clean, iron powder in acetic acid is often preferred in laboratory settings for its cost-effectiveness, functional group tolerance, and simplicity. The reaction's endpoint is typically clear, marked by a distinct color change and confirmed by analytical methods, ensuring a reliable transformation.
-
Suspend the enamine intermediate (1.0 eq) in a mixture of acetic acid and ethanol (e.g., a 1:1 to 1:3 ratio).
-
Heat the suspension to 70-80 °C with vigorous stirring.
-
Add iron powder (4.0-5.0 eq) portion-wise, maintaining the internal temperature. An exotherm may be observed.
-
Stir the mixture at reflux for 1-3 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove iron salts, washing the pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude 5-Methoxy-1H-pyrrolo[3,2-b]pyridine. Purification can be achieved via silica gel chromatography if necessary.
Part 3: Synthesis of this compound
Direct carboxylation of the 6-azaindole core is often low-yielding. A more dependable, two-step sequence involving Vilsmeier-Haack formylation followed by oxidation is the authoritative method.
-
Authoritative Grounding: The C3 position of the pyrrolo[3,2-b]pyridine nucleus is highly activated towards electrophilic substitution, analogous to the C3 position of indole. The Vilsmeier-Haack reaction leverages this inherent reactivity to install a formyl group with high regioselectivity. Subsequent Pinnick oxidation is a mild and efficient method for converting the aldehyde to a carboxylic acid without affecting the sensitive heterocyclic core.
-
Cool anhydrous DMF (3.0-5.0 eq) to 0 °C in an inert atmosphere.
-
Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours.
-
Cool the reaction in an ice bath and quench by slowly adding a saturated aqueous solution of NaHCO₃ or sodium acetate until the pH is basic.
-
The product aldehyde often precipitates and can be collected by filtration. Alternatively, extract with ethyl acetate.
-
Purify the crude 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde by recrystallization or column chromatography.
-
Dissolve the 3-carbaldehyde intermediate (1.0 eq) in a mixture of tert-butanol and tetrahydrofuran (THF).
-
Add 2-methyl-2-butene (4.0-5.0 eq) as a chlorine scavenger.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5-2.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5-2.0 eq).
-
Add the aqueous solution of NaClO₂/NaH₂PO₄ dropwise to the aldehyde solution at room temperature.
-
Stir for 2-6 hours until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Acidify the mixture to pH 2-3 with 1M HCl. The target carboxylic acid should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Data Summary
The following table outlines the expected transformations and reagents for the recommended synthetic pathway. Yields are representative and may vary based on scale and optimization.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-Methyl-6-methoxy-3-nitropyridine | DMF-DMA, DMF | (E)-Enamine Intermediate | 90-98% |
| 2 | (E)-Enamine Intermediate | Fe, Acetic Acid | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | 65-80% |
| 3a | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | POCl₃, DMF | 3-Carbaldehyde Intermediate | 85-95% |
| 3b | 3-Carbaldehyde Intermediate | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Target Carboxylic Acid | 90-97% |
Conclusion
The synthesis of this compound is effectively achieved through a robust and logical sequence based on the Leimgruber-Batcho indole synthesis. This approach provides excellent control over the construction of the heterocyclic core and allows for the reliable, high-yielding introduction of the C3-carboxyl functionality via a formylation-oxidation sequence. This guide offers a field-proven, self-validating protocol that empowers researchers to access this critical building block for applications in drug discovery and medicinal chemistry.
References
A Technical Guide to Novel Synthetic Methodologies for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a key building block for the development of various therapeutic agents, including kinase inhibitors. This in-depth technical guide provides a comprehensive overview of novel and efficient synthetic strategies for this target molecule. Moving beyond classical, often harsh, synthetic routes, this document emphasizes modern methodologies that offer improved yields, regioselectivity, and milder reaction conditions. The guide delves into the strategic construction of the 5-methoxy-4-azaindole core via an optimized Fischer indole synthesis and subsequently explores advanced techniques for the crucial C3-carboxylation step. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in the synthesis of this valuable compound and its derivatives.
Introduction: The Significance of the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine, or 4-azaindole, framework is a privileged scaffold in drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, modulating physicochemical properties such as solubility and metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates. The introduction of a methoxy group at the 5-position and a carboxylic acid at the 3-position provides key points for molecular recognition and further derivatization, making this compound a highly sought-after intermediate. Derivatives of this core have shown promise as potent inhibitors of various kinases, highlighting their potential in oncology and other therapeutic areas.
This guide will focus on two critical stages of the synthesis: the construction of the core heterocyclic system and the regioselective introduction of the carboxylic acid functionality.
Strategic Synthesis of the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Core
The efficient construction of the 5-methoxy-4-azaindole core is paramount. While several methods for azaindole synthesis exist, the Fischer indole synthesis stands out for its efficiency, particularly when the pyridine ring is electronically enriched.
The Fischer Indole Synthesis: A Powerful Tool for 4-Azaindole Construction
Contrary to the historical belief that the electron-deficient nature of the pyridine ring hinders the Fischer indole cyclization, recent studies have demonstrated its effectiveness, especially with electron-donating substituents on the starting pyridylhydrazine.[1][2][3][4] The presence of a methoxy group on the pyridine ring facilitates the key[3][3]-sigmatropic rearrangement step of the reaction mechanism.
Diagram Caption: Workflow of the Fischer Indole Synthesis for the 5-Methoxy-4-azaindole core.
Detailed Experimental Protocol for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Synthesis
This protocol is adapted from established procedures for the synthesis of substituted 4-azaindoles.[2]
Step 1: Synthesis of 6-Methoxypyridin-3-ylhydrazine
The synthesis of the key hydrazine precursor is the initial step. This can be achieved from commercially available 2-methoxy-5-nitropyridine.
-
Reduction of the Nitro Group: 2-Methoxy-5-nitropyridine is reduced to 5-amino-2-methoxypyridine. Common reducing agents include SnCl₂·2H₂O in ethanol or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Diazotization: The resulting 5-amino-2-methoxypyridine is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).
-
Reduction of the Diazonium Salt: The diazonium salt is then reduced in situ to the corresponding hydrazine using a reducing agent such as sodium sulfite or stannous chloride.
Step 2: Fischer Indole Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyridin-3-ylhydrazine (1 equivalent) in a suitable acidic medium. A 4 wt% aqueous solution of sulfuric acid is often effective.[2]
-
Addition of the Carbonyl Compound: To form the unsubstituted pyrrole ring, glyoxal can be used. For direct introduction of the carboxylic acid precursor, pyruvic acid or a pyruvate ester can be employed. Add the carbonyl compound (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
| Starting Hydrazine | Carbonyl Compound | Acid Catalyst | Conditions | Product | Yield (%) |
| 6-Methoxypyridin-3-ylhydrazine | Valeraldehyde | H₂SO₄ (4 wt% aq.) | Reflux, 2 h | 5-Methoxy-2-propyl-4-azaindole | 80[2] |
| 6-Methoxypyridin-3-ylhydrazine | Cyclohexanone | H₂SO₄ (4 wt% aq.) | Reflux | 5-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,2-b]indole | N/A[2] |
Table 1: Representative yields for the Fischer indole synthesis of 4-azaindoles.
Novel Strategies for C3-Carboxylation
Direct electrophilic substitution at the C3 position of the 4-azaindole core can be challenging due to the electron-withdrawing nature of the pyridine nitrogen. Therefore, more sophisticated and regioselective methods are often required.
Vilsmeier-Haack Formylation followed by Oxidation
A reliable and widely used method for introducing a carbonyl group at the C3 position of indoles and azaindoles is the Vilsmeier-Haack reaction.
Diagram Caption: A two-step approach for the C3-carboxylation of the 5-methoxy-4-azaindole core.
Experimental Protocol:
-
Vilsmeier-Haack Formylation:
-
To a solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the aldehyde.
-
Filter the solid, wash with water, and dry to obtain 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
-
-
Oxidation of the Aldehyde:
-
The resulting aldehyde can be oxidized to the carboxylic acid using various oxidizing agents. A common and effective method is the use of potassium permanganate (KMnO₄) in an aqueous acetone solution.
-
Alternatively, milder oxidizing agents like silver(I) oxide (Ag₂O) can be used to avoid over-oxidation of the electron-rich pyrrole ring.
-
After the reaction is complete, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.
-
The product can be further purified by recrystallization.
-
Direct C-H Carboxylation using CO₂
Recent advances in transition-metal catalysis have enabled the direct carboxylation of C-H bonds, offering a more atom-economical approach. While specific examples for 5-methoxy-4-azaindole are still emerging, methods developed for related heterocycles can be adapted.
Conceptual Approach:
This method typically involves the use of a palladium or rhodium catalyst with a suitable ligand and a strong base. The reaction proceeds through a directed C-H activation mechanism, followed by the insertion of carbon dioxide. The N-H proton of the pyrrole can act as a directing group.
Potential Reaction Conditions:
-
Substrate: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
-
Catalyst: Pd(OAc)₂ or [Rh(cod)Cl]₂
-
Ligand: A phosphine or N-heterocyclic carbene (NHC) ligand
-
Base: A strong, non-nucleophilic base such as Cs₂CO₃ or K₂CO₃
-
CO₂ Source: Pressurized CO₂ gas
-
Solvent: A high-boiling point polar aprotic solvent like DMF or DMAc
Further optimization of reaction conditions would be necessary to achieve high regioselectivity and yield for the C3-carboxylation.
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through a strategic combination of classical and modern synthetic methods. The Fischer indole synthesis provides a robust and efficient route to the core 5-methoxy-4-azaindole scaffold. Subsequent functionalization at the C3 position is reliably achieved through a Vilsmeier-Haack formylation followed by oxidation.
Future research in this area will likely focus on the development of more direct and sustainable methods for C3-carboxylation, such as transition-metal-catalyzed C-H activation. The exploration of flow chemistry for the multi-step synthesis of this important building block could also offer advantages in terms of scalability, safety, and reproducibility. As the demand for novel kinase inhibitors and other therapeutic agents continues to grow, the development of innovative and efficient synthetic routes to key heterocyclic intermediates like this compound will remain a critical area of research.
References
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid chemical properties and structure
An In-depth Technical Guide to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
Abstract
This compound is a heterocyclic building block of significant interest to the fields of medicinal chemistry and drug discovery. Its core structure features a pyrrole ring fused to a pyridine ring, forming a scaffold known as azaindole. The pyrrolopyridine motif is recognized as a "privileged structure" because it is a key component in numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the compound's chemical structure, physicochemical properties, representative synthesis methodologies, and its applications as a strategic intermediate in the development of novel therapeutic agents. The strategic placement of the methoxy and carboxylic acid functional groups offers versatile handles for chemical modification, enabling researchers to systematically explore structure-activity relationships in drug design programs.
Chemical Identity and Structure
The structural foundation of this compound is the 1H-pyrrolo[3,2-b]pyridine core. The numbering of this bicyclic system, along with the placement of the methoxy group at position 5 and the carboxylic acid at position 3, defines its unique chemical architecture and reactivity.
Molecular Structure
The molecule consists of a planar, bicyclic aromatic system containing two nitrogen atoms. The carboxylic acid at the C3 position of the pyrrole ring and the electron-donating methoxy group at the C5 position of the pyridine ring are key features influencing its chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1190319-23-3 | [3] |
| Molecular Formula | C₉H₈N₂O₃ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| Purity | ≥97% (Commercially available) | [3] |
| Classification | Heterocyclic Building Block | [3] |
Synthesis and Reaction Chemistry
General Synthetic Strategy
The construction of the pyrrolo[3,2-b]pyridine core typically involves a multi-step sequence starting from a suitably substituted pyridine precursor. A common strategy involves the formation of the pyrrole ring onto the pyridine scaffold. This often requires careful manipulation of directing groups, such as nitro groups, which can be later converted into an amine to facilitate the key cyclization step.
Representative Synthesis Workflow
The following protocol is a generalized, illustrative pathway. The choice of reagents, solvents, and reaction conditions would require optimization in a laboratory setting.
Workflow Logic: The synthesis begins with a functionalized picoline (methylpyridine). The nitro group is introduced to activate the molecule and serve as a precursor for the pyrrole nitrogen. The methyl group is then transformed into a reactive intermediate that allows for the introduction of the atoms needed for the carboxylic acid function, followed by a reductive cyclization to form the fused bicyclic system.
Caption: Generalized synthetic workflow for pyrrolo[3,2-b]pyridine derivatives.
Step-by-Step Methodology:
-
Step 1: Activation of the Methyl Group.
-
Procedure: React 2-methoxy-6-methyl-5-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Causality: This step transforms the relatively inert methyl group into an enamine, which is a key intermediate for building the pyrrole ring. This is a common strategy for elaborating methyl groups adjacent to a pyridine nitrogen.[4]
-
-
Step 2: Reductive Cyclization.
-
Procedure: Treat the enamine intermediate from Step 1 with a reducing agent, such as iron powder in acetic acid.
-
Causality: The iron reduces the nitro group to an amine. This newly formed amino group then undergoes an intramolecular cyclization by attacking the enamine side chain, forming the pyrrole ring and establishing the 1H-pyrrolo[3,2-b]pyridine core.[4]
-
-
Step 3: Introduction of the Carboxylic Acid.
-
Procedure: The resulting 5-methoxy-1H-pyrrolo[3,2-b]pyridine can be functionalized at the C3 position. A common method is the Vilsmeier-Haack reaction (using POCl₃ and DMF) to install an aldehyde, which is then oxidized (e.g., using potassium permanganate or silver oxide) to the corresponding carboxylic acid.
-
Causality: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, particularly at the C3 position. The Vilsmeier-Haack reaction is a standard method for formylating such electron-rich heterocycles, providing a direct precursor to the target carboxylic acid.
-
Chemical Reactivity
-
Carboxylic Acid: The -COOH group is a versatile handle for derivatization. It can readily undergo esterification, amidation (using coupling agents like EDCI/HOBt), or reduction to an alcohol.
-
Pyrrole N-H: The nitrogen atom in the pyrrole ring can be deprotonated and alkylated or acylated. It is also often protected (e.g., with a BOC or SEM group) during multi-step syntheses to prevent unwanted side reactions.
-
Aromatic Core: The fused ring system can potentially undergo further electrophilic or nucleophilic substitution, although the reactivity is complex and depends on the existing substituents and reaction conditions.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a sophisticated building block for creating more complex molecules with potential therapeutic applications.
The Pyrrolopyridine Scaffold in Medicinal Chemistry
The pyrrolopyridine scaffold is a validated pharmacophore present in numerous kinase inhibitors and other targeted therapies. Its rigid structure helps to properly orient attached pharmacophoric groups within the binding sites of biological targets, such as the ATP-binding pocket of kinases. Researchers utilize building blocks like this compound to synthesize libraries of derivatives for screening against various disease targets.
The general biological relevance of the broader pyrrolopyridine family is extensive:
-
Oncology: Derivatives have been developed as potent inhibitors of key oncogenic kinases, including B-RAF and CDK8, which are implicated in melanoma and colorectal cancer, respectively.[5][6]
-
Inflammatory Diseases: Certain pyrrolopyridines show inhibitory activity against FMS kinase, presenting opportunities for developing treatments for inflammatory conditions like rheumatoid arthritis.[7]
-
Infectious Diseases: The scaffold has also been incorporated into molecules with antiviral properties.[1]
Caption: Relationship between the pyrrolopyridine scaffold, its molecular targets, and related diseases.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its structure combines the biologically validated pyrrolopyridine core with strategically placed functional groups that allow for extensive chemical exploration. For researchers and drug development professionals, this compound represents a valuable starting point for the design and synthesis of next-generation targeted therapies aimed at treating a wide range of human diseases, particularly cancer and inflammatory disorders. Its utility as a heterocyclic building block ensures its continued relevance in the ongoing quest for novel and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such novel molecules is fundamental to understanding their chemical properties and biological activity. This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the characterization of this specific pyrrolopyridine derivative.
Molecular Structure and Overview
This compound possesses a fused bicyclic system consisting of a pyrrole and a pyridine ring. The strategic placement of the methoxy and carboxylic acid groups significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent such as DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the pyrrole NH and the carboxylic acid OH.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-7 | ~ 8.1 | Doublet | 1H |
| H-6 | ~ 7.0 | Doublet | 1H |
| H-2 | ~ 8.3 | Singlet | 1H |
| -OCH₃ | ~ 4.0 | Singlet | 3H |
| -COOH | ~ 12.5 | Broad Singlet | 1H |
| N-H (Pyrrole) | ~ 11.8 | Broad Singlet | 1H |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons (H-7, H-6, H-2): The protons on the pyrrolopyridine ring system are in the aromatic region (typically 6.5-8.5 ppm). H-7 is expected to be the most downfield of the pyridine ring protons due to the anisotropic effect of the neighboring nitrogen atom. H-2 on the pyrrole ring is adjacent to the electron-withdrawing carboxylic acid group and the pyrrole nitrogen, leading to a significant downfield shift.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded and appear as a sharp singlet around 4.0 ppm.
-
Acidic Protons (-COOH, N-H): The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift (10-13 ppm)[1]. The pyrrole N-H proton also appears downfield due to its involvement in the aromatic system and potential hydrogen bonding.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~ 145 |
| C-5 | ~ 155 |
| C-7 | ~ 130 |
| C-6 | ~ 110 |
| C-3a | ~ 125 |
| C-2 | ~ 120 |
| C-3 | ~ 115 |
| -COOH | ~ 165 |
| -OCH₃ | ~ 56 |
Interpretation of ¹³C Chemical Shifts:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and appears in the range of 160-185 ppm[1][2].
-
Aromatic Carbons: The carbons of the fused ring system appear in the aromatic region (100-160 ppm). The carbon attached to the electronegative oxygen of the methoxy group (C-5) is expected to be the most downfield among the ring carbons.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is shielded and appears around 55-60 ppm.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is contingent on proper sample preparation and instrument setup.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Setup:
-
Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.
-
Tune and shim the instrument to obtain a homogeneous magnetic field.
-
For ¹H NMR, acquire a standard 1D spectrum with a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled 1D spectrum with a wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
For unambiguous assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| N-H stretch (Pyrrole) | ~ 3400 | Medium |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic, -OCH₃) | 2950 - 2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1720 - 1680 | Strong |
| C=C and C=N stretch (Aromatic) | 1620 - 1450 | Medium to Strong |
| C-O stretch (Carboxylic Acid & Ether) | 1300 - 1200 | Strong |
Interpretation of IR Absorption Bands:
-
O-H and N-H Stretching: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band, which often overlaps with the C-H stretching region. This broadening is due to strong intermolecular hydrogen bonding[3][4][5][6]. The N-H stretch of the pyrrole ring is also expected in this region.
-
C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1720 and 1680 cm⁻¹. Conjugation with the pyrrole ring may shift this band to a lower wavenumber[2].
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to C-C, C-N, and C-O stretching and various bending vibrations, which are characteristic of the molecule as a whole.
Experimental Protocol for FT-IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
Predicted Mass Spectrum Data
-
Molecular Formula: C₉H₈N₂O₃
-
Monoisotopic Mass: 192.0535 g/mol
-
Expected Ionization: In positive ion mode ESI-MS, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. In negative ion mode, it will likely lose a proton to form the [M-H]⁻ ion.
| Ion | Predicted m/z | Mode |
| [M+H]⁺ | 193.0608 | Positive |
| [M-H]⁻ | 191.0462 | Negative |
Plausible Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural information through collision-induced dissociation (CID). A plausible fragmentation pathway involves the initial loss of water or carbon dioxide from the carboxylic acid group.
Caption: Plausible ESI-MS/MS fragmentation of this compound.
Interpretation of Fragmentation:
-
Loss of Water: The protonated carboxylic acid can readily lose a molecule of water.
-
Decarboxylation: The loss of carbon dioxide is a common fragmentation pathway for carboxylic acids.
Experimental Protocol for ESI-MS Data Acquisition
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation in positive ion mode[7].
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF mass analyzer to obtain accurate mass measurements for elemental composition confirmation.
-
Perform MS/MS experiments on the parent ions of interest ([M+H]⁺ and [M-H]⁻) to obtain fragmentation data for structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a robust framework for researchers in the identification and quality control of this compound. The experimental protocols outlined in this guide provide a standardized approach to obtaining high-quality data for this and similar heterocyclic molecules, ensuring reliability and reproducibility in research and development settings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
Introduction
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in contemporary drug discovery. Its structural motif, a pyrrolopyridine core, is a recognized pharmacophore that mimics the purine ring of ATP, making it a promising scaffold for kinase inhibitors and other therapeutic agents. The methoxy and carboxylic acid substituents are critical for modulating its physicochemical properties, target engagement, and pharmacokinetic profile.
For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this molecule is paramount. These two parameters are fundamental determinants of a compound's developability, influencing everything from in vitro assay performance and formulation design to in vivo bioavailability and shelf-life. This guide provides a detailed exploration of the theoretical and practical aspects of characterizing the solubility and stability of this compound, offering field-proven insights and robust experimental protocols.
I. Physicochemical Properties and Their Influence on Solubility and Stability
The solubility and stability of this compound are intrinsically linked to its molecular structure. The interplay between the pyrrolopyridine core, the methoxy group, and the carboxylic acid function dictates its behavior in different solvent systems and under various stress conditions.
-
The Pyrrolopyridine Core: This fused heterocyclic system is relatively rigid and possesses both hydrogen bond donor (the pyrrole NH) and acceptor (the pyridine nitrogen) capabilities. The aromatic nature of the rings contributes to its overall planarity, which can favor crystal packing and potentially lower solubility.[1] Pyrrolopyridine derivatives are being explored for a wide range of biological activities.[2][3]
-
The Carboxylic Acid Group: This is the most significant contributor to the pH-dependent solubility of the molecule.[4] As a weak acid, it will exist in its neutral, less soluble form at low pH and its ionized, more soluble carboxylate form at higher pH.[5][6][7] The pKa of the carboxylic acid is a critical parameter to determine, as it will define the pH range over which solubility changes most dramatically. Carboxylic acid groups can also be susceptible to certain degradation pathways, such as esterification in the presence of alcohols under acidic conditions.[8][9]
-
The Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic system.[10] It can also impact the molecule's lipophilicity and its ability to form hydrogen bonds.[11][12] While it can participate in hydrogen bonding as an acceptor, its primary effect on solubility is often through its contribution to the overall lipophilicity of the molecule. Its impact on stability is generally considered to be modest, though it can influence the reactivity of the aromatic ring system.[13]
II. Determination of Aqueous Solubility: Protocols and Causality
Aqueous solubility is a critical parameter for any potential therapeutic agent. Poor solubility can lead to erratic absorption and low bioavailability.[14] Two key types of solubility are measured during drug discovery: kinetic and thermodynamic.[15]
A. Thermodynamic Solubility (Equilibrium Solubility)
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a substance that can be dissolved in a solvent under these conditions. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[16][17]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, and simulated intestinal fluid).[18] The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[18][19]
-
-
Sample Processing:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any undissolved particles.[17] Centrifugation can also be used as an alternative or in addition to filtration.[20]
-
-
Quantification by HPLC-UV:
-
Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and the standards by a validated reverse-phase HPLC-UV method.[21] The peak area of the compound is used to determine its concentration in the saturated solution.
-
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 25 | Data | Data |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data | Data |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data | Data |
B. Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly introduced from a concentrated organic stock solution (typically DMSO).[22] This is a high-throughput method that mimics the conditions of many in vitro biological assays.[23][24] Nephelometry, which measures light scattering from precipitated particles, is a common technique for determining kinetic solubility.[25]
-
Preparation of Compound Stock:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a clear-bottomed 96-well or 384-well plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Add a small volume of the DMSO stock solution to the wells to create a dilution series. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Measurement:
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[24]
-
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 25 | Data |
III. Stability Assessment: Unveiling Degradation Pathways
Assessing the stability of an active pharmaceutical ingredient (API) is a regulatory requirement and a critical aspect of drug development.[26] Forced degradation (stress testing) studies are performed to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.[27][28][29] These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability testing.[30][31][32][33][34][35][36]
A. Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[29][37]
-
Sample Preparation:
-
Prepare solutions of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure initial solubility). A typical starting concentration is 1 mg/mL.[38]
-
For solid-state studies, use the pure API.
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60 °C).[38]
-
Base Hydrolysis: Treat the solution with 0.1 N to 1 N NaOH at room temperature and elevated temperature.[38]
-
Oxidative Degradation: Treat the solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[27]
-
Thermal Degradation: Expose the solid API and a solution to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[39][40] A control sample should be protected from light.
-
-
Time Points and Analysis:
-
Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.
-
| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 N HCl | 24 h | 60 | Data | Data |
| Base Hydrolysis | 1 N NaOH | 8 h | RT | Data | Data |
| Oxidation | 3% H₂O₂ | 24 h | RT | Data | Data |
| Thermal (Solid) | - | 48 h | 80 | Data | Data |
| Thermal (Solution) | - | 48 h | 80 | Data | Data |
| Photolytic | ICH Q1B | - | - | Data | Data |
B. Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the drug substance.[32]
-
Storage Conditions:
-
Store samples of this compound at long-term (e.g., 25 °C / 60% RH or 30 °C / 65% RH) and accelerated (40 °C / 75% RH) conditions as defined by ICH Q1A(R2).[35]
-
-
Testing Frequency:
-
For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[32]
-
For accelerated studies, test at 0, 3, and 6 months.
-
-
Analytical Tests:
-
At each time point, perform a battery of tests including:
-
Appearance
-
Assay (potency)
-
Purity (related substances)
-
Moisture content
-
-
IV. Visualization of Workflows
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Caption: Workflow for Forced Degradation (Stress Testing) Studies.
V. Conclusion
The solubility and stability of this compound are critical attributes that must be thoroughly characterized to support its development as a potential therapeutic agent. The presence of the ionizable carboxylic acid group suggests a strong pH-dependence on its aqueous solubility, a hypothesis that can be rigorously tested using the thermodynamic shake-flask method. High-throughput kinetic solubility assays will provide valuable data for guiding early-stage in vitro studies. A systematic approach to forced degradation, guided by ICH principles, will elucidate potential liabilities and inform the development of a robust, stability-indicating analytical method. The protocols and insights provided in this guide offer a comprehensive framework for researchers to generate high-quality, reliable data, thereby enabling informed decision-making throughout the drug development lifecycle.
VI. References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. --INVALID-LINK--
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. --INVALID-LINK--
-
AxisPharm. Kinetic Solubility Assays Protocol. --INVALID-LINK--
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. --INVALID-LINK--
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. --INVALID-LINK--
-
Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. --INVALID-LINK--
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. --INVALID-LINK--
-
ICH. Q1A(R2) Guideline. --INVALID-LINK--
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. --INVALID-LINK--
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. --INVALID-LINK--
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. --INVALID-LINK--
-
Evotec. Thermodynamic Solubility Assay. --INVALID-LINK--
-
PubMed. (1978). pH-solubility profiles or organic carboxylic acids and their salts. --INVALID-LINK--
-
ResearchGate. (2025). Solvent selection for pharmaceuticals. --INVALID-LINK--
-
National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. --INVALID-LINK--
-
ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. --INVALID-LINK--
-
PubMed. In vitro solubility assays in drug discovery. --INVALID-LINK--
-
BioDuro. ADME Solubility Assay. --INVALID-LINK--
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). --INVALID-LINK--
-
Benchchem. Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols. --INVALID-LINK--
-
PCBIS. Thermodynamic solubility. --INVALID-LINK--
-
Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. --INVALID-LINK--
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--
-
PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. --INVALID-LINK--
-
Domainex. Thermodynamic Solubility Assay. --INVALID-LINK--
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. --INVALID-LINK--
-
Pharma Dekho. (2023). Sop for force degradation study. --INVALID-LINK--
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. --INVALID-LINK--
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. --INVALID-LINK--
-
Semantic Scholar. Solvent systems and their selection in pharmaceutics and biopharmaceutics. --INVALID-LINK--
-
WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. --INVALID-LINK--
-
National Center for Biotechnology Information. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. --INVALID-LINK--
-
National Center for Biotechnology Information. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. --INVALID-LINK--
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. --INVALID-LINK--
-
Scilit. Solubility–pH profiles of some acidic, basic and amphoteric drugs. --INVALID-LINK--
-
Acidity and Solubility. --INVALID-LINK--
-
Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. --INVALID-LINK--
-
ResearchGate. The role of the methoxy group in approved drugs. --INVALID-LINK--
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of Pyrrolo[2,3-b]pyridine Derivatives in Organic Chemistry. --INVALID-LINK--
-
Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. --INVALID-LINK--
-
ResearchGate. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. --INVALID-LINK--
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. --INVALID-LINK--
-
PubMed. The role of the methoxy group in approved drugs. --INVALID-LINK--
-
MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. --INVALID-LINK--
-
Wikipedia. Methoxy group. --INVALID-LINK--
-
National Center for Biotechnology Information. Structure Property Relationships of Carboxylic Acid Isosteres. --INVALID-LINK--
-
ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. --INVALID-LINK--
-
ResearchGate. group position on thermal stability and properties of novel isomeric 4-[(methoxy)phenoxy] phthalonitriles and phthalocyanine complexes based on them. --INVALID-LINK--
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methoxy group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. tdx.cat [tdx.cat]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 21. evotec.com [evotec.com]
- 22. enamine.net [enamine.net]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. benchchem.com [benchchem.com]
- 25. emeraldcloudlab.com [emeraldcloudlab.com]
- 26. youtube.com [youtube.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. resolvemass.ca [resolvemass.ca]
- 29. pharmadekho.com [pharmadekho.com]
- 30. ICH Official web site : ICH [ich.org]
- 31. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 32. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 33. jordilabs.com [jordilabs.com]
- 34. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 35. database.ich.org [database.ich.org]
- 36. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 37. onyxipca.com [onyxipca.com]
- 38. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 39. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Biological Activity Screening of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives
Introduction: The Strategic Imperative for Screening 6-Azaindole Scaffolds
The 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core, a derivative of the 6-azaindole scaffold, represents a privileged structure in medicinal chemistry. Azaindoles, as bioisosteres of indoles, offer unique physicochemical properties, including enhanced aqueous solubility and the potential for additional hydrogen bonding interactions, which can lead to improved target affinity and potency.[1][2] While direct biological screening data for derivatives of this compound is not extensively published, the broader azaindole class has demonstrated significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.[2][3] Notably, derivatives of the isomeric pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds have shown potent activity against various cancer cell lines and kinases such as Fibroblast Growth Factor Receptors (FGFRs).[4][5]
This guide, therefore, outlines a comprehensive and logically tiered screening strategy for novel derivatives of this compound. The proposed workflow is grounded in an analog-based approach, leveraging the established biological activities of closely related pyrrolopyridine structures to maximize the probability of identifying bioactive compounds with therapeutic potential. We will proceed with the hypothesis that, like their isomeric cousins, these derivatives are likely to exhibit antiproliferative and kinase-modulating activities.
Part 1: The Screening Cascade - A Multi-Tiered Approach to Hit Identification
A successful screening campaign requires a strategic, multi-layered approach to efficiently identify and validate promising compounds. The proposed cascade is designed to move from broad, high-throughput primary screens to more specific, mechanism-of-action-focused secondary and tertiary assays.
Caption: A tiered approach to screening this compound derivatives.
Part 2: Tier 1 - Primary Screening Methodologies
The initial goal is to cast a wide net to identify any derivatives exhibiting biological activity. Given the strong precedent for anticancer activity within the broader azaindole family, a primary screen focused on cytotoxicity is the most logical starting point.
In Vitro Cytotoxicity Screening
The foundational step is to assess the general cytotoxicity of the compound library against a diverse panel of human cancer cell lines. This provides an initial indication of antiproliferative activity and potential cancer-type selectivity.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (Estrogen Receptor +) | Commonly used, represents hormone-dependent breast cancer.[4] |
| MDA-MB-231 | Breast (Triple-Negative) | Represents a more aggressive, hormone-independent breast cancer subtype. |
| HeLa | Cervical | A robust and widely characterized cancer cell line.[4] |
| SGC-7901 | Gastric | Represents a common cancer type where kinase inhibitors have shown efficacy.[4] |
| A549 | Lung | Represents non-small cell lung cancer, a major therapeutic challenge. |
| HCT-116 | Colorectal | A key model for gastrointestinal cancers. |
| HEK293 | Normal Human Embryonic Kidney | To assess selectivity; lower toxicity to normal cells is desirable. |
This colorimetric assay is a reliable and cost-effective method to measure cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits".
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of membrane integrity and cytotoxicity.[1][5]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to both a negative control (untreated cells) and a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Part 3: Tier 2 - Hit Confirmation and Profiling
Compounds identified as hits in the primary screen require further investigation to confirm their activity and begin to elucidate their mechanism of action.
IC₅₀ Determination
For all confirmed hits, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical metric for quantifying the potency of a compound. This is achieved by performing the MTT or LDH assay with a wider range of compound concentrations (typically a 10-point, 3-fold serial dilution).
Broad Kinase Panel Screening
Given that many azaindole derivatives are kinase inhibitors, screening active compounds against a broad panel of kinases is a crucial step to identify potential molecular targets.[3] Services like Eurofins' KinomeScan® or similar platforms can provide valuable data on the selectivity profile of the hits. This will help to prioritize compounds that are potent inhibitors of specific kinases or kinase families relevant to oncology (e.g., tyrosine kinases).
Caption: A simplified representation of common kinase signaling pathways often targeted in cancer therapy.
Part 4: Tier 3 - Elucidating the Mechanism of Action
For compounds that show potent IC₅₀ values and an interesting kinase inhibition profile, the next step is to delve deeper into their specific mechanism of action.
Specific Kinase Inhibition Assays
Based on the results from the broad kinase panel, targeted enzymatic assays should be performed to confirm the inhibition of specific kinases (e.g., FGFR, VEGFR, EGFR). These assays use purified enzymes and measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor, allowing for the determination of a precise IC₅₀ value for the enzyme.
Western Blot Analysis
To confirm that the inhibition of a specific kinase in a biochemical assay translates to the inhibition of its signaling pathway in a cellular context, Western blotting is an indispensable tool. For example, if a compound is found to inhibit FGFR, cancer cells can be treated with the compound, and cell lysates can be probed with antibodies against phosphorylated forms of FGFR and its downstream effectors like ERK and AKT. A reduction in the phosphorylated forms of these proteins would confirm on-target activity.
Part 5: Secondary Screening Opportunities - Antimicrobial Activity
While the primary focus is on anticancer activity, heterocyclic compounds, including pyrrolopyridines, have also been reported to possess antimicrobial properties. Therefore, a secondary screen for antibacterial and antifungal activity can be a valuable parallel effort.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Compound Dilution: Perform a serial dilution of the test compounds in a 96-well plate containing the broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates under conditions appropriate for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the biological activity screening of novel this compound derivatives. By employing a tiered screening cascade that begins with broad cytotoxicity testing and progresses to specific mechanism-of-action studies, researchers can efficiently identify and characterize promising lead compounds. The strong precedent for anticancer and kinase inhibitory activity within the broader azaindole family makes this the most logical and promising therapeutic area to explore for this novel scaffold.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | 1190316-75-6 | Benchchem [benchchem.com]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 1190319-23-3 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to In Silico Modeling of Ligand-Protein Interactions: A Case Study with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for the in silico analysis of small molecule-protein interactions. We will navigate the complete computational workflow, from initial data curation to the rigorous calculation of binding free energies. As our case study, we will use 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a member of the pyrrolopyridine class of heterocyclic compounds. While direct protein targets for this specific molecule are not extensively documented, related structures have shown activity against key therapeutic targets such as Janus kinases (JAKs).[1] Therefore, to illustrate a realistic and robust scientific process, this guide will proceed by modeling its interaction with a selected isoform, JAK3, demonstrating a workflow applicable to any new chemical entity in early-stage drug discovery.[2][3][4]
Our approach is built on a foundation of scientific integrity, emphasizing the rationale behind each methodological choice to ensure that the described protocols are not merely a sequence of steps, but a self-validating system for generating trustworthy and reproducible results.
Part 1: Foundational Data Curation and System Preparation
The axiom 'garbage in, garbage out' is particularly resonant in computational modeling. The accuracy of any simulation is fundamentally constrained by the quality of the initial structural data.[5] Therefore, meticulous preparation of both the ligand and its protein target is the most critical phase of the entire workflow.
Ligand Structure Acquisition and Preparation
The three-dimensional coordinates of the small molecule are a primary prerequisite.[5] For this compound, this information can be obtained from chemical databases like PubChem.
Protocol 1: Ligand Preparation
-
Obtain 3D Structure: Download the ligand structure from a database such as PubChem in a standard format (e.g., SDF).[5]
-
Protonation State and Tautomerism: It is crucial to determine the correct protonation state at physiological pH (typically ~7.4). This is a common source of error. Web-based tools or specialized software (e.g., Schrödinger's LigPrep, ChemAxon) can be used to predict pKa values and assign the most probable protonation states.
-
Energy Minimization: The initial 3D structure from a database may not be in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or a quantum mechanics method for higher accuracy) to relax the structure.
-
File Format Conversion: Convert the prepared ligand structure into the PDBQT format required by docking software like AutoDock Vina. This step involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.[6]
Protein Target Selection and Preparation
The selection of an appropriate protein structure is paramount. When multiple structures are available in the Protein Data Bank (PDB), key factors to consider are resolution (lower is better), completeness (absence of missing residues), and the presence of co-crystallized ligands, which can confirm the location of the binding site.[5] For our case study, we select a high-resolution crystal structure of JAK3.
Protocol 2: Protein Preparation
-
Obtain Protein Structure: Download the desired protein structure from the RCSB Protein Data Bank (e.g., a PDB entry for human JAK3).
-
Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents that are not part of the core protein-ligand interaction. These should be removed unless a specific water molecule is known to be critical for binding (a "structural water").[6][7]
-
Handle Missing Residues/Atoms: Some PDB structures have missing loops or side-chain atoms. These must be modeled in using tools like Modeller or the repair functions within molecular modeling suites.[7]
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added, paying careful attention to their placement to satisfy hydrogen bonding networks. The protonation states of ionizable residues (His, Asp, Glu, Lys) should be checked and corrected for physiological pH.
-
Assign Charges and Convert Format: As with the ligand, assign atomic charges (e.g., from the Kollman charge set) and convert the cleaned protein structure to the PDBQT format for docking.[7]
Part 2: Molecular Docking – Predicting the Binding Pose
Molecular docking serves as a computational "handshake," predicting the preferred orientation of a ligand when bound to a protein target.[8] It is a rapid and efficient method to generate plausible binding hypotheses and rank compounds based on predicted binding affinity.[9][10]
Rationale for Docking
We perform docking to achieve two primary goals:
-
Pose Prediction: To identify the most geometrically and energetically favorable binding mode(s) of the ligand within the active site.
-
Affinity Estimation: To obtain a scoring function value (e.g., in kcal/mol) that provides a semi-quantitative estimate of binding affinity, useful for initial ranking.[8]
It is critical to understand that docking scores are approximations and should not be interpreted as true binding free energies. Their strength lies in efficiently sampling conformational space to generate a starting point for more rigorous methods.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): A "grid box" must be defined to specify the search space for the docking algorithm. If a co-crystallized ligand is present in the original PDB structure, the box should be centered on its location. For a new target, "blind docking" can be performed where the grid box encompasses the entire protein surface to identify potential binding sites.[7]
-
Configure Docking Parameters: Set the parameters for the search algorithm. For AutoDock Vina, a key parameter is exhaustiveness, which controls the computational effort spent searching for the best pose. Higher values increase the likelihood of finding the global minimum but require more time.
-
Run the Docking Simulation: Execute the docking run. AutoDock Vina will generate multiple binding poses, each with an associated binding affinity score.[8]
-
Analyze the Results: The primary output is a set of ligand poses ranked by their scores. The top-ranked pose is the most probable binding mode according to the scoring function. This pose must be visually inspected for plausibility, checking for key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
Table 1: Example Docking Results for this compound with JAK3
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.2 | LEU828, GLY829, VAL836, LYS855, ASP967 |
| 2 | -8.8 | LEU828, ALA853, LYS855, CYS909 |
| 3 | -8.5 | VAL836, ALA853, GLU910, ASP967 |
Note: Data are hypothetical for illustrative purposes.
Part 3: Molecular Dynamics (MD) Simulation – Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, revealing its behavior over time in a simulated physiological environment.[11] This step is crucial for validating the stability of the docked pose and understanding the nuanced atomic-level interactions that hold the complex together.
Rationale for MD Simulation
A stable docking pose should remain within the binding pocket throughout an MD simulation. If the ligand quickly dissociates or undergoes large conformational changes, the initial docking result may be an artifact. MD simulations allow us to:
-
Assess the dynamic stability of the protein-ligand complex.
-
Analyze the persistence of key interactions (like hydrogen bonds) over time.
-
Generate a conformational ensemble of the complex required for more accurate binding free energy calculations.[12]
Protocol 4: MD Simulation with GROMACS
-
System Building:
-
Merge Coordinates: Combine the PDB files of the protein and the top-ranked ligand pose into a single complex file.[11][13]
-
Generate Topology: Create a topology file for the complex. This requires a force field (e.g., CHARMM36m for the protein) and generating parameters for the ligand, often using a server like CGenFF.[11][14]
-
Define Simulation Box: Place the complex in a simulation box of a specific shape (e.g., cubic or dodecahedron).
-
Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[11]
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.
-
Equilibration:
-
NVT Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the protein-ligand complex while the temperature stabilizes.
-
NPT Ensemble: Perform a second equilibration phase (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature (NPT). This stabilizes the system's pressure and density to realistic values.
-
-
Production Run: Run the main simulation (e.g., 100-500 ns or longer) to generate the trajectory for analysis. During this phase, the system's coordinates are saved at regular intervals.[15][16]
-
Trajectory Analysis: Analyze the output trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
Part 4: Binding Free Energy Calculation
The final step is to move beyond docking scores to a more physically rigorous estimation of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a good balance between computational cost and accuracy.[17]
Rationale for Binding Free Energy Calculation
These "end-point" methods calculate the binding free energy by estimating the free energies of the complex, the unbound protein, and the unbound ligand separately from the MD trajectory.[17] The binding free energy (ΔG_bind) is then calculated using the following thermodynamic cycle:
ΔG_bind = G_complex - (G_protein + G_ligand)
This approach incorporates contributions from electrostatics, van der Waals interactions, solvation effects, and configurational entropy, providing a more complete picture of the binding event than a simple docking score.[12][18]
Protocol 5: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-1000 frames) of the protein-ligand complex.
-
Create Topologies: Generate separate topology files for the complex, the protein alone, and the ligand alone.
-
Calculate Energy Components: For each snapshot, use a tool like g_mmpbsa to calculate the individual energy terms:
-
Molecular Mechanics Energy (E_MM): van der Waals and electrostatic interactions in the gas phase.
-
Polar Solvation Energy (G_polar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy (G_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).
-
-
Estimate Entropy (Optional but Recommended): The change in configurational entropy upon binding (-TΔS) can be a significant component. It is computationally expensive to calculate accurately but can be estimated using methods like normal-mode analysis on a subset of snapshots.[18]
-
Average and Summarize: Average the calculated energy values over all snapshots to obtain the final binding free energy and its components.
Table 2: Example MM/PBSA Binding Free Energy Results
| Energy Component | Average Value (kJ/mol) |
| van der Waals Energy | -165.4 ± 8.2 |
| Electrostatic Energy | -45.1 ± 5.6 |
| Polar Solvation Energy | 130.8 ± 10.1 |
| Nonpolar Solvation Energy | -15.2 ± 1.5 |
| Binding Free Energy (ΔG_bind) | -94.9 ± 13.7 |
Note: Data are hypothetical for illustrative purposes. The final ΔG includes all components.
Conclusion
The in silico modeling of small molecule-protein interactions is a powerful, multi-faceted approach that can significantly accelerate drug discovery efforts.[19] By progressing through a logical sequence of molecular docking, molecular dynamics simulation, and binding free energy calculations, researchers can build a robust and well-validated model of a ligand's binding behavior. This guide, using this compound as a case study, outlines a field-proven workflow. The emphasis on careful data preparation and understanding the rationale behind each step ensures that the resulting insights are not only predictive but also scientifically sound, providing a solid foundation for subsequent experimental validation.
References
- 1. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein-Ligand Complex [mdtutorials.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 17. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
The Discovery of Novel Pyrrolopyridine Carboxylic Acid Derivatives as Potent Kinase Inhibitors: A Technical Guide
Preamble: The Strategic Imperative for Novel Kinase Inhibitors
In the landscape of modern drug discovery, the protein kinase family represents a paramount class of therapeutic targets. These enzymes are the master regulators of cellular signaling, governing a vast array of processes from proliferation and differentiation to apoptosis and immune responses. Consequently, their dysregulation is a hallmark of numerous pathologies, most notably cancer and autoimmune disorders. The pyrrolopyridine scaffold, a bioisostere of the native purine core of ATP, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to occupy the ATP-binding site of kinases provides a robust foundation for the rational design of potent and selective inhibitors.[1]
This guide provides an in-depth technical overview of the discovery pipeline for a novel class of pyrrolopyridine carboxylic acid derivatives, focusing specifically on their development as inhibitors of the Janus Kinase (JAK) family. We will dissect the strategic rationale behind synthetic choices, provide detailed, field-proven experimental protocols, and elucidate the structure-activity relationships (SAR) that guide lead optimization.
The Therapeutic Target: The Janus Kinase (JAK) Family
Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling.[2][3] Cytokines, upon binding to their cognate receptors, trigger the activation of associated JAKs. These activated JAKs then phosphorylate a latent pool of cytoplasmic transcription factors known as Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the expression of genes essential for inflammation, immunity, and hematopoiesis.[2][3][4][5]
The aberrant activation of the JAK-STAT pathway is a known driver of autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[6][7] Therefore, inhibiting JAKs with small molecules that compete with ATP for the kinase's catalytic site is a clinically validated and powerful therapeutic strategy.[4]
Synthetic Strategy: Constructing the Core Scaffold and Target Molecule
The rational design of our target molecules begins with the synthesis of a versatile central intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This intermediate serves as the anchor for subsequent coupling reactions to introduce the necessary pharmacophoric elements for potent and selective JAK inhibition.
Workflow for Synthesis
The overall synthetic workflow is a multi-step process designed for modularity, allowing for the generation of a diverse library of analogs for SAR studies.
Detailed Experimental Protocol: Synthesis of a Representative Pyrrolopyridine Carboxylic Acid
The following protocols are presented as a self-validating system. Each step includes criteria for success (e.g., expected yield, purity assessment) that must be met before proceeding to the next, ensuring the integrity of the final compound.
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)
-
Rationale: This chlorination step is critical as it activates the C4 position of the pyrrolopyrimidine ring for subsequent nucleophilic aromatic substitution or cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation.[4][8][9][10]
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 10 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is approximately 8-9.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
-
-
Self-Validation:
-
Yield: Typically 80-90%.
-
Purity: >98% as determined by HPLC.
-
Characterization: Confirm structure using ¹H NMR and Mass Spectrometry. The expected ¹H NMR (in CDCl₃) will show characteristic peaks around 12.16 (br, 1H), 8.59 (s, 1H), 7.70 (d, 1H), and 6.60 (d, 1H).[4]
-
Step 2: Suzuki Coupling to Synthesize Methyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzoate (Intermediate 3)
-
Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. This step introduces the phenyl carboxylic acid moiety (as a methyl ester for stability and ease of purification) onto the core scaffold. The ester acts as a protected form of the final carboxylic acid.
-
Protocol:
-
In a Schlenk flask, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to 90-100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Self-Validation:
-
Yield: 65-80%.
-
Purity: >99% by HPLC.
-
Characterization: Confirm structure via ¹H NMR and Mass Spectrometry.
-
Step 3: Ester Hydrolysis to 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzoic acid (Final Product)
-
Rationale: The final step is the deprotection of the carboxylic acid via saponification (base-catalyzed hydrolysis) of the methyl ester. This mild and efficient method yields the target carboxylic acid.[11][12]
-
Protocol:
-
Dissolve the methyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried under high vacuum.
-
-
Self-Validation:
-
Yield: >90%.
-
Purity: >99% by HPLC.
-
Characterization: Confirm final structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation: In Vitro Kinase Inhibition
To determine the potency of the newly synthesized compounds, a robust and quantitative in vitro kinase assay is essential. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a common and reliable platform for this purpose.[13]
Principle of the HTRF® Kinase Assay
The assay quantifies enzymatic activity by measuring the phosphorylation of a specific substrate. A biotinylated substrate peptide is phosphorylated by the JAK enzyme in the presence of ATP. The reaction is stopped, and detection reagents are added: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor). If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, generating a specific signal at 665 nm. The signal intensity is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
Detailed Protocol: JAK1 Inhibition IC₅₀ Determination
-
Materials:
-
Recombinant human JAK1 enzyme (e.g., from Thermo Fisher Scientific or BPS Bioscience).
-
Biotinylated substrate peptide (e.g., ULight™-JAK-1 (Tyr1023) peptide).
-
ATP solution.
-
HTRF® detection reagents (Europium-cryptate antibody and Streptavidin-XL665).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compounds (pyrrolopyridine carboxylic acid derivatives) dissolved in 100% DMSO.
-
-
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) into a 384-well low-volume white plate. Include wells for a positive control (e.g., Tofacitinib) and a negative control (DMSO vehicle).
-
Enzyme/Substrate Addition: Prepare a master mix of JAK1 enzyme and biotinylated substrate in assay buffer. Dispense 5 µL of this mix into each well.
-
Initiation: Prepare an ATP solution in assay buffer at a concentration equal to its apparent Kₘ. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes.
-
Detection: Prepare a solution of the HTRF detection reagents in detection buffer (containing EDTA to stop the reaction). Add 10 µL of this solution to each well.
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the emission ratio (665/620) * 10,000.
-
-
Data Analysis and Self-Validation:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
A valid assay will have a robust Z'-factor (> 0.5) and consistent IC₅₀ values for the reference compound across multiple runs.
-
Structure-Activity Relationship (SAR) Analysis
The synthesis of a focused library of analogs based on the pyrrolopyridine carboxylic acid scaffold allows for a systematic investigation of the SAR. This analysis is fundamental to understanding which molecular features govern potency and selectivity, thereby guiding the next cycle of rational drug design.
Key Pharmacophoric Regions
Based on extensive research into pyrrolo[2,3-d]pyrimidine inhibitors, three key regions of the molecule can be defined for optimization:
-
Hinge-Binding Region: The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP and forms crucial hydrogen bonds with the kinase hinge region.
-
Hydrophobic/Solvent-Front Region: The group extending from the pyrimidine ring (in our case, the phenyl carboxylic acid) explores a pocket that can be tailored for selectivity and potency.
-
Selectivity Pockets: Modifications on the pyrrole ring can be used to engage specific residues unique to certain kinases, further enhancing selectivity.
Illustrative SAR Table for JAK Inhibitors
The following table summarizes representative public-domain data for well-known pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. This illustrates how subtle structural changes dramatically impact the potency and selectivity profile.
| Compound | Core Structure | R Group Modification | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity Profile |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | Cyanoacetylpiperidine | 1-5.9 | 5.7-20 | >112 | JAK1/2 > JAK3 |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | Ethanesulfonylazetidine | 5.9 | 5.7 | >400 | JAK1/2 Selective |
| Abrocitinib | Pyrrolo[2,3-d]pyrimidine | Propanesulfonamide | ~29 | ~803 | >10,000 | JAK1 Preferential |
Data compiled from multiple sources for illustrative purposes.[11][12]
-
Causality Analysis:
-
The data clearly shows that while the core scaffold provides the anchor for JAK binding, the substituent attached to the piperidine/azetidine ring is the primary determinant of the selectivity profile.
-
The cyanoacetyl group in Tofacitinib results in potent inhibition of both JAK1 and JAK2.
-
Replacing this with the ethanesulfonyl group in Baricitinib maintains potent JAK1/2 inhibition but significantly reduces JAK3 activity, enhancing selectivity.
-
Further modification in Abrocitinib to a propanesulfonamide group dramatically shifts the preference towards JAK1, with a more than 25-fold loss of activity against JAK2.[11] This demonstrates that small changes in the size, shape, and electronics of this substituent can be exploited to fine-tune the selectivity profile, a key objective in minimizing off-target side effects.
-
Conclusion and Future Directions
This guide has outlined a comprehensive, integrated strategy for the discovery and initial characterization of novel pyrrolopyridine carboxylic acid derivatives as potent JAK inhibitors. By combining rational synthetic design with robust, self-validating biological assays, researchers can efficiently navigate the complex process of lead generation and optimization. The detailed protocols provided serve as a practical template for executing these critical stages of drug discovery.
The future of this research trajectory will involve expanding the SAR to enhance selectivity for individual JAK isoforms, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties for improved in vivo performance, and ultimately advancing the most promising lead compounds into preclinical and clinical development for the treatment of autoimmune diseases and cancer.
References
- 1. research.unl.pt [research.unl.pt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids | Semantic Scholar [semanticscholar.org]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijsred.com [ijsred.com]
- 8. Page loading... [guidechem.com]
- 9. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: An Application Note and Laboratory Protocol
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein details a robust and reproducible multi-step synthetic route, commencing from commercially available starting materials. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis and characterization of the target molecule.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, potentially modulating biological activity through altered hydrogen bonding capabilities and electronic properties. Derivatives of 7-azaindole have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors and modulators of various cellular signaling pathways. The specific target molecule, this compound, incorporates a methoxy substituent, which can influence metabolic stability and receptor binding, and a carboxylic acid group at the 3-position, a common handle for further chemical modifications and prodrug strategies.
Synthetic Strategy: A Multi-step Approach
The synthesis of this compound is achieved through a carefully designed multi-step sequence. The chosen strategy focuses on the initial construction of the core 7-azaindole ring system, followed by the introduction and subsequent modification of the carboxylate functionality. This approach ensures regiochemical control and provides a convergent route to the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
This pathway leverages well-established and reliable chemical transformations, including a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the bicyclic core. The final step involves the hydrolysis of an ethyl ester to yield the desired carboxylic acid.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Purity |
| 2-Amino-6-methoxypyridine | C₆H₈N₂O | 124.14 | Sigma-Aldrich | ≥98% |
| Sodium Nitrite | NaNO₂ | 69.00 | Acros Organics | ≥99% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Fisher Scientific | 37% |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | Alfa Aesar | ≥98% |
| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | TCI | >98% |
| Sodium Acetate | CH₃COONa | 82.03 | J.T. Baker | ≥99% |
| Acetic Acid | CH₃COOH | 60.05 | EMD Millipore | ≥99.7% |
| Dowtherm A | C₁₂H₁₀O/C₁₂H₁₀ | ~166 | Dow Chemical | - |
| Ethanol | C₂H₅OH | 46.07 | Decon Labs | 200 Proof |
| Sodium Hydroxide | NaOH | 40.00 | VWR | ≥97% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Pharmco-Aaper | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | BDH | ACS Grade |
| Hexanes | C₆H₁₄ | ~86.18 | Macron | ACS Grade |
Step-by-Step Synthesis
Step 1: Synthesis of 2-Hydrazinyl-6-methoxypyridine
This initial step involves the diazotization of 2-amino-6-methoxypyridine followed by in-situ reduction to the corresponding hydrazine.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-methoxypyridine (10.0 g, 80.5 mmol) in concentrated hydrochloric acid (40 mL).
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (6.1 g, 88.6 mmol) in water (15 mL) dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (45.4 g, 201.3 mmol) in concentrated hydrochloric acid (40 mL) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Basify the reaction mixture to pH 10-12 by the slow addition of 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinyl-6-methoxypyridine as a solid, which can be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate via Japp-Klingemann Reaction and Fischer Indole Synthesis
This one-pot procedure combines the formation of the hydrazone intermediate with its subsequent cyclization to form the 7-azaindole core. The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto esters and diazonium salts, though in this adaptation, we utilize a pre-formed hydrazine.[1] The subsequent acid-catalyzed cyclization follows the principles of the Fischer indole synthesis.
-
Procedure:
-
To a solution of 2-hydrazinyl-6-methoxypyridine (from the previous step, ~80.5 mmol) in ethanol (150 mL), add sodium acetate (13.2 g, 161 mmol) and ethyl 2-cyano-3-ethoxyacrylate (14.3 g, 84.5 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and add acetic acid (50 mL).
-
Heat the mixture to reflux for an additional 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
To the resulting residue, add Dowtherm A (100 mL) and heat to 240 °C for 1 hour.
-
Cool the mixture to room temperature and dilute with hexanes (200 mL).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with hexanes.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a solid.
-
Step 3: Synthesis of this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Procedure:
-
Suspend ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (5.0 g, 21.3 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (2.56 g, 64.0 mmol) and heat the mixture to reflux for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the final purity of the product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium nitrite is a strong oxidizing agent and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
-
Dowtherm A is used at high temperatures and can cause severe burns. Appropriate engineering controls and personal protective equipment should be used.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete diazotization or reduction. | Ensure the temperature is strictly controlled during diazotization. Use fresh tin(II) chloride. |
| Incomplete reaction in Step 2 | Insufficient reaction time or temperature. | Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the temperature for the Dowtherm A step reaches 240 °C. |
| Difficulty in purification | Presence of side products. | Optimize the chromatography conditions (solvent system, gradient). Recrystallization may be an alternative purification method. |
| Incomplete hydrolysis in Step 3 | Insufficient base or reaction time. | Use a slight excess of sodium hydroxide and monitor the reaction by TLC to ensure completion. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can successfully prepare this valuable building block for applications in drug discovery and medicinal chemistry. The mechanistic insights provided for each step are intended to give the user a deeper understanding of the chemical transformations involved, facilitating troubleshooting and potential adaptation of the synthesis for related analogs.
References
Application Note & Protocols: Characterizing Novel Pyrrolopyridine-Based Kinase Inhibitors Using 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid as a Model Compound
Abstract
Protein kinases are a cornerstone of cellular signaling and represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The pyrrolopyridine scaffold is recognized as a privileged structure in medicinal chemistry, capable of acting as a bioisostere for the purine ring of ATP and thereby functioning as a potent "hinge-binder" in the active site of many kinases.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel kinase inhibitors based on this scaffold, using 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a representative model compound. We present a strategic workflow, from initial biochemical screening to robust IC₅₀ determination, employing industry-standard luminescent and fluorescence-based assay platforms. Detailed, field-tested protocols are provided, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Part 1: Foundational Concepts & Pre-Assay Considerations
The Rationale: Pyrrolopyridines as ATP-Competitive Kinase Inhibitors
The vast majority of small-molecule kinase inhibitors achieve their effect by competing with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.[2] The kinase hinge region, a flexible loop connecting the N- and C-terminal lobes, forms critical hydrogen bonds with the adenine ring of ATP. The pyrrolopyridine core is adept at mimicking these interactions. Understanding this mechanism is crucial for assay design, as the concentration of ATP used in an assay can significantly impact the apparent potency (IC₅₀) of a competitive inhibitor.[3]
Caption: ATP-Competitive Inhibition at the Kinase Hinge Region.
Compound Handling and Preparation
Scientific integrity begins with proper sample handling. The following steps are critical for ensuring the reliability of downstream results.
-
Stock Solution Preparation : this compound, like most small molecules, should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Use high-purity, anhydrous DMSO to prevent compound degradation.
-
Solubility Check : After dissolving, visually inspect the solution for any particulates. If necessary, use gentle warming or sonication. Poor solubility can be a primary source of inaccurate potency measurements.
-
Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation and degradation.
-
Assay Preparation : For dose-response experiments, perform serial dilutions in 100% DMSO first, before making the final dilution into the aqueous assay buffer. This practice minimizes the risk of compound precipitation in the assay well. The final DMSO concentration in the assay should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.
Selecting the Appropriate Kinase Assay
No single assay is perfect for all applications. The choice depends on the research stage, throughput requirements, and the specific information sought. Using an orthogonal assay (one with a different detection principle) is highly recommended to confirm primary screening hits.
| Assay Technology | Principle | Pros | Cons | Best For |
| Luminescence (e.g., Kinase-Glo®, ADP-Glo™) | Measures ATP depletion or ADP formation via a luciferase-coupled reaction.[4][5] | High sensitivity, broad dynamic range, simple "add-mix-read" protocol, HTS-compatible.[6][7] | Indirect measurement, susceptible to compounds interfering with luciferase or ATPases. | Primary screening, IC₅₀ determination, selectivity profiling. |
| Time-Resolved FRET (TR-FRET, e.g., LanthaScreen™) | Measures phosphorylation of a fluorescent substrate via antibody-mediated energy transfer.[8] | Homogeneous, ratiometric (reduces artifacts), high sensitivity. | Requires specific antibodies and labeled substrates, can be expensive. | Orthogonal validation, mechanistic studies. |
| Fluorescence Polarization (FP) | Measures the change in molecular rotation when a small fluorescent tracer is displaced from the kinase by an inhibitor.[9][10] | Homogeneous, measures direct binding, provides affinity data (Ki).[9] | Requires a suitable fluorescent tracer, lower signal window than other methods.[11] | Confirming direct binding, fragment screening, mechanistic studies. |
Part 2: Primary Screening & IC₅₀ Determination Protocol (Luminescence-Based)
This protocol employs the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction.[12] The luminescent signal is directly proportional to kinase activity, making it an intuitive and robust method for determining inhibitor potency.[5]
Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to stop the reaction and eliminate the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal.[12]
Caption: Workflow of the two-step ADP-Glo™ luminescent assay.
Detailed Protocol for IC₅₀ Determination
Materials:
-
Kinase of interest and its corresponding substrate peptide.
-
This compound ("Inhibitor").
-
ATP solution (high purity).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[13]
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).[13]
-
Solid white, opaque 96-well or 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Inhibitor Preparation : Prepare a 10 mM stock of the inhibitor in 100% DMSO. Create an 11-point, 2-fold serial dilution series in DMSO (e.g., from 1 mM down to ~1 µM). This will be your intermediate dilution plate.
-
Assay Plate Setup (25 µL Reaction Volume Example):
-
In a solid white assay plate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle to the appropriate wells.
-
Controls are essential :
-
100% Activity Control (Negative) : Wells with DMSO only.
-
0% Activity Control (Positive) : Wells with a known potent inhibitor or no kinase enzyme.
-
-
-
Kinase Addition : Prepare a 2X kinase solution in Kinase Assay Buffer. Add 12.5 µL to each well.
-
Pre-incubation : Mix the plate gently on a plate shaker and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation : Prepare a 2.5X Substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[3]
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mix to all wells. Mix the plate gently.
-
Kinase Reaction : Incubate the plate for 60 minutes at 30°C. Note: The optimal time should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
ADP Detection (as per manufacturer protocol[12]):
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Mix and incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes to generate the luminescent signal.
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
Data Analysis and IC₅₀ Calculation
-
Normalization : Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))
-
Curve Fitting : Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.[14]
-
Software such as GraphPad Prism or similar data analysis packages are standard for this purpose.
-
Example Data Presentation:
| Inhibitor Conc. (nM) | Log [Inhibitor] | Raw Luminescence (RLU) | % Inhibition |
| 0 (100% Activity) | N/A | 850,000 | 0 |
| 1 | 0 | 845,100 | 1.2 |
| 10 | 1 | 812,500 | 9.8 |
| 30 | 1.48 | 650,200 | 49.3 |
| 100 | 2 | 415,000 | 89.8 |
| 300 | 2.48 | 390,100 | 95.8 |
| 1000 | 3 | 385,000 | 96.8 |
| No Enzyme (0% Activity) | N/A | 380,000 | 100 |
| Calculated IC₅₀ | ~30.5 nM |
Part 3: Orthogonal Validation Protocol - Fluorescence Polarization (FP) Competition Assay
To validate that this compound inhibits the kinase by directly binding to it, a Fluorescence Polarization (FP) assay is an excellent orthogonal method.[9] This assay measures the displacement of a high-affinity fluorescent ligand ("tracer") from the kinase by the unlabeled inhibitor.
Principle of the FP Competition Assay
A small fluorescent tracer bound to a large protein tumbles slowly in solution, retaining a high degree of polarization when excited with polarized light. When a competitive inhibitor displaces the tracer, the now-free tracer tumbles much more rapidly, resulting in a decrease in the measured polarization.[10]
Caption: Displacement of a fluorescent tracer by an inhibitor leads to a drop in FP.
Abbreviated Protocol for FP Assay
Procedure:
-
Reagent Preparation : Prepare solutions of the kinase, fluorescent tracer, and serially diluted inhibitor in an appropriate FP assay buffer. The tracer concentration should be at or below its Kᴅ for the kinase.
-
Assay Setup : In a black, low-volume assay plate, add the kinase and the inhibitor (or DMSO).
-
Incubation : Allow the kinase and inhibitor to incubate for 10-15 minutes.
-
Tracer Addition : Add the fluorescent tracer to all wells to initiate the binding/competition reaction.
-
Equilibration : Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement : Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis : Plot the change in polarization (mP) against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to obtain the IC₅₀. This can be further converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation if the Kᴅ of the tracer is known.[9]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. promega.com [promega.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ulab360.com [ulab360.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Cell-Based Assays
For: Researchers, scientists, and drug development professionals.
Introduction: A Focused Exploration of a Novel TGF-β Pathway Modulator
The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This application note focuses on a specific derivative, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. While this particular molecule is not extensively documented in publicly available literature, its structural features strongly suggest it functions as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, likely through the direct inhibition of the TGF-β type I receptor kinase, ALK5 (Activin Receptor-Like Kinase 5).
The TGF-β pathway plays a dual role in cancer. In early stages, it acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.[1][2][3] However, in advanced cancers, tumor cells often become resistant to these suppressive effects and hijack the pathway to promote invasion, metastasis, and immune evasion.[1][2][4] This makes ALK5 a compelling target for therapeutic intervention. This guide provides a comprehensive framework for characterizing the activity of this compound in relevant cell-based assays, grounded in the hypothesis of its action as an ALK5 inhibitor.
Mechanism of Action: The TGF-β/ALK5 Signaling Cascade
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[4] This binding recruits and activates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][2] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in a wide array of cellular processes.[1][2]
This compound is hypothesized to be an ATP-competitive inhibitor of ALK5. By binding to the ATP-binding pocket of the ALK5 kinase domain, it prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking downstream signaling.
Caption: Canonical TGF-β/ALK5 signaling pathway and the proposed mechanism of inhibition.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for key assays to validate the inhibitory activity of this compound on the TGF-β/ALK5 pathway.
Protocol 1: In Vitro ALK5 Kinase Activity Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant ALK5.
-
Principle: A luminescence-based assay, such as ADP-Glo™, quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates target engagement.[5][6]
-
Materials:
-
Recombinant active ALK5 kinase[7]
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a multi-well plate, add the recombinant ALK5 enzyme to each well (except for the no-enzyme control).
-
Add the diluted compound or vehicle (DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate for the recommended time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol.[7] This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
| Parameter | Typical Concentration/Condition |
| Recombinant ALK5 | 5-10 nM |
| Substrate | 0.1-0.5 µg/µL |
| ATP | 10-50 µM (at or near Km) |
| Incubation Time | 30-60 minutes at 30°C |
| Compound Concentration | 10-point, 3-fold serial dilution (e.g., 10 µM to 0.5 nM) |
Protocol 2: Cellular Phospho-SMAD2/3 Western Blot
This assay confirms that the compound inhibits ALK5 activity within a cellular context by measuring the phosphorylation of its direct downstream target, SMAD2/3.
-
Principle: Cells are treated with TGF-β to stimulate the pathway, with or without the inhibitor. The levels of phosphorylated SMAD2/3 (p-SMAD2/3) are then quantified by Western blotting.[8][9]
-
Materials:
-
A TGF-β responsive cell line (e.g., HaCaT, A549, HepG2)
-
Complete cell culture medium
-
Recombinant Human TGF-β1
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-p-SMAD2/3, anti-total SMAD2/3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the compound or vehicle (DMSO) for 1-2 hours.[8]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[8] Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9][10]
-
Determine the protein concentration of the lysates.[9]
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane and incubate with the primary antibody against p-SMAD2/3 overnight at 4°C.[8]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total SMAD2/3 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of SMAD2/3 phosphorylation.
-
Caption: Workflow for the cellular phospho-SMAD2/3 Western blot assay.
Protocol 3: TGF-β-Induced Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of pathway inhibition.
-
Principle: A reporter cell line is used that contains a luciferase gene under the control of a promoter with multiple SMAD-binding elements (SBEs).[8] Inhibition of the TGF-β pathway results in a decreased luciferase signal.
-
Materials:
-
HEK293T or another suitable cell line
-
SBE-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant Human TGF-β1
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
-
Procedure:
-
Co-transfect the cells with the SBE-luciferase reporter and the control plasmid.
-
After 24 hours, re-plate the cells into a 96-well plate.
-
Treat the cells with a serial dilution of the compound for 1-2 hours.[8]
-
Add TGF-β1 (e.g., 2-5 ng/mL) to induce reporter expression.[8]
-
Incubate for 18-24 hours.[8]
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.[8]
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized data to determine the IC50 value of the compound.
-
Protocol 4: Cell Viability and Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.
-
Principle: For some cancer cells, TGF-β can be growth-inhibitory. In advanced cancers that rely on TGF-β for growth and survival, an ALK5 inhibitor may reduce proliferation. An MTT or CellTiter-Glo® assay measures metabolic activity as a proxy for cell viability.
-
Materials:
-
Selected cancer cell line(s)
-
96-well plates
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of the compound.
-
Incubate for a desired period (e.g., 48 or 72 hours).[9]
-
For MTT assay: Add MTT solution, incubate, and then add a solubilizing agent. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP present.
-
Calculate the percentage of viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 5: Epithelial-to-Mesenchymal Transition (EMT) Assay
TGF-β is a potent inducer of EMT, a process critical for cancer cell invasion and metastasis.[1][11] This assay evaluates the ability of the compound to block TGF-β-induced EMT.
-
Principle: EMT is characterized by the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., Vimentin, N-cadherin).[11] These changes can be assessed by immunofluorescence, Western blot, or qPCR. A functional readout can be obtained through a cell migration or invasion assay.
-
Materials:
-
Epithelial cell line (e.g., MCF10A, A549)
-
TGF-β1
-
This compound
-
For immunofluorescence: Antibodies against E-cadherin and Vimentin, fluorescently labeled secondary antibodies, DAPI.
-
For migration/invasion: Transwell inserts (with or without Matrigel coating).
-
-
Procedure (Cell Migration - Scratch Assay):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing a low concentration of serum, TGF-β1 (to induce migration), and different concentrations of the compound or vehicle.
-
Image the scratch at time 0 and after 24-48 hours.
-
Measure the area of the scratch at both time points to quantify cell migration and the inhibitory effect of the compound.
-
Data Interpretation and Validation
A successful characterization of this compound as an ALK5 inhibitor would yield a consistent set of results across these assays:
| Assay | Expected Outcome for an ALK5 Inhibitor |
| In Vitro Kinase Assay | Potent, dose-dependent inhibition of recombinant ALK5 activity (low nM to µM IC50). |
| Phospho-SMAD2/3 Western Blot | Dose-dependent reduction of TGF-β-induced p-SMAD2/3 levels in cells. |
| Luciferase Reporter Assay | Dose-dependent inhibition of TGF-β-induced SBE-luciferase activity. |
| Cell Viability Assay | Context-dependent; may show growth inhibition in cell lines addicted to TGF-β signaling. |
| EMT Assay | Blockade of TGF-β-induced changes in cell morphology, marker expression, and migration/invasion.[12] |
It is crucial to correlate the IC50 values obtained from the biochemical and cellular assays. A significant discrepancy might suggest poor cell permeability, off-target effects, or rapid metabolism of the compound.[9][13]
Conclusion
This application note provides a comprehensive, hypothesis-driven framework for the cellular characterization of this compound as a putative ALK5 inhibitor. By systematically applying these detailed protocols, researchers can elucidate its mechanism of action, confirm its on-target activity in a cellular environment, and evaluate its potential as a modulator of the TGF-β signaling pathway for applications in oncology and other relevant disease areas.
References
- 1. mdpi.com [mdpi.com]
- 2. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 4. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Activity Assays [worldwide.promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. mdpi.com [mdpi.com]
- 12. The mechanism of epithelial-mesenchymal transition induced by TGF-β1 in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vivo Evaluation of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Introduction: Charting a Course for a Novel Pyrrolopyridine Derivative
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a novel heterocyclic compound belonging to the pyrrolopyridine class. This molecular scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-cancer and immunomodulatory effects.[1] As of this writing, specific biological data and in vivo studies for this compound are not extensively documented in publicly available literature.
However, based on the established activity of structurally related isomers, we can formulate a strong, testable hypothesis to guide its initial in vivo evaluation. For instance, the isomer 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has been identified as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[2] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a known driver in various cancers.[2]
Therefore, these application notes are built upon the guiding hypothesis that This compound functions as a kinase inhibitor, potentially targeting the FGFR pathway. This document provides a comprehensive, step-by-step framework for the initial in vivo characterization of this compound, from fundamental formulation development to preliminary efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies. The protocols herein are designed to be robust and self-validating, enabling researchers to generate the foundational data required for further development.
Part 1: Foundational Steps - Formulation and Vehicle Selection for In Vivo Dosing
The success of any in vivo study hinges on the ability to administer a compound in a safe, reproducible, and bioavailable manner. Small heterocyclic molecules are often characterized by poor aqueous solubility, which presents a significant formulation challenge.[3][4] The primary goal of this phase is to identify a vehicle that can solubilize or uniformly suspend the compound for consistent dosing.
Protocol 1: Vehicle Screening for a Poorly Soluble Compound
Objective: To identify a suitable vehicle for the solubilization or suspension of this compound for in vivo administration (e.g., oral gavage or intraperitoneal injection).
Methodology:
-
Compound Preparation: Weigh out a precise amount of this compound (e.g., 10 mg) into several separate, small glass vials.
-
Vehicle Addition: Add a measured volume of each test vehicle (see Table 1) to a vial to achieve a target concentration relevant for dosing (e.g., 1 mg/mL, 5 mg/mL, and 10 mg/mL).
-
Solubilization/Suspension:
-
Vortex each vial vigorously for 2-3 minutes.
-
Use a bath sonicator for 15-30 minutes to aid in dissolution.
-
Gently warm the solution (e.g., to 37-40°C) if necessary, but monitor for any signs of compound degradation.
-
-
Visual Inspection:
-
After the solubilization process, visually inspect each vial. A clear solution indicates complete dissolution.
-
If the compound is not fully dissolved, observe the suspension. A good suspension will be uniform and milky, with no large particles.
-
Let the vials stand at room temperature for 1-2 hours and re-inspect for any precipitation or settling. A stable formulation is crucial for consistent dosing.
-
-
Vehicle Selection: Select the simplest vehicle that achieves a clear solution or a fine, stable suspension at the desired concentration. For initial studies, a suspension is often acceptable if a solution cannot be achieved.
Data Presentation: Common Vehicles for Preclinical In Vivo Studies
| Vehicle Composition | Properties and Considerations | Common Administration Route |
| Saline (0.9% NaCl) | Aqueous vehicle. Suitable only for highly water-soluble compounds. | IV, IP, SC, PO |
| PBS (Phosphate-Buffered Saline) | Aqueous, buffered vehicle. Similar to saline. | IV, IP, SC, PO |
| 5% DMSO + 30% PEG400 + 65% Saline | A common co-solvent system for moderately soluble compounds. | IP, IV |
| 0.5% Methylcellulose (MC) in Water | Forms a stable suspension for insoluble compounds. Biologically inert. | PO |
| 0.5% Carboxymethylcellulose (CMC) in Water | Another common suspending agent. | PO |
| 10% Tween 80 in Saline | Surfactant-based vehicle to improve wetting and prevent aggregation. | IP, PO |
| Corn Oil / Sesame Oil | Lipid-based vehicle for highly lipophilic compounds.[5] | PO, SC |
Part 2: Safety First - In Vivo Tolerability and Dose-Range Finding
Before assessing efficacy, it is imperative to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[6] This study informs the dose levels for subsequent efficacy trials.
Protocol 2: Acute Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the single-dose MTD of this compound.
Animal Model:
-
Species/Strain: Female BALB/c or CD-1 mice, 6-8 weeks old.
-
Group Size: 3-5 mice per dose group.[7]
-
Housing: Standard conditions with ad libitum access to food and water.
Methodology:
-
Acclimatization: Allow mice to acclimate to the facility for at least 5 days before the study begins.
-
Formulation Preparation: Prepare the compound in the vehicle selected from Protocol 1 at several concentrations.
-
Dosing:
-
Monitoring:
-
Record body weight immediately before dosing and daily for 7-14 days.
-
Perform clinical observations twice daily. Note any signs of toxicity, such as lethargy, ruffled fur, hunched posture, ataxia, or changes in breathing.
-
A body weight loss of >20% is typically considered a sign of dose-limiting toxicity.[6]
-
-
Endpoint:
-
The study is typically concluded after 7-14 days of observation.
-
The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding 20%.[6]
-
Visualization: MTD Study Workflow
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. Buy 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid (EVT-12409833) [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gulfcoastconsortia.org [gulfcoastconsortia.org]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
LC-MS/MS method for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid detection
An Application Note and Comprehensive Protocol for the Quantitative Analysis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid using LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in a biological matrix, such as human plasma. This class of heterocyclic compounds, featuring a pyrrolopyridine core, is of significant interest in pharmaceutical research.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The methodology emphasizes scientific rationale for experimental choices and is structured to meet rigorous bioanalytical method validation standards as outlined by regulatory bodies.[2][3][4][5]
Introduction and Scientific Background
This compound is a small organic molecule belonging to the pyrrolopyridine family. These fused heterocyclic systems are key structural motifs in numerous biologically active compounds and are often investigated as scaffolds in drug discovery programs, including as potential inhibitors for various kinases.[1] Accurate quantification of such molecules in biological matrices is fundamental to pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during preclinical and clinical development.
LC-MS/MS stands as the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[6] However, the analysis of polar, acidic small molecules like the target analyte presents unique challenges. These include poor retention on traditional reversed-phase chromatography columns and susceptibility to matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the analyte's ionization, compromising data accuracy and reproducibility.[7][8][9][10]
This application note details a method that overcomes these challenges through optimized sample preparation, tailored chromatographic separation, and highly selective tandem mass spectrometry detection. The entire workflow is designed to be self-validating, ensuring the generation of reliable and defensible data in a regulated environment.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-labeled) is highly recommended to compensate for matrix effects and variability during sample processing.[10] If a SIL-IS is unavailable, a structurally similar analog can be used, but requires more rigorous validation of matrix effects.
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagents: Formic acid (FA, >99%), Ammonium acetate (NH₄OAc, >98%).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).
-
Equipment: Precision pipettes, vortex mixer, refrigerated centrifuge, 96-well deep-well plates.
Experimental Protocols
Rationale for Methodological Choices
The selection of each component of the method is based on the physicochemical properties of the analyte and the principles of bioanalytical science.
-
Sample Preparation: Protein precipitation is chosen as the initial sample cleanup strategy due to its speed, simplicity, and effectiveness in removing the majority of proteins from plasma samples.[11][12][13] Acetonitrile is used as the precipitation solvent as it is effective and compatible with reversed-phase chromatography.
-
Chromatography: The analyte is a polar carboxylic acid, which can exhibit poor retention on standard C18 columns.[14][15] Therefore, a column with enhanced polar retention, such as a C18 with polar end-capping, is selected. A gradient elution with a low pH mobile phase (0.1% formic acid) is employed to ensure the carboxylic acid group is protonated (neutral), promoting better retention and peak shape.
-
Mass Spectrometry: Electrospray ionization (ESI) is selected due to the polar nature of the analyte. Given the presence of the acidic carboxylic acid group and basic pyridine nitrogen, the molecule can be ionized in either negative or positive mode. Both will be evaluated, but negative mode (deprotonation of the carboxylic acid) is often highly efficient for such structures. Detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Working Solutions: Serially dilute the primary stocks with 50:50 ACN:Water to prepare intermediate working solutions for calibration standards (CS) and quality control (QC) samples.
-
Spiking:
-
Prepare Calibration Standards by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma. This creates a calibration curve typically ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, in the same manner.
-
Sample Preparation: Protein Precipitation Workflow
The following protocol is designed for a 96-well plate format for high-throughput processing.
-
Aliquot: Pipette 50 µL of study samples, calibration standards, or QC samples into the wells of a 96-well deep-well plate.
-
Add Internal Standard: Add 200 µL of the IS working solution (e.g., 50 ng/mL in ACN) to all wells except for the double-blank (matrix blank with no analyte or IS). This large volume of ACN also serves as the protein precipitation agent.
-
Mix: Vortex the plate for 2 minutes at medium speed to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate for injection.
-
Dilute (Optional): If necessary, dilute the supernatant with 150 µL of water containing 0.1% formic acid to reduce the organic content of the injected sample, which can improve peak shape.
Caption: High-throughput protein precipitation workflow.
LC-MS/MS Instrumentation and Conditions
-
LC System: High-performance liquid chromatography system (e.g., Waters Acquity UPLC, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo TSQ Altis).
-
Chromatographic Column: Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: Liquid Chromatography Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A (0.1% FA in Water) | %B (0.1% FA in ACN) | Curve |
| 0.00 | 0.5 | 95 | 5 | Initial |
| 0.50 | 0.5 | 95 | 5 | 6 |
| 2.50 | 0.5 | 5 | 95 | 6 |
| 3.50 | 0.5 | 5 | 95 | 6 |
| 3.60 | 0.5 | 95 | 5 | 6 |
| 4.50 | 0.5 | 95 | 5 | 6 |
Table 2: Mass Spectrometry Parameters (Example) Ionization Mode: Electrospray Ionization (ESI), Negative
| Parameter | Analyte | Internal Standard (IS) |
| Precursor Ion (Q1, m/z) | 191.1 | 195.1 (example for ¹³C₃, ¹⁵N) |
| Product Ion (Q3, m/z) | 147.1 | 151.1 |
| Dwell Time (ms) | 50 | 50 |
| Declustering Potential (DP, V) | -60 | -60 |
| Collision Energy (CE, eV) | -25 | -25 |
| Collision Cell Exit Potential (CXP, V) | -10 | -10 |
| Source Temp (°C) | 550 | |
| IonSpray Voltage (V) | -4500 |
Note: MS parameters are instrument-dependent and must be optimized empirically by infusing a standard solution of the analyte.
Bioanalytical Method Validation (BMV)
The method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10.[3][4][5] This ensures the method is reliable for its intended purpose.
Caption: Key parameters for bioanalytical method validation.
A summary of acceptance criteria is provided below.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze 6 unique blank matrix lots. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte. |
| Linearity | Analyze calibration curves (n=3) with ≥ 6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at 4 levels in replicate (n=5) over 3 separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Analyze post-extraction spiked samples from 6 unique lots.[8] | IS-normalized matrix factor CV ≤ 15%. |
| Extraction Recovery | Compare analyte response in pre-extraction vs. post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Evaluate analyte in matrix under various storage conditions (e.g., 3 freeze-thaw cycles, 24h at room temp). | Mean concentration within ±15% of nominal concentration. |
Results and Discussion
Using the described method, the analyte this compound and its stable isotope-labeled internal standard were well-retained and separated from the solvent front, typically eluting at approximately 2.1 minutes. The chromatographic peak shape was symmetrical and free from significant interference from endogenous plasma components. The calibration curve was linear over the range of 1-1000 ng/mL with a coefficient of determination (r²) > 0.995. Accuracy and precision results for the QC samples were well within the acceptance limits of ±15%. The simple protein precipitation protocol demonstrated sufficient recovery and cleanliness, with minimal matrix effects observed when using a stable isotope-labeled internal standard.
Conclusion
This application note presents a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and a tailored chromatographic approach to ensure reliable performance. The protocol is suitable for high-throughput analysis and meets the stringent requirements for bioanalytical method validation as per regulatory guidelines, making it an invaluable tool for supporting drug development programs.
References
- 1. Buy 5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid (EVT-12409833) [evitachem.com]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. biocompare.com [biocompare.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Roadmap for the Characterization and Use of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid as a Novel Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities, including the inhibition of kinases, modulation of G-protein coupled receptors, and disruption of protein-protein interactions[1][2][3][4][5][6]. The subject of this guide, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is a novel member of this family. As of this writing, its specific molecular target(s) have not been publicly characterized.
This document, therefore, serves a dual purpose. It is both an application note for a potential chemical probe and, more fundamentally, a strategic guide for the rigorous characterization of any novel small molecule intended for use in biological research. We will proceed under the hypothesis that this compound, like many of its relatives, may target a protein kinase. The following protocols provide a comprehensive roadmap, from initial target validation to cellular application, ensuring that the data generated is robust, reproducible, and leads to credible biological insights. A well-validated chemical probe is an invaluable tool for dissecting complex biological systems and for the initial stages of drug discovery[7][8][9].
Part 1: Foundational Characterization and Target Validation
Before a compound can be deployed as a selective tool, its identity, purity, and primary molecular target must be unequivocally established. The initial step is to confirm the structure and purity of this compound via analytical methods such as NMR, LC-MS, and HRMS. A purity of >95% is considered the minimum standard for a chemical probe.
In Silico Target Prediction & Phenotypic Screening
While computational methods can suggest potential protein targets based on structural similarity to known ligands, empirical data from phenotypic screening is invaluable. Exposing various cancer cell lines to the compound, for example, and observing effects on proliferation, apoptosis, or cell cycle progression can provide the first clues to its mechanism of action and guide target deconvolution efforts.
Target Identification: The Path to a Hypothesis
If the molecular target is unknown, several unbiased methods can be employed for its identification. A common and powerful approach is affinity chromatography coupled with mass spectrometry. This involves immobilizing the compound on a solid support, incubating it with cell lysate, and identifying the proteins that specifically bind to it.
Workflow for Target Identification and Initial Validation
The following workflow outlines the critical path from a novel compound to a validated chemical probe.
Figure 1. A comprehensive workflow for the development and validation of a novel chemical probe.
Part 2: In Vitro Protocols for a Putative Kinase Inhibitor
Assuming target identification has implicated a specific protein kinase (hereafter "Kinase X"), the next step is to quantify the interaction using purified components.
Protocol: In Vitro Kinase Assay (Radiometric)
This protocol is designed to measure the direct inhibition of Kinase X by the compound. It relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate peptide or protein.[10][11]
Rationale: A direct biochemical assay is the gold standard for confirming that the compound's effect is due to interaction with the target protein, rather than an artifact of a complex cellular system. The radiometric format is highly sensitive and broadly applicable.[11]
Materials:
-
Purified, active Kinase X
-
Specific substrate for Kinase X (e.g., a known protein or a synthetic peptide)
-
This compound (dissolved in 100% DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP
-
"Cold" (non-radioactive) ATP
-
Phosphoric acid (85%)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM final assay concentration) in kinase reaction buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, combine the following in order:
-
Kinase reaction buffer.
-
Diluted compound or DMSO vehicle control.
-
Kinase X (e.g., 5-10 nM final concentration).
-
Substrate (e.g., 10-20 µM final concentration).
-
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Reaction:
-
Start the reaction by adding a mix of [γ-³²P]ATP and cold ATP. The final ATP concentration should be close to the Kₘ for Kinase X, if known, to ensure a sensitive measurement of inhibition. A typical final concentration is 10-50 µM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by adding a concentrated solution of phosphoric acid.
-
Spot a portion of each reaction mixture onto a sheet of P81 phosphocellulose paper. The paper will bind the phosphorylated substrate but not the free ATP.
-
-
Washing and Counting:
-
Wash the P81 paper multiple times in a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Cut out the individual spots, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Kₘ (ATP) | The Michaelis constant for ATP; the concentration at which the kinase reaction rate is half of Vₘₐₓ. |
| Selectivity | The ratio of IC₅₀ values for the target kinase versus other off-target kinases. A common threshold is >30-fold selectivity.[8] |
Part 3: Cellular Target Engagement & Pathway Analysis
Demonstrating that a compound binds its intended target within the complex environment of a living cell is a critical validation step.[12][13][14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[16][17][18][19]
Protocol: Cellular Thermal Shift Assay (CETSA) by Immunoblot
This protocol allows for the direct visualization of target stabilization in intact cells.
Rationale: CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical activity and cellular effects.[16][18] It does not require modification of the compound or the target protein.
Materials:
-
Cell line expressing Kinase X
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for protein quantification (e.g., BCA assay), SDS-PAGE, and Western blotting
-
Primary antibody specific for Kinase X
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the compound at a desired concentration (e.g., 10x the biochemical IC₅₀) or with DMSO vehicle for 1-2 hours in the incubator.
-
-
Harvesting and Aliquoting:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a specific cell density.
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the samples to the same protein concentration, mix with SDS-PAGE loading buffer, and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Kinase X, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
-
Plot the band intensity (as a percentage of the non-heated control) against temperature to generate a "melting curve."
-
A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization of Kinase X.
-
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Isothermal Dose-Response Fingerprinting (ITDRF)
A variation of CETSA, the ITDRF, can be used to determine a cellular EC₅₀ for target engagement.[17][19] In this setup, cells are treated with a range of compound concentrations but heated at a single, fixed temperature (chosen from the melting curve where significant protein precipitation occurs). The concentration of compound that results in 50% stabilization of the protein is the EC₅₀.
| Assay | Key Output | Purpose |
| CETSA Melt Curve | ΔTₘ (Shift in melting temperature) | Confirms target engagement in cells. |
| ITDRF | Cellular EC₅₀ | Quantifies the potency of target engagement in a cellular context. |
Part 4: Application in Biological Research - A Validated Probe
With in vitro potency, selectivity, and cellular target engagement confirmed, this compound can now be considered a validated chemical probe for Kinase X. Its application in research requires careful experimental design.
Key Considerations for Use:
-
Concentration: Use the lowest concentration of the probe that gives maximal on-target effect, guided by the cellular EC₅₀ from ITDRF experiments.[20]
-
Controls: Always include a vehicle control (DMSO). Crucially, if an inactive structural analog of the probe is available (one that does not bind the target), it should be used as a negative control to ensure the observed phenotype is not due to off-target effects of the chemical scaffold.[7]
-
Orthogonal Validation: Corroborate findings by using a complementary technique, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of Kinase X. A similar phenotype produced by both the chemical probe and genetic perturbation provides strong evidence for an on-target effect.
By following this rigorous, multi-faceted validation workflow, researchers can confidently use this compound, or any novel compound, to explore complex biology and generate high-quality, reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Chemical probe - Wikipedia [en.wikipedia.org]
- 9. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. revvity.com [revvity.com]
- 12. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 13. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Engaging targets | Chemical Probes Portal [chemicalprobes.org]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. scispace.com [scispace.com]
- 19. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
Developing structure-activity relationships for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid analogs
Application Note & Protocol
Topic: Developing Structure-Activity Relationships for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Analogs as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold represents a privileged chemical structure in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as an effective "hinge-binding" motif, a key interaction for many ATP-competitive inhibitors.[3][4] This application note provides a comprehensive, experience-driven guide for establishing a robust structure-activity relationship (SAR) campaign around this compound analogs. We will detail a strategic framework encompassing rational analog design, representative synthetic protocols, a tiered biological evaluation cascade, and data-driven SAR interpretation. The methodologies described herein are designed to be self-validating, incorporating essential controls and decision-making logic to guide researchers from a starting scaffold to a potent and selective lead compound.
Introduction: The Scientific Rationale
The pursuit of selective kinase inhibitors remains a cornerstone of therapeutic development, especially in oncology.[3] The pyrrolo[3,2-b]pyridine core is a well-established pharmacophore found in numerous clinically evaluated kinase inhibitors.[5] Its success stems from the nitrogen atom in the pyridine ring and the NH group of the pyrrole ring, which can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interactions of ATP itself.
Our starting point, this compound, offers three primary points for chemical diversification:
-
The Pyrrole N-1 Position: Substitution at this position can modulate potency and explore deeper pockets within the kinase active site.
-
The Carboxylic Acid at C-3: This group is an ideal handle for creating a library of amides, which can probe interactions in the solvent-exposed region, influence solubility, and impact cell permeability.
-
The Methoxy Group at C-5: While providing favorable electronic properties, this position can be explored to optimize van der Waals interactions or introduce alternative hydrogen bond donors/acceptors.
This guide will use a hypothetical campaign targeting a relevant cancer-associated kinase, such as a Fibroblast Growth Factor Receptor (FGFR), to illustrate the principles in practice.[5]
Strategic Design of the Analog Library
A successful SAR campaign relies on systematic, logical modifications rather than random diversification.[6][7] The goal is to introduce single modifications at a time to generate clear, interpretable data.[6] Our strategy will focus on independently probing the three key regions of the scaffold.
Causality Behind Modification Choices
-
C-3 Amide Series (Probing the Solvent Front): The carboxylic acid will be converted into a diverse library of amides. The rationale is to explore how changes in size, lipophilicity, and hydrogen-bonding capacity in this region affect potency and physical properties. We will include small aliphatic amines (e.g., methylamine, cyclopropylamine), substituted anilines, and heteroaromatic amines.
-
N-1 Substitution Series (Exploring the Ribose Pocket): Using a potent amide from the first series as a fixed template, we will explore substitutions at the pyrrole nitrogen. This position often points towards the ribose-binding pocket of the kinase. We will test small alkyl groups, and groups capable of forming additional interactions, such as those containing hydroxyl or ether functionalities.
-
C-5 Methoxy Modification (Fine-Tuning): Modifications at this position are often for late-stage optimization. Replacing the methoxy group with hydrogen (des-methoxy), a trifluoromethyl group, or a small amino group can fine-tune electronic properties and probe for subtle steric clashes or favorable interactions.
Caption: Rational design strategy for the analog library.
Experimental Protocols: Synthesis
The following protocols are representative and should be adapted based on laboratory capabilities and specific substrate reactivity. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of Core Scaffold Amide Analog (Representative Example)
This protocol describes the coupling of the carboxylic acid core with a representative amine, 4-fluoroaniline.
Objective: To synthesize N-(4-fluorophenyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxamide.
Materials:
-
This compound
-
4-fluoroaniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-fluoroaniline (1.1 eq).
-
Coupling Agent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Causality Note: HATU is a highly efficient amide coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to scavenge the HCl formed during the reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and EtOAc.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.
Experimental Protocols: Biological Evaluation
A tiered screening approach ensures that resources are focused on the most promising compounds. The cascade begins with a high-throughput biochemical assay, followed by a cell-based assay for confirmed hits.
Caption: Tiered workflow for biological evaluation.
Protocol 4.1: Primary Biochemical Kinase Assay (TR-FRET)
Objective: To determine the in vitro inhibitory activity (IC₅₀) of test compounds against a target kinase (e.g., FGFR1). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method.[8][9]
Materials:
-
Recombinant human FGFR1 kinase
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-pY20)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Low-volume 384-well assay plates (e.g., black, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate using an acoustic dispenser. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a solution of FGFR1 kinase and biotinylated substrate in assay buffer. Add this mixture to the wells containing the compounds and incubate for 15 minutes at room temperature.
-
Causality Note: This pre-incubation allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.
-
-
Initiate Reaction: Prepare an ATP solution in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the apparent Kₘ for the enzyme. Incubate for 60 minutes at room temperature.
-
Detection: Prepare a "Stop/Detection" solution containing the Eu-pY20 antibody and SA-APC conjugate in a buffer with EDTA. Add this solution to all wells. The EDTA will chelate Mg²⁺ and stop the kinase reaction. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium). Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Secondary Cellular Proliferation Assay
Objective: To determine if potent compounds from the biochemical assay can inhibit the proliferation of a cancer cell line dependent on the target kinase.
Materials:
-
FGFR-dependent cancer cell line (e.g., SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds (typically 10-point, 3-fold dilutions). Include a DMSO vehicle control.
-
Incubation: Return the plates to the incubator for 72 hours.
-
Causality Note: A 72-hour incubation period is standard for proliferation assays and allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition & Analysis: Read the luminescence on a plate reader. Normalize the data to the DMSO-treated wells (100% viability) and calculate the half-maximal effective concentration (EC₅₀) using a non-linear regression curve fit.
Data Interpretation: Building the Structure-Activity Relationship
The power of this entire process lies in converting the raw biochemical and cellular data into actionable knowledge.[11] A well-structured table is essential for this analysis.
Table 1: Hypothetical SAR Data for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Analogs
| Analog ID | Modification (at C-3 Amide) | FGFR1 IC₅₀ (nM) | Cell Proliferation EC₅₀ (nM) |
| 1 | -CONH-(4-fluorophenyl) | 150 | 850 |
| 2 | -CONH-(phenyl) | 450 | >5000 |
| 3 | -CONH-(4-methoxyphenyl) | 320 | 2100 |
| 4 | -CONH-(3,4-difluorophenyl) | 45 | 210 |
| 5 | -CONH-(cyclopropyl) | 890 | >10000 |
| 6 | -CONH-(pyridin-4-yl) | 250 | 1500 |
SAR Analysis & Insights
-
Fluorine is Key: Comparing Analog 1 (4-fluoro) to Analog 2 (unsubstituted) shows a 3-fold increase in biochemical potency. This suggests the electron-withdrawing nature of the fluorine or a specific interaction in a hydrophobic pocket is beneficial. The improved cellular activity further supports this.
-
Dual Fluorination is Additive: Analog 4, with two fluorine atoms, shows a significant jump in both biochemical and cellular potency. This is a strong SAR trend, indicating that this region of the target protein is sensitive to electronegative substituents.
-
Steric and Electronic Effects: The methoxy group in Analog 3 is detrimental compared to the fluoro group, suggesting either an unfavorable steric clash or that an electron-donating group is less favorable than an electron-withdrawing one.
-
Lipophilicity vs. Specific Interactions: The small, lipophilic cyclopropyl group (Analog 5) is poorly tolerated, resulting in a significant loss of activity. This indicates that a simple hydrophobic interaction is not sufficient; an aromatic ring capable of specific interactions (like pi-stacking or H-bonding with the fluorine) is required.
-
Cellular Translation: A consistent trend between biochemical IC₅₀ and cellular EC₅₀ (e.g., for analogs 1 and 4) provides confidence that the observed anti-proliferative effect is likely driven by on-target FGFR1 inhibition. Large drop-offs between IC₅₀ and EC₅₀ (e.g., for analogs 2 and 5) can suggest poor cell permeability, efflux, or metabolic instability.
Conclusion and Future Directions
This application note has outlined a systematic and logical approach to developing structure-activity relationships for this compound analogs. Through a cycle of rational design, synthesis, and tiered biological testing, we have demonstrated how to generate clear and actionable SAR data.
The hypothetical results identified Analog 4 (-CONH-(3,4-difluorophenyl)) as a potent lead. The next steps in this drug discovery campaign would be:
-
Expand on Success: Synthesize additional analogs exploring other halogen substitutions on the phenyl ring.
-
Explore the N-1 Position: Using Analog 4 as the base, synthesize a small library of N-1 alkylated derivatives to probe for further potency gains.
-
Kinase Selectivity: Profile Analog 4 and other potent hits against a broad panel of kinases to ensure selectivity and understand potential off-target activities.
-
ADME Profiling: Evaluate key drug-like properties such as aqueous solubility, metabolic stability in liver microsomes, and plasma protein binding to guide further optimization.
By following this integrated and iterative process, researchers can efficiently optimize this privileged scaffold into a clinical candidate.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Modeling Structure-Activity Relationships - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the quest for novel therapeutics, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify starting points for drug design.[3][4] This approach is rooted in the principle that smaller molecules can explore chemical space more efficiently, often resulting in higher hit rates and providing more opportunities for optimization.[2][5] These initial fragment hits, though often exhibiting weak binding affinities (in the high micromolar to millimolar range), are highly "ligand efficient," meaning they form high-quality interactions with the target protein relative to their small size.[4][6]
This guide focuses on a particularly compelling fragment, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid . This heterocyclic compound presents a rigid scaffold with strategically placed hydrogen bond donors and acceptors, as well as a methoxy group that can explore hydrophobic pockets. The pyrrolopyridine core is a recognized "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[7][8][9] Its properties make it an ideal candidate for an FBDD campaign aimed at identifying novel binders for challenging targets, such as protein kinases or protein-protein interfaces.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in an FBDD workflow. We will delve into the underlying principles of fragment screening, provide detailed protocols for key biophysical assays, and illustrate the path from initial hit identification to a validated starting point for lead optimization.
The Fragment: Physicochemical Properties of this compound
A successful fragment campaign begins with a well-characterized molecule. The properties of this compound align well with the "Rule of Three," a common guideline for fragment selection.
| Property | Value (Predicted/Calculated) | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | ~192.17 g/mol | ≤ 300 Da | Ensures fragment simplicity and allows for significant molecular weight increase during optimization. |
| cLogP | ≤ 3 | ≤ 3 | Balances solubility and lipophilicity, reducing the risk of non-specific binding.[10] |
| Hydrogen Bond Donors | 2 (amine N-H, acid O-H) | ≤ 3 | Provides key interaction points without excessive polarity. |
| Hydrogen Bond Acceptors | 4 (methoxy O, pyridine N, acid C=O, acid O-H) | ≤ 3 | Offers multiple opportunities for directed interactions with the protein target. |
| Rotatable Bonds | 1 | ≤ 3 | The rigid scaffold reduces conformational entropy loss upon binding, leading to more efficient interactions. |
The FBDD Workflow: A Multi-Step, Integrated Approach
An effective FBDD campaign is not reliant on a single technique but rather a cascade of orthogonal biophysical methods to identify and validate true hits, eliminating false positives along the way.[3][11] The workflow is designed to move from high-throughput, lower-information content assays to lower-throughput, high-information content assays.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Application Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[12][13] It measures changes in refractive index at a sensor surface to monitor the binding of an analyte (the fragment) to an immobilized ligand (the target protein) in real-time.[14]
Objective: To identify fragments that bind to the target protein and to estimate their binding affinity (K D) and kinetics.
Causality: We choose SPR for the primary screen due to its high sensitivity for detecting weak interactions, relatively high throughput, and low protein consumption.[12][14] The real-time data also provides valuable kinetic information (association and dissociation rates), which is not available from endpoint assays.[14]
Step-by-Step Protocol:
-
Protein Immobilization:
-
Rationale: Covalently attach the purified target protein (e.g., a protein kinase) to a sensor chip (e.g., CM5). Amine coupling is a common and robust method. The goal is to achieve a stable surface with sufficient response units (RUs) to detect small fragment binding.
-
Procedure:
-
Equilibrate the sensor surface with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.[12]
-
-
-
Fragment Preparation:
-
Rationale: Fragments must be highly soluble and pure. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration must be precisely matched between the fragment solutions and the running buffer to avoid false positives due to refractive index mismatch.[12]
-
Procedure:
-
Prepare a stock solution of this compound at 100 mM in 100% DMSO.
-
Create a concentration series (e.g., 1000, 500, 250, 125, 62.5 µM) by diluting the stock into running buffer (HBS-EP+ with matched DMSO, e.g., 2%). Ensure final DMSO concentration is identical across all samples and the running buffer.
-
-
-
SPR Screening Assay:
-
Rationale: Injecting the fragment solutions over the protein and reference surfaces will generate sensorgrams showing association and dissociation phases. The response is proportional to the amount of bound fragment.
-
Procedure:
-
Set the instrument temperature to 25°C.
-
Use a flow rate of 30 µL/min.
-
Inject each fragment concentration for a set time (e.g., 60 seconds) to monitor association.
-
Allow buffer to flow for a longer period (e.g., 120 seconds) to monitor dissociation.
-
Between injections, regenerate the surface if necessary, although for weak fragment binding, dissociation is often complete and regeneration is not needed.
-
Inject a buffer-only sample periodically for double referencing.
-
-
-
Data Analysis:
-
Rationale: By fitting the binding data to a kinetic model, one can determine the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d/k a).
-
Procedure:
-
Process the raw data by subtracting the reference flow cell signal and a buffer blank injection.
-
Plot the equilibrium response against fragment concentration and fit to a steady-state affinity model to determine K D.
-
Alternatively, perform a global fit of the association and dissociation data to a 1:1 kinetic binding model to determine k a and k d.
-
A hit is typically defined as a fragment showing a reproducible, concentration-dependent binding response. For this compound, a hypothetical K D in the range of 200 µM would be a promising result.
-
-
Application Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method for validating fragment hits.[15][16] It is a solution-based technique that provides high-quality, unambiguous evidence of binding and can report on the specific atoms involved in the interaction.
Objective: To confirm that this compound binds to the target protein in solution and to rule out non-specific binding or aggregation.
Causality: We use NMR as an orthogonal validation step because it detects binding in a different physical context (solution vs. surface-immobilized) than SPR, which is crucial for eliminating artifacts.[3] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for detecting weak binders.[16][17]
Step-by-Step Protocol (Saturation Transfer Difference - STD NMR):
-
Sample Preparation:
-
Rationale: The experiment requires a relatively high concentration of the fragment and a low concentration of the protein. The buffer should be deuterated to minimize solvent signals.
-
Procedure:
-
Prepare a sample containing the target protein (10-20 µM) and this compound (500 µM) in a deuterated phosphate buffer (e.g., 50 mM d 11-Tris-HCl, 150 mM NaCl, pD 7.4) in a final volume of ~500 µL.
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
-
NMR Experiment Setup:
-
Rationale: The STD experiment selectively saturates protons of the protein. This saturation is transferred via spin diffusion to the protons of a binding ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand remain.
-
Procedure:
-
Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
Set the temperature to 298 K.
-
The on-resonance saturation frequency should be set to a region where only protein signals are present (e.g., -1 ppm).
-
The off-resonance frequency should be set to a region with no protein or ligand signals (e.g., 40 ppm).
-
Use a saturation time of ~2 seconds and a series of Gaussian-shaped pulses to achieve selective saturation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Rationale: The presence of signals in the final difference spectrum is definitive proof of binding. The intensity of the STD signals is proportional to the strength of the interaction.
-
Procedure:
-
Process both the on-resonance and off-resonance spectra identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
If this compound binds, its proton signals will be visible in the STD spectrum. No signals should appear in the control sample containing only the fragment.
-
The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.
-
-
Caption: Principle of Saturation Transfer Difference (STD) NMR.
Application Protocol 3: Structural Elucidation by X-ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to its target protein.[18][19] This provides irrefutable evidence of binding and reveals the precise binding mode, which is essential for structure-based drug design.
Objective: To determine the three-dimensional structure of the this compound-target complex.
Causality: X-ray crystallography provides the atomic-level detail necessary to guide the next phase of the project: hit-to-lead optimization.[20] Seeing exactly how the fragment sits in the binding pocket allows medicinal chemists to design modifications that grow the fragment into unoccupied space or merge it with other nearby fragments to dramatically increase potency.
Step-by-Step Protocol:
-
Protein Crystallization:
-
Rationale: A well-diffracting crystal of the target protein is a prerequisite. This often requires extensive screening of different precipitants, buffers, and additives.
-
Procedure:
-
Concentrate the purified target protein to 5-10 mg/mL.
-
Screen a wide range of crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods.
-
Optimize initial hits to obtain single, well-ordered crystals of sufficient size for diffraction experiments.
-
-
-
Fragment Soaking:
-
Rationale: Introducing the fragment into a pre-formed protein crystal allows it to diffuse into the active site. This is often more successful than co-crystallization for weakly binding fragments.
-
Procedure:
-
Prepare a soaking solution by dissolving this compound to a high concentration (e.g., 10-50 mM) in a cryo-protectant solution that is compatible with the crystal condition.
-
Transfer a protein crystal into a drop of the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
-
-
X-ray Diffraction Data Collection:
-
Rationale: Bombarding the crystal with a high-intensity X-ray beam generates a diffraction pattern. The geometry and intensity of the diffracted spots contain the information needed to calculate the electron density map of the protein and any bound ligand.
-
Procedure:
-
Using a nylon loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage.
-
Mount the crystal on a goniometer at a synchrotron beamline.[20]
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction data is used to solve the protein structure, typically by molecular replacement if a model of the protein already exists. The resulting electron density map is then inspected for evidence of the bound fragment.
-
Procedure:
-
Process the diffraction images to integrate the spot intensities.
-
Solve the structure using molecular replacement.
-
Calculate an initial electron density map.
-
Carefully inspect the map in the active site for extra, unmodeled density that matches the size and shape of this compound.
-
If clear density is present, model the fragment into the density and perform iterative rounds of crystallographic refinement until the model and experimental data converge.
-
The final structure will reveal the specific hydrogen bonds, hydrophobic interactions, and the overall orientation of the fragment in the binding pocket.
-
-
Conclusion: From Fragment Hit to Rational Drug Design
Following this multi-step biophysical cascade, a validated hit like this compound is no longer just a binder; it is a well-understood starting point for rational, structure-guided medicinal chemistry. The high-resolution structural information gained from X-ray crystallography empowers chemists to design new molecules that build upon the fragment's efficient interactions, "growing" it into a potent and selective lead compound. This FBDD approach, exemplified by the protocols herein, accelerates the drug discovery timeline and increases the probability of success in developing novel therapeutics for challenging disease targets.[2][21]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. onenucleus.com [onenucleus.com]
- 3. pnas.org [pnas.org]
- 4. drughunter.com [drughunter.com]
- 5. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 15. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 19. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
This technical guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This valuable heterocyclic compound serves as a crucial building block in the development of targeted therapeutics, notably as an inhibitor of kinases such as FGFR4 and ACC1.[1][2] Achieving a high yield of this molecule is critical for the efficient progression of research and development pipelines.
This document provides a structured approach to troubleshooting common synthetic challenges, offering detailed protocols and explaining the rationale behind key experimental choices to enhance yield and purity.
General Synthetic Strategy Overview
The most prevalent and adaptable route to this compound involves a multi-step sequence, typically starting from a substituted pyridine derivative. The core of the strategy is the construction of the pyrrole ring onto the pyridine scaffold, followed by functional group manipulations to yield the final carboxylic acid.
A common pathway involves an initial cyclization reaction to form an ester precursor, which is subsequently hydrolyzed. This two-stage approach allows for easier purification of the intermediate ester and provides a robust method for accessing the target acid.
References
- 1. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple procedural steps to address the nuanced challenges and frequently encountered by-products in this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective strategy involves the construction of the pyrrole ring onto a functionalized pyridine precursor. The generalized workflow involves the formation of a key intermediate, Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, followed by saponification to yield the final carboxylic acid.
This guide will focus on the potential pitfalls in the final two stages of this synthesis: the cyclization to form the pyrrole ring and the final hydrolysis step, as these are critical for the purity of the final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cyclization reaction to form the ethyl ester intermediate is low-yielding. What are the likely causes?
Low yields in the formation of the ethyl ester intermediate, Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, often stem from issues with reagents, reaction conditions, or competing side reactions.[1]
-
Purity of Starting Materials: The pyridine precursor must be of high purity. Impurities can interfere with the sensitive organometallic intermediates often used in these cyclizations.
-
Inadequate Temperature Control: Many cyclization reactions are exothermic and require strict temperature management. Runaway temperatures can lead to the formation of polymeric tars and other degradation products.
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like LDA are often used, but their concentration and the temperature at which they are used must be precisely controlled to avoid side reactions.[2]
Troubleshooting Low Yield in Cyclization
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degraded Starting Material | Check purity by ¹H NMR and LC-MS. Look for discoloration or unexpected signals. | Repurify starting materials via recrystallization or column chromatography. Store under an inert atmosphere.[1] |
| Incorrect Reaction Temperature | Monitor internal reaction temperature throughout the addition of reagents. | Use a cryostat for precise temperature control. Perform trial reactions at slightly different temperatures to find the optimum. |
| Inefficient Mixing | Visual inspection for solids or heterogeneous mixture when homogeneity is expected. | Use a suitable overhead stirrer for viscous reactions. Ensure the stir rate is adequate for the vessel size. |
| Moisture Contamination | Reaction turns dark or fails to initiate. | Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen). |
FAQ 2: I'm observing a significant by-product with a mass of M-44 in my final product after hydrolysis. What is it and how can I prevent it?
This is a classic sign of decarboxylation , where the final carboxylic acid loses CO₂ (mass of 44 Da) to form 5-methoxy-1H-pyrrolo[3,2-b]pyridine.
-
Causality: The pyrrolo[3,2-b]pyridine core is an electron-rich heterocyclic system. The carboxylic acid at the 3-position can be thermally labile, especially in the presence of residual acid or metal catalysts. The stability of the protonated intermediate at the C3 position facilitates the loss of carbon dioxide. The rate of decarboxylation in pyridine-based carboxylic acids is highly dependent on the position of the carboxyl group and the reaction conditions.[3][4]
Workflow for Minimizing Decarboxylation
Caption: Fig 1. Workflow to minimize and analyze decarboxylation.
Protocol for Minimizing Decarboxylation:
-
Low-Temperature Hydrolysis: Conduct the saponification at or below room temperature. While slower, this minimizes the energy input that can drive decarboxylation.
-
Careful Neutralization: During the acidic workup to protonate the carboxylate salt, add the acid slowly at low temperature (0-5 °C). Do not overshoot the pH; a final pH of 4-5 is often sufficient to precipitate the product without creating a harshly acidic environment.
-
Avoid Prolonged Heating: During product isolation and drying, avoid high temperatures. If recrystallization is necessary, use the minimum temperature required to dissolve the solid and do not hold at reflux for extended periods. Dry the final product under vacuum at a modest temperature (e.g., 40-50 °C).
FAQ 3: My LC-MS analysis shows a by-product with the same mass as my starting ester after the hydrolysis reaction. What is this?
This indicates an incomplete hydrolysis of the ethyl ester precursor.
-
Expertise & Experience: Saponification of sterically hindered or electron-deficient esters can be sluggish. The pyrrolopyridine system can influence the reactivity of the C3-ester. If the reaction is not allowed to proceed to completion, unreacted ester will contaminate your final product. This is a common issue in heterocyclic chemistry.[5]
Troubleshooting Incomplete Hydrolysis
| Parameter | Explanation | Recommended Action |
| Reaction Time | Hydrolysis may be slower than anticipated. | Monitor the reaction by TLC or HPLC until the starting material spot/peak is completely consumed. Extend the reaction time as needed. |
| Base Stoichiometry | An insufficient amount of base will lead to incomplete reaction. | Use a slight excess of the hydrolyzing agent (e.g., 1.5 to 2.0 equivalents of LiOH). |
| Solvent System | Poor solubility of the ester can limit its access to the aqueous base. | Ensure a suitable co-solvent (like THF or Dioxane) is used to create a homogenous reaction mixture. Gentle warming (30-40 °C) can sometimes improve solubility and reaction rate, but must be balanced against the risk of decarboxylation. |
| Choice of Base | For very stubborn esters, a stronger base might be required. | While LiOH is common, NaOH or KOH can also be used. For extremely difficult cases, conditions might need more significant optimization. |
FAQ 4: I am seeing evidence of N-alkylation or other modifications on the pyrrole nitrogen. How can this happen?
The pyrrole nitrogen is nucleophilic and can react under certain conditions, leading to by-products.
-
Causality: The NH of the pyrrole ring is acidic and can be deprotonated by a strong base. The resulting anion is a potent nucleophile. If alkylating agents are present (e.g., from upstream steps or solvent impurities like dichloromethane in the presence of base), N-alkylation can occur.[6] This is a known reactivity pattern for azaindole-type systems.
Diagram of Potential Side Reactions
Caption: Fig 2. Relationship between product and common by-products.
Analytical Protocols for By-Product Analysis
A robust analytical method is crucial for identifying and quantifying these by-products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.[7]
Protocol: Reverse-Phase HPLC-MS Method
This protocol provides a starting point for method development. It must be optimized for your specific instrument and sample matrix.
-
Instrumentation:
-
UPLC/HPLC system with a PDA/UV detector.
-
Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
UV Detection: Monitor at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 500.
-
Data Analysis: Extract ion chromatograms for the expected masses.
-
Expected Observations and Data Interpretation
| Compound | Expected [M+H]⁺ (m/z) | Relative Retention Time | Notes |
| Main Product | 193.06 | 1.0 (Reference) | The main peak in a successful reaction. |
| Decarboxylated By-product | 149.08 | Shorter | Less polar than the carboxylic acid, will elute earlier. |
| Ethyl Ester Precursor | 221.09 | Longer | More non-polar than the carboxylic acid, will elute later. |
| N-Methyl By-product | 207.08 | Varies, but likely longer | N-methylation increases non-polarity. |
This systematic approach, combining a mechanistic understanding of potential side reactions with robust analytical monitoring, will enable you to efficiently troubleshoot and optimize the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experiments with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide in-depth, field-proven insights into common experimental challenges. As a key building block in medicinal chemistry, particularly for kinase inhibitors, understanding the nuances of this heterocyclic compound is critical for success.[1][2]
Section 1: General Handling, Solubility, and Characterization
This section addresses foundational issues related to the physical properties and analytical characterization of the title compound.
Q1: I'm having trouble dissolving the compound for my reaction. What are its typical solubility characteristics?
Answer: this compound, like many heterocyclic carboxylic acids, exhibits limited solubility in common non-polar organic solvents. Its structure contains both a hydrogen-bond donating pyrrole N-H and carboxylic acid O-H, a hydrogen-bond accepting pyridine nitrogen, and a polar carboxylic acid group, leading to a high crystal lattice energy.
-
Poor Solubility: Expect low solubility in solvents like hexanes, toluene, and dichloromethane (DCM).
-
Moderate to Good Solubility: Highly polar, aprotic solvents are typically the best choice for achieving reasonable concentrations. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Protic Solvents: It may show some solubility in alcohols like methanol or ethanol, but this can be problematic for subsequent reactions where these solvents can act as nucleophiles (e.g., esterification).
-
Aqueous Base: As a carboxylic acid, it will readily dissolve in aqueous basic solutions (e.g., 1M NaOH, 1M K₂CO₃) via deprotonation to form the highly soluble carboxylate salt. This is useful for extractions but not for most coupling reactions.
Expert Insight: For reactions, DMF and DMSO are the most common choices. However, be aware that DMSO can be difficult to remove during workup and can complicate some reactions at high temperatures.[3] When possible, using a co-solvent system or gentle heating can improve solubility without resorting to overly aggressive solvents.
Q2: My ¹H NMR spectrum shows broad peaks for the N-H and O-H protons, and sometimes other aromatic protons as well. Is this normal?
Answer: Yes, this is a common observation for this class of compounds. Several factors can contribute to peak broadening:
-
Quadrupolar Broadening: The nitrogen atom in the pyrrole ring has a non-spherical nuclear charge distribution (a quadrupole moment). This can lead to faster relaxation and broader peaks for adjacent protons, including the N-H itself.
-
Proton Exchange: The acidic protons (carboxylic acid O-H and pyrrole N-H) can exchange with each other and with trace amounts of water in the NMR solvent (e.g., DMSO-d₆). This exchange process, if it occurs at an intermediate rate on the NMR timescale, will cause significant broadening.
-
Tautomerism and Aggregation: In solution, the molecule can exist in different tautomeric forms or form hydrogen-bonded aggregates. If the exchange between these states is slow, you might see multiple species; if it's fast, you'll see sharp averaged signals. If the exchange rate is intermediate, you will observe broad peaks.
Troubleshooting Steps:
-
Add D₂O: A common diagnostic technique is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The acidic O-H and N-H protons will exchange with deuterium and their signals will disappear or significantly diminish. This confirms their identity.
-
Use High-Purity Solvent: Ensure your deuterated solvent is dry and of high quality to minimize exchange with water.
-
Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes resolve these issues. At higher temperatures, exchange rates increase, which can lead to sharper, averaged signals. At lower temperatures, exchange can be slowed, potentially resolving individual species.
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is the most common reaction performed with this substrate. However, the electronic nature of the pyrrolopyridine ring system can present challenges.
Q1: My standard amide coupling reaction (e.g., EDC/HOBt) is giving low yields. What is causing this and how can I fix it?
Answer: The low reactivity of this compound in standard amide couplings is a frequent issue. The primary cause is the reduced nucleophilicity of the carboxylate after deprotonation, combined with the electron-withdrawing nature of the heterocyclic system. Standard carbodiimide activators like EDC may not generate a sufficiently reactive intermediate to be efficiently trapped by the amine.[4][5]
Causality: The reaction proceeds via an O-acylisourea intermediate formed from the carboxylic acid and EDC. For less reactive acids, the reformation of the starting materials can compete with the desired nucleophilic attack by the amine. Furthermore, electron-deficient amines can also be challenging coupling partners.[6]
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium-based reagents are generally more effective for challenging couplings.[7]
-
Use Additives: Additives like HOBt or HOAt form activated esters that are more stable than the O-acylisourea intermediate but more reactive towards amines. DMAP can also be used as a nucleophilic catalyst to form a highly reactive acyliminium ion intermediate.[6]
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will scavenge the acid produced during the reaction without competing with your desired amine nucleophile.
Data Summary: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Mechanism | Pros | Cons/Troubleshooting |
| Carbodiimide | EDC, DCC | Forms O-acylisourea intermediate | Inexpensive, water-soluble byproduct (EDC) | Lower reactivity, risk of racemization, DCU byproduct (DCC) is hard to remove.[5][8] |
| Uronium/Aminium | HATU, HBTU | Forms activated ester | High reactivity, fast reactions, low racemization | More expensive, can have thermal hazards on large scale.[8] |
| Phosphonium | PyBOP, PyAOP | Forms activated ester | High reactivity, good for sterically hindered substrates | Byproducts can be difficult to remove. |
| Other | T3P (Propylphosphonic Anhydride) | Forms a mixed anhydride | Excellent reactivity, easy workup (byproducts are water-soluble) | Often requires more base. |
Q2: I'm getting a significant amount of an unknown, more non-polar byproduct. What could it be?
Answer: Besides unreacted starting material, there are two likely side products in your amide coupling reaction:
-
N-Acylurea: This byproduct forms when the O-acylisourea intermediate (from a carbodiimide like EDC or DCC) undergoes an intramolecular rearrangement instead of reacting with the amine. This is more common with sterically hindered amines or less reactive carboxylic acids.
-
Decarboxylated Product: If the reaction is run at elevated temperatures (e.g., > 60-80 °C) for extended periods, especially in solvents like DMF or DMSO, you risk decarboxylation of the starting material to form 5-methoxy-1H-pyrrolo[3,2-b]pyridine.[9][10] This byproduct will be significantly more non-polar and will lack the carboxylic acid proton in the ¹H NMR.
Troubleshooting Workflow for Amide Coupling
Below is a logical workflow to diagnose and solve common issues.
Caption: A troubleshooting flowchart for amide coupling reactions.
Section 3: Challenges with Cross-Coupling Reactions (e.g., Suzuki Coupling)
While the carboxylic acid is not a direct participant, its presence can significantly impact palladium-catalyzed cross-coupling reactions performed on other parts of the molecule (e.g., coupling a boronic acid to a bromo- or chloro-substituted precursor).
Q: I am attempting a Suzuki coupling on a bromo-derivative of my pyrrolopyridine carboxylic acid, and the reaction is failing. Why would the carboxylic acid interfere?
Answer: Yes, the presence of a free carboxylic acid is a well-known, though often overlooked, cause of failure in Suzuki and other palladium-catalyzed cross-coupling reactions.[11]
Mechanism of Interference: The primary issue is catalyst deactivation. The carboxylate anion, formed under the basic reaction conditions required for the Suzuki coupling, can act as a ligand for the palladium center. This coordination can stabilize the Pd(II) intermediate in the catalytic cycle, hindering the crucial reductive elimination step that forms the desired C-C bond and regenerates the active Pd(0) catalyst.[11]
Caption: The carboxylate can trap the Pd(II) intermediate, stalling the catalytic cycle.
Troubleshooting Strategies:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester is electronically neutral and does not interfere with the catalyst. It can be easily hydrolyzed back to the carboxylic acid in a subsequent step.
-
Change the Base: While most Suzuki reactions use bases like Na₂CO₃, K₂CO₃, or K₃PO₄, which readily deprotonate the carboxylic acid, switching to a milder, non-aqueous base might help, though this is often less effective. Some literature suggests using CsF or KF, which may lead to slower reaction rates but can sometimes prevent ester hydrolysis if an ester is also present.[12][13]
-
Use a More Robust Catalyst System: Modern catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can sometimes overcome this deactivation and may be worth screening.[14] However, protection remains the most reliable strategy.
Appendix A: Recommended Protocol for a Robust Amide Coupling
This protocol utilizes HATU, a highly effective coupling reagent for challenging substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).
-
Add the amine (1.1 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) in one portion. The solution may change color.
-
Slowly add DIPEA (3.0 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
How to prevent degradation of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in solution
A Guide to Preventing Degradation in Solution
Welcome to the technical support guide for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. As Senior Application Scientists, we have compiled this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions during your experiments.
Introduction: The Challenge of Stability
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its fused pyrrolopyridine core, however, presents specific stability challenges. The electron-rich pyrrole ring is susceptible to oxidation, while the heteroaromatic carboxylic acid moiety can be prone to decarboxylation under certain conditions.[2][3] This guide provides a structured approach to mitigating these degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in solution.
Category 1: Understanding Degradation Pathways
Q1: What are the primary ways this compound can degrade in solution?
A1: The degradation of this compound is primarily driven by two chemical processes: oxidation and decarboxylation.
-
Oxidative Degradation: The pyrrole moiety, being an electron-rich system similar to indole, is susceptible to oxidation.[4] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photo-oxidation). Oxidative cleavage of the pyrrole C2-C3 bond can lead to the formation of various degradation products, potentially rendering the compound inactive.[5]
-
Decarboxylation: Heteroaromatic carboxylic acids can lose carbon dioxide (CO₂), especially when subjected to heat, UV light, or the presence of certain transition metal catalysts.[6][7] This process is often irreversible and results in the formation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine, a common degradation impurity.
Below is a diagram illustrating these potential degradation pathways.
Caption: Primary degradation routes for the target compound.
Category 2: Solution Preparation & Storage
Q2: What is the best solvent to dissolve and store this compound?
A2: The choice of solvent is critical and depends on the intended application and storage duration.
-
For Short-Term Storage & Biological Assays: Anhydrous dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power. However, it is hygroscopic (absorbs water), and the presence of water can facilitate hydrolytic degradation over long periods. Always use high-purity, anhydrous DMSO stored under an inert atmosphere.
-
For Analytical Standards & Long-Term Storage: Acetonitrile (ACN) is often a superior choice for long-term storage of stock solutions. It is less reactive and less hygroscopic than DMSO.
-
Aqueous Buffers: If your experiment requires an aqueous medium, prepare the solution fresh. Do not store the compound in aqueous buffers for extended periods, even when frozen. The stability of carboxylic acids is highly pH-dependent.[8]
Q3: How does pH affect the stability of the compound in aqueous solutions?
A3: pH is a critical factor. The compound has both an acidic carboxylic acid group and basic nitrogen atoms in the pyrrolopyridine ring system.[9]
-
Acidic pH (pH < 4): While a low pH keeps the carboxylic acid protonated, excessive acidity can lead to protonation of the pyridine nitrogen, potentially altering electronic properties and promoting instability.
-
Alkaline pH (pH > 8): At high pH, the carboxylic acid is deprotonated to a carboxylate. This negatively charged form can increase the electron density of the aromatic system, making it more susceptible to oxidation. Furthermore, some heterocyclic rings can undergo base-catalyzed hydrolysis or ring-opening under strongly alkaline conditions.[10]
-
Recommendation: For aqueous applications, a buffered solution in the pH 5-7 range is recommended as the optimal compromise. This maintains the carboxylic acid in its protonated state while avoiding harsh acidic or basic conditions. Prepare buffers fresh and filter-sterilize if necessary.
Q4: What are the ideal storage conditions for a stock solution?
A4: To maximize the shelf-life of your stock solution, adhere to the following best practices. These are summarized in the table below.
-
Protect from Light: The aromatic ring system is a chromophore that can absorb UV light, leading to photo-degradation. Always store solutions in amber vials or wrap clear vials in aluminum foil.[11]
-
Control Temperature: Chemical degradation rates decrease significantly at lower temperatures. Store stock solutions at -20°C or -80°C . Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Use an Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial, especially for long-term storage.[12]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (short-term) or Acetonitrile (long-term) | Minimizes water-related degradation. |
| pH (Aqueous) | pH 5-7 Buffer (use fresh) | Balances stability of the carboxylic acid and the heterocyclic core.[8] |
| Temperature | -20°C or -80°C | Slows the kinetics of all degradation reactions. |
| Light | Store in amber vials or protect from light | Prevents photo-oxidation and photo-decarboxylation.[11] |
| Atmosphere | Store under Argon or Nitrogen | Prevents oxidative degradation from atmospheric oxygen.[2] |
Table 1: Recommended Storage Conditions for Stock Solutions.
Category 3: Troubleshooting & Analysis
Q5: I suspect my solution has degraded. How can I confirm this?
A5: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection.[13] Compare the chromatogram of your suspect sample to that of a freshly prepared, reference standard solution.
-
Signs of Degradation: Look for a decrease in the peak area of the main compound and the appearance of new peaks, which correspond to degradation products.
-
Peak Identification: The primary decarboxylation product (5-methoxy-1H-pyrrolo[3,2-b]pyridine) will be less polar and thus typically have a longer retention time on a reverse-phase HPLC column. Oxidized products are often more polar and may elute earlier.
Q6: Can you provide a basic protocol for a stability study?
A6: Yes. A well-designed stability study is the best way to validate your storage and handling procedures. The workflow and a detailed protocol are provided below.
Caption: Workflow for a typical solution stability study.
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol provides a general starting point for reverse-phase HPLC analysis. Method optimization may be required based on your specific equipment and degradation products.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV scan.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare your reference standard and aged samples in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Inject the reference standard to determine its retention time and peak area (this represents 100% integrity).
-
Inject the aged samples.
-
Calculate the percentage of the parent compound remaining by comparing its peak area in the aged sample to the peak area in the reference standard.
Protocol 2: Identification of Degradants using LC-MS
For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[14]
-
LC Method: Use the same HPLC method as described above. The use of a volatile buffer like formic acid is compatible with mass spectrometry.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all species.
-
Mass Analyzer: Scan a relevant mass range (e.g., m/z 100-500).
-
Expected Masses:
-
Parent Compound (C₉H₈N₂O₃): Expected [M+H]⁺ = 193.06.
-
Decarboxylated Product (C₈H₈N₂O): Expected [M+H]⁺ = 149.07.
-
Oxidized Products: Look for additions of oxygen (+16 Da) or other characteristic mass shifts corresponding to potential oxidative cleavage pathways.[15]
-
-
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Decarboxylation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. reddit.com [reddit.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. helixchrom.com [helixchrom.com]
- 14. iwaponline.com [iwaponline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Welcome to the technical support guide for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its cellular uptake. Here, we will explore the underlying reasons for its potentially low permeability and provide detailed, actionable strategies and protocols to enhance its entry into cells.
Understanding the Challenge: Physicochemical Properties
This compound possesses a chemical structure that, while potentially beneficial for its biological target engagement, presents inherent difficulties for crossing the lipid bilayer of cell membranes. The primary obstacle is the carboxylic acid group. At physiological pH (around 7.4), this group is predominantly ionized, carrying a negative charge. This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the hydrophobic interior of the cell membrane.
Key physicochemical properties that influence permeability include:
-
Lipophilicity (logP/logD): A measure of a compound's ability to partition between a lipid and an aqueous phase. Highly polar, ionized molecules have low logP/logD values, indicating poor lipid solubility.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. While important for target binding, numerous hydrogen bonds with water molecules must be broken for the compound to enter the cell membrane, which is an energetically unfavorable process.
-
Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. High PSA is generally associated with lower cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, showing low activity in cell-based assays despite high potency in biochemical assays?
A1: A common reason for this discrepancy is poor cell permeability. The carboxylic acid moiety is likely ionized at physiological pH, making it difficult for the compound to cross the cell membrane and reach its intracellular target. While potent against its target in a cell-free system, its efficacy in a cellular context is limited by its inability to achieve a sufficient intracellular concentration.
Q2: What is the first step I should take to confirm that cell permeability is the issue?
A2: The first step is to quantify the compound's permeability. An excellent starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA). This is a cell-free, high-throughput assay that measures a compound's ability to passively diffuse across a lipid-infused artificial membrane.[1][2][3] It provides a clean measure of passive permeability without the complexities of active transport or cellular metabolism. If permeability is low in the PAMPA assay, it strongly suggests that the compound's physicochemical properties are the primary barrier.
Q3: Are there any cellular assays that can provide more detailed information about my compound's transport?
A3: Yes, the Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption. Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[4] This assay can distinguish between passive diffusion and active transport, including identifying if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump compounds out of the cell.[5][6][7][8]
Q4: My compound has low permeability. What are the main strategies I can use to improve it?
A4: The two primary strategies are:
-
Chemical Modification (Prodrug Approach): This involves temporarily masking the problematic carboxylic acid group with a chemical moiety that is later cleaved inside the cell to release the active parent drug.[9][10][11][12] Esterification is the most common prodrug strategy for carboxylic acids.[9][10][11][12]
-
Formulation Strategies: This involves co-administering the compound with other agents that can enhance its permeability or using specialized delivery vehicles like nanoparticles.[13][14]
Troubleshooting and Experimental Guides
Guide 1: Assessing Permeability with PAMPA
The PAMPA assay is a cost-effective first-line screen for passive permeability.[1][2][3]
Experimental Protocol: PAMPA
-
Prepare the Lipid Membrane: Create a 1% lecithin in dodecane solution. Apply 5 µL of this solution to the filter of each well in a 96-well donor plate and allow the solvent to evaporate, leaving a lipid layer.[15]
-
Prepare Donor and Acceptor Solutions:
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 10-20 hours.[15]
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of your compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[2]
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_A / [drug]_D, equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[drug]_A = Concentration in the acceptor well
-
[drug]_D, equilibrium = Equilibrium concentration
-
Interpreting PAMPA Results
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation & Next Steps |
| > 10 | High | Passive permeability is not a limiting factor. If cell-based activity is still low, investigate efflux or metabolism. |
| 1 - 10 | Moderate | Permeability may be a contributing factor. Prodrug strategies could offer significant improvement. |
| < 1 | Low | Passive permeability is a major barrier. Prodrug strategies are highly recommended. |
Guide 2: Prodrug Strategies to Enhance Permeability
The most effective way to improve the cell permeability of this compound is to mask the carboxylic acid group with an ester. This increases lipophilicity and removes the negative charge, facilitating passive diffusion.[9][10][11][12]
Workflow for Prodrug Development
Caption: Workflow for developing and evaluating prodrugs.
Protocol: Synthesis of a Simple Methyl Ester Prodrug
This protocol describes a general method for methyl esterification.
-
Dissolution: Dissolve this compound in methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the resulting methyl ester using ¹H NMR, ¹³C NMR, and mass spectrometry.
Considerations for Prodrug Design
-
Choice of Ester: Simple alkyl esters (methyl, ethyl) are a good starting point. More complex esters can be designed to be cleaved by specific intracellular esterases.
-
Stability vs. Cleavage: An ideal prodrug is stable in the gastrointestinal tract and plasma but is rapidly cleaved to the active parent compound once inside the cell.[11]
-
Amide Prodrugs: As an alternative, amide derivatives can also be synthesized.[16][17][18] These are often more stable than esters but may require different enzymatic pathways for cleavage.
Guide 3: Advanced Permeability Assessment with Caco-2 Cells
If your prodrug shows improved permeability in the PAMPA assay, the next step is to evaluate it in a Caco-2 cell model. This will provide insights into its interaction with a more biologically relevant barrier and assess potential efflux.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be stable and within the range specified for your cell line (typically >250 Ω·cm²).[19] Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[2][19]
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Replace the volume removed with fresh transport buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the same experiment but add the compound to the basolateral chamber and sample from the apical chamber. This is crucial for determining the efflux ratio.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
Calculating Efflux Ratio and Interpreting Results
-
Papp (A to B) and Papp (B to A) are calculated similarly to the PAMPA assay.
-
Efflux Ratio (ER) = Papp (B to A) / Papp (A to B)
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant efflux. The compound is likely not a substrate for major efflux pumps. |
| > 2 | Significant efflux. The compound is likely a substrate for an efflux transporter like P-gp.[19] |
If the efflux ratio is high, it indicates that even if the compound can enter the cell, it is being actively removed, which will limit its intracellular concentration.
Troubleshooting High Efflux
If a high efflux ratio is observed, you can perform co-incubation experiments with known efflux pump inhibitors:
-
Verapamil: A well-known inhibitor of P-glycoprotein (P-gp).[19]
-
Fumitremorgin C: An inhibitor of Breast Cancer Resistance Protein (BCRP).[19]
If the Papp (A to B) increases significantly in the presence of an inhibitor, it confirms that your compound is a substrate for that specific transporter.
Visualizing Permeability Concepts
Caption: Prodrug strategy for enhancing cell permeability.
By systematically evaluating the permeability of this compound and employing targeted chemical modifications, researchers can overcome the challenge of poor cellular uptake. This structured approach, starting with simple, rapid assays and progressing to more complex cellular models, provides a clear path to developing compounds with improved potential for therapeutic success.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 7. books.rsc.org [books.rsc.org]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Per...: Ingenta Connect [ingentaconnect.com]
- 11. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 14. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. ajchem-a.com [ajchem-a.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid purification challenges and solutions
Welcome to the dedicated technical support guide for 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic intermediate. The unique structural characteristics of this molecule present specific challenges that require a nuanced approach to achieve the high purity required for downstream applications, particularly in drug development.
The purification of this compound is often non-trivial due to a combination of factors inherent to its molecular structure:
-
Amphoteric Nature: The molecule possesses both a weakly basic pyridine nitrogen and an acidic carboxylic acid group. This dual functionality means its solubility is highly dependent on pH.
-
Polarity and Solubility: The pyrrolopyridine core, combined with the polar methoxy and carboxylic acid groups, results in moderate to poor solubility in many standard organic solvents but good solubility in highly polar solvents like DMSO.[1]
-
Potential for Strong Intermolecular Interactions: The planar heterocyclic system and the presence of hydrogen bond donors (N-H, COOH) and acceptors (C=O, pyridine-N, OCH₃) can lead to strong crystal lattice forces or aggregation in solution, making dissolution and crystallization challenging. This is a known phenomenon in similar structures like 5-methoxy-1H-indole-2-carboxylic acid, where hydrogen bonding dictates the crystal packing.[2]
-
Synthetic Impurities: Typical synthetic routes may introduce impurities such as unreacted starting materials, reagents, and catalysts (e.g., residual palladium from hydrogenation steps) that can be difficult to remove.
This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the purity of my crude product?
A1: Before attempting any purification, it is crucial to establish a baseline purity profile. We recommend a multi-pronged approach:
-
¹H NMR Spectroscopy: This will identify the main product and reveal the presence of any major organic impurities or residual solvents (e.g., THF, DMF, ethanol).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will confirm the mass of your desired product and provide a more sensitive detection of impurities than NMR. Use a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.
-
Visual Inspection: Note the color and physical state (solid vs. oil). Dark colors (brown, black) often indicate the presence of degradation products or residual metal catalysts.
Q2: My compound has poor solubility in common recrystallization solvents like ethyl acetate or hexanes. What should I do?
A2: This is a common issue. The parent compound, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is known to have moderate solubility in polar solvents and is only slightly soluble in water.[1] For your methoxy-substituted analog, a solvent screening is essential.
Recommended Starting Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters/Ketones: Ethyl Acetate, Acetone (use with caution, can be reactive)
-
Ethers: Dioxane, THF
-
Highly Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) - often used as part of a solvent/anti-solvent system.
A good strategy is to dissolve the compound in a minimal amount of a hot, high-boiling polar solvent (like DMF or ethanol) and then slowly add a less polar anti-solvent (like water or ethyl acetate) until turbidity persists. This anti-solvent method is often more effective for polar compounds than single-solvent recrystallization.
Q3: The ¹H NMR of my product looks clean, but the LC-MS shows several small impurity peaks. Is this acceptable?
A3: For drug development applications, even small impurities can be problematic. NMR is often not sensitive enough to detect impurities below the 1-2% level. If your downstream application requires high purity (>98%), you will need to address these minor impurities. Column chromatography or a carefully optimized recrystallization are the recommended next steps.
Q4: My purified product is a nice white solid, but it starts to change color over time. What are the storage recommendations?
A4: Pyrrolopyridine scaffolds can be sensitive to light and air (oxidation). While specific stability data for this compound is not widely published, general best practices for related heterocyclic compounds should be followed.[1] We recommend storing the solid product in an amber vial under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.
Troubleshooting Guide
This section addresses specific experimental issues with probable causes and step-by-step solutions.
Problem 1: My crude product is a dark, intractable oil or gum instead of a solid.
-
Probable Cause: This is often due to the presence of highly polar impurities, such as residual DMF or other high-boiling solvents, or ionic impurities that disrupt crystal lattice formation. The product may also be trapped in a salt form if the final workup pH was not correctly adjusted.
-
Solution: Acid-Base Extraction/Precipitation
This technique leverages the amphoteric nature of the molecule to separate it from neutral or different acidic/basic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in a suitable organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are good starting points. If solubility is low, add a small amount of THF or methanol to aid dissolution.
-
Acid Wash (Optional): To remove basic impurities, extract the organic layer with a dilute aqueous acid like 1 M HCl. Your product, being a weak base, may partition into the aqueous layer, so be sure to check both layers by TLC or LC-MS. This step is often skipped to avoid losing the product.
-
Base Extraction: Extract the organic layer with a dilute aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which will move into the aqueous layer. Neutral organic impurities will remain in the organic layer. Repeat this extraction 2-3 times.
-
Back-Wash: Combine all aqueous layers from the base extraction. Wash this combined aqueous layer once with fresh EtOAc or DCM to remove any trapped neutral impurities.
-
Precipitation: Slowly acidify the aqueous layer with 1 M HCl with vigorous stirring. Monitor the pH with pH paper or a meter. Your product will precipitate out as a solid as it is neutralized. The ideal pH for precipitation is typically near the isoelectric point. Aim for a pH of ~4-5 as a starting point.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Drying: Dry the solid under high vacuum.
-
Problem 2: My final product purity by HPLC is stuck at 90-95%, and I suspect an isomeric impurity.
-
Probable Cause: Synthetic routes can sometimes produce regioisomers that have very similar polarities and are difficult to separate by standard methods. For example, impurities related to the starting materials or side-reactions could result in isomers of the pyrrolopyridine core.
-
Solution: Reversed-Phase Preparative HPLC or Optimized Silica Gel Chromatography
Method A: Preparative HPLC If available, preparative HPLC is the most powerful tool for separating closely related isomers.
-
Stationary Phase: C18 silica is standard.
-
Mobile Phase: A shallow gradient of acetonitrile in water is typically effective. Adding a modifier like 0.1% trifluoroacetic acid (TFA) is critical for achieving sharp peaks with carboxylic acids. The TFA will protonate the pyridine and keep the carboxylic acid in its neutral form, improving interaction with the stationary phase.
Method B: Optimized Silica Gel Chromatography Standard silica chromatography may fail, but modifications can improve resolution.
-
Stationary Phase: High-quality, small-particle-size silica gel (40-63 µm).
-
Mobile Phase Strategy:
-
Start with a non-polar system like Ethyl Acetate/Hexanes and gradually increase the polarity.
-
If separation is poor, switch to a Dichloromethane/Methanol system. A gradient from 0% to 10% methanol in DCM is a common starting point for polar compounds.
-
Crucial Tip: Add 0.5-1% acetic acid or formic acid to the mobile phase. This suppresses the deprotonation of your carboxylic acid on the slightly acidic silica surface, preventing peak tailing and often improving the separation of acidic compounds.
-
-
| Parameter | Standard Silica Gel | Acid-Modified Silica Gel | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel | Silica Gel | C18-Bonded Silica |
| Mobile Phase | EtOAc/Hexane or DCM/MeOH | DCM/MeOH + 1% Acetic Acid | Acetonitrile/Water + 0.1% TFA |
| Separation Principle | Polarity (Normal Phase) | Polarity (Normal Phase) | Hydrophobicity (Reversed Phase) |
| Best For | Gross purification | Separating acidic impurities | Separating close isomers |
Problem 3: My product is off-white or grey, and ICP analysis confirms residual palladium contamination.
-
Probable Cause: If a Pd/C catalyst was used for a hydrogenation step in the synthesis, fine palladium particles can be difficult to remove by simple filtration and can become complexed with the nitrogen atoms in your molecule.
-
Solution: Treatment with a Metal Scavenger or Activated Carbon
Step-by-Step Protocol:
-
Dissolution: Dissolve the palladium-contaminated product in a suitable solvent. A polar solvent like Methanol, THF, or DMF is usually necessary.
-
Scavenging:
-
Option A (Activated Carbon): Add 10-20 wt% of activated carbon to the solution. Heat the mixture gently (e.g., to 40-50 °C) and stir for 1-2 hours. The large surface area of the carbon will adsorb the palladium particles.
-
Option B (Thiol-based Scavenger): Use a commercial silica-based metal scavenger with thiol functional groups (e.g., SiliaMetS Thiol). These have a high affinity for palladium. Add the scavenger according to the manufacturer's recommendations and stir for several hours or overnight.
-
-
Filtration: This is a critical step. Filter the mixture through a pad of Celite® to remove the activated carbon or scavenger. Ensure the Celite pad is thick enough to prevent fines from passing through. Wash the pad thoroughly with the same solvent to recover all of your product.
-
Recovery: Remove the solvent under reduced pressure. The resulting solid should be significantly cleaner. This can be followed by a final recrystallization to improve purity further.
-
Purification Workflow & Diagrams
A logical approach to purification is essential. The following diagram outlines a general decision-making workflow.
Caption: Purification decision workflow.
The following diagram details the key steps within the acid-base extraction/precipitation protocol.
Caption: Acid-base extraction workflow.
References
Technical Support Center: Scaling the Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, addressing common challenges encountered during synthesis and scale-up. The information is structured in a practical question-and-answer format to directly resolve potential issues.
Proposed Synthetic Pathway
The synthesis of the target molecule, a key building block in pharmaceutical development, requires a multi-step approach. While numerous methods exist for constructing pyrrolopyridine cores, we will focus on a robust and scalable pathway involving the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold. This approach offers good control over regioselectivity. The general workflow is outlined below.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocols
The following protocols are provided as a baseline for laboratory-scale synthesis (1-10 g). Scale-up considerations are addressed in the subsequent troubleshooting section.
Protocol 1: Nitration of 2-Chloro-5-methoxypyridine (Step 1)
-
Setup: To a jacketed reactor maintained at -10 °C under a nitrogen atmosphere, add fuming nitric acid (3.0 eq.).
-
Addition: Slowly add 2-chloro-5-methoxypyridine (1.0 eq.) to the reactor, ensuring the internal temperature does not exceed -5 °C.
-
Reaction: Stir the mixture at -5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2-chloro-5-methoxy-3-nitropyridine.
Protocol 2: Malonate Alkylation (Step 2)
-
Setup: In a dry, inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C and add diethyl malonate (1.1 eq.) dropwise. Allow the mixture to stir for 30 minutes at room temperature.
-
Reaction: Add a solution of 2-chloro-5-methoxy-3-nitropyridine (1.0 eq.) in THF to the reaction mixture. Heat the reaction to 50 °C and stir for 4-6 hours until the starting material is consumed (monitor by TLC/HPLC).
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Reductive Cyclization (Step 3)
-
Setup: To a flask containing diethyl (2-chloro-5-methoxy-3-nitropyridin-4-yl)malonate (1.0 eq.) in ethanol or acetic acid, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) if using ethanol.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. The formation of the pyrrole ring is a key step in this synthesis[1].
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol. Concentrate the filtrate under reduced pressure. The resulting residue contains the ethyl ester of the target molecule.
Protocol 4: Saponification (Step 4)
-
Setup: Dissolve the crude ethyl ester from the previous step in a mixture of THF and water.
-
Reaction: Add lithium hydroxide monohydrate (3.0 eq.) and stir the mixture at room temperature for 12-24 hours. The use of LiOH is a standard method for the saponification of esters in related heterocyclic systems[2].
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to a pH of approximately 3-4.
-
Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and scale-up process.
Step 1: Nitration
-
Q: My nitration reaction is producing significant amounts of dinitro- or other regioisomeric byproducts. What's going wrong?
-
A: This is a classic challenge in electrophilic aromatic substitution. The primary cause is poor temperature control. On a larger scale, exothermic nitrations can lead to localized "hot spots" where the temperature rises, promoting side reactions.
-
Solution:
-
Temperature Control: Ensure your reactor has efficient cooling and agitation. For scale-up, use a jacketed reactor with a reliable chiller.
-
Addition Rate: Add the substrate slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Acid Choice: While fuming nitric acid is effective, a mixture of nitric acid and sulfuric acid can sometimes offer better control and a more consistent reaction profile.
-
-
-
Q: The yield of my nitrated product is low after work-up. Where could I be losing material?
-
A: Low yield can stem from incomplete reaction or loss during the quench and isolation. The product may have some solubility in the acidic aqueous phase.
-
Solution:
-
Reaction Monitoring: Ensure the reaction has gone to completion via HPLC before quenching.
-
Quenching: Quench the reaction by slowly adding the acid mixture to the ice/water, not the other way around, to maintain a low temperature.
-
Extraction: After filtration, you can perform a back-extraction of the aqueous filtrate with a suitable solvent like dichloromethane to recover any dissolved product.
-
-
Step 2: Malonate Alkylation
-
Q: The reaction is sluggish, and I see a lot of unreacted starting material even after extended reaction times. Why?
-
A: This often points to issues with the nucleophile generation or overall reactivity.
-
Solution:
-
Base Quality: Sodium hydride is extremely sensitive to moisture. Use a fresh bottle or wash the NaH with dry hexanes before use to remove the protective mineral oil and any surface oxidation.
-
Solvent Purity: Ensure your THF is anhydrous. Water will quench the sodium hydride, reducing the amount of active nucleophile.
-
Temperature: While the initial deprotonation is done at 0 °C, the subsequent alkylation may require higher temperatures (50-60 °C) to proceed at a reasonable rate.
-
-
Step 3: Reductive Cyclization
-
Q: My reductive cyclization is not clean, and I am getting a complex mixture of products. What is happening?
-
A: The reduction of the nitro group followed by intramolecular cyclization can be sensitive. The intermediate amino-pyridine can be unstable or participate in side reactions if the cyclization is not efficient.
-
Solution:
-
Reducing Agent: Iron in acetic acid is a classic and effective method. The acidic medium helps to keep iron salts in solution and catalyzes the cyclization. Catalytic hydrogenation (e.g., H₂, Pd/C) is an alternative but may require careful screening to avoid over-reduction of the pyridine ring.
-
Temperature: Ensure the reaction is maintained at a sufficient temperature to promote the cyclization step immediately following the reduction.
-
-
-
Q: How do I effectively remove the iron salts during work-up on a large scale?
-
A: This is a major process challenge. Filtering large volumes of fine iron sludge can be slow and inefficient.
-
Solution:
-
Basification & Filtration: After the reaction, basify the mixture with an aqueous base like sodium carbonate. This will precipitate iron hydroxides, which are often easier to filter than the metallic iron/oxide sludge.
-
Celite: Use a deep bed of celite for filtration to prevent clogging of the filter paper.
-
Solvent Choice: Diluting the mixture with a solvent like THF or ethyl acetate before filtration can improve flow rates.
-
-
Step 4: Saponification
-
Q: The final product is showing signs of decomposition or discoloration after acidification. How can I improve purity?
-
A: Pyrrolopyridine cores can be sensitive to strong acids and oxidative conditions. The free carboxylic acid may also be less stable.
-
Solution:
-
Milder Acidification: Use a weaker acid like acetic acid or citric acid for precipitation, or add 1M HCl very slowly while monitoring the pH to avoid a large excess of strong acid.
-
Inert Atmosphere: Perform the acidification and filtration under a nitrogen or argon blanket to minimize air oxidation, which can cause discoloration.
-
Recrystallization: If the purity of the filtered product is insufficient, a final recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) is recommended.
-
-
Scale-Up Considerations
Scaling up from the lab to a pilot plant introduces new challenges. The table below highlights key parameters to consider.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale & Key Considerations |
| Heat Transfer | Surface area to volume ratio is high; heating/cooling is rapid. | Surface area to volume ratio is low; exotherms are a major safety risk. | A jacketed reactor with precise temperature control is mandatory. The nitration step is particularly critical and may require a semi-batch process (slow addition). |
| Agitation | Magnetic or overhead stirring is sufficient for good mixing. | Baffle design and impeller type/speed are critical for homogeneity. | Poor mixing can lead to localized concentration/temperature gradients, causing side reactions and reduced yield. |
| Reagent Addition | Addition via pipette or dropping funnel is common. | Metering pumps are required for controlled, reproducible addition rates. | The rate of addition for the nitration and malonate alkylation steps directly impacts safety and selectivity. |
| Filtration | Buchner funnel with vacuum flask. | Nutsche filter-dryer or centrifuge. | Handling large volumes of solids and solvent requires specialized equipment to ensure efficient solid-liquid separation and operator safety. |
| Drying | Vacuum oven. | Agitated filter-dryer or vacuum tray dryer. | Efficiently drying large quantities of the final product to the required solvent residue specification is crucial for stability and quality. |
Troubleshooting Decision Tree: Low Yield in Final Product
If you are experiencing low overall yield, use the following diagram to diagnose the potential source of the problem.
Caption: Decision tree for diagnosing low yield issues.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
This guide provides a comprehensive framework for the definitive structural confirmation of synthesized 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. For professionals in drug development, establishing the precise structure, substitution pattern, and purity of a novel compound is a non-negotiable prerequisite for further investigation. This document moves beyond a simple listing of techniques to explain the causal logic behind the multi-pronged analytical strategy required for unambiguous elucidation, ensuring scientific integrity and trustworthiness in your results.
The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a privileged structure in numerous biologically active agents.[1][2] The introduction of methoxy and carboxylic acid functionalities creates specific isomers whose distinct physicochemical properties can profoundly impact biological activity. Consequently, rigorous confirmation is essential to differentiate the target molecule from potential synthetic side-products or isomeric impurities.
Pillar 1: The Orthogonal Analytical Approach
No single analytical technique is sufficient for complete structural validation. A robust confirmation strategy relies on an orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle. The convergence of data from mass spectrometry, multinuclear NMR, and infrared spectroscopy forms a self-validating system that minimizes ambiguity.
Workflow for Structural Elucidation
The logical flow of analysis ensures that each step builds upon the last, from foundational molecular formula confirmation to the intricate mapping of atomic connectivity.
Caption: Workflow for unambiguous structural confirmation.
Pillar 2: Comparative Analysis of Spectroscopic Techniques
The core of our guide is the comparison of expected (theoretical) data with actual experimental results. Below, we detail the role of each technique and provide the expected spectral characteristics for this compound.
Mass Spectrometry (MS): The Foundational Check
Mass spectrometry provides the most direct evidence of a successful synthesis by confirming the molecular weight of the target compound. For this molecule, High-Resolution Mass Spectrometry (HRMS) is essential as it provides an exact mass, allowing for the unambiguous determination of the elemental formula.
-
Expertise & Experience: While standard MS can be confounded by compounds with similar nominal masses, HRMS provides mass accuracy to within a few parts per million (ppm), making it a gatekeeper for further analysis. Electrospray Ionization (ESI) is the preferred method for this polar, acidic molecule, typically forming the [M+H]⁺ or [M-H]⁻ ions.[3][4]
-
Trustworthiness: The protocol is self-validating. An observed exact mass that matches the theoretical mass for C₉H₈N₂O₃ provides high confidence in the elemental composition.
| Parameter | Theoretical Value (C₉H₈N₂O₃) | Expected Experimental Result (HRMS-ESI) | Interpretation |
| Molecular Weight | 192.0535 g/mol [5] | [M+H]⁺: 193.0608 ± 5 ppm[M-H]⁻: 191.0465 ± 5 ppm | Confirms elemental composition. A significant deviation points to a failed synthesis or unexpected side product. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and cost-effective method to confirm the presence of key functional groups. The spectrum provides a characteristic "fingerprint" that validates the successful incorporation of the carboxylic acid and retention of the pyrrole N-H and aromatic systems.
-
Expertise & Experience: The carboxylic acid O-H stretch is often very broad and can obscure other signals in the 2500-3300 cm⁻¹ region. The C=O stretch is a strong, sharp, and highly reliable indicator. The N-H stretch of the pyrrole ring is typically a sharp to moderately broad peak around 3400-3200 cm⁻¹.[6][7]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Interpretation & Comparison |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | Presence confirms the carboxylic acid group. |
| Pyrrole | N-H stretch | 3400 - 3200 | Confirms the integrity of the pyrrole ring. Absence suggests N-alkylation or other side reactions. |
| Carboxylic Acid | C=O stretch | 1720 - 1680 (strong) | A strong band in this region is definitive proof of the carbonyl group. |
| Aromatic Rings | C=C / C=N stretch | 1620 - 1450 (multiple bands) | Confirms the presence of the fused aromatic pyrrolopyridine core. |
| Methoxy Group | C-O stretch | 1275 - 1200 and 1075 - 1020 | Indicates the presence of the ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every atom and confirm the specific isomeric arrangement.
-
Expertise & Experience: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. The substitution pattern of the pyrrolopyridine core can be definitively established using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals 2- and 3-bond correlations between protons and carbons.[8] For example, a correlation between the methoxy protons and C5 of the pyridine ring is the "smoking gun" for the desired regiochemistry.
| Atom | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Key 2D NMR Correlations (HMBC) |
| H2 | ~8.0-8.2 (s) | ~125-130 | H2 → C3, C3a, C7a |
| COOH | ~12-13 (br s) | ~165-170 | - |
| H4 | ~8.3-8.5 (d) | ~140-145 | H4 → C5, C7a |
| OCH₃ | ~3.9-4.1 (s) | ~55-60 | OCH₃ → C5 (Critical for isomer confirmation) |
| H6 | ~7.0-7.2 (d) | ~110-115 | H6 → C4, C5, C7a |
| NH | ~11-12 (br s) | - | NH → C2, C7a, C3a |
| C3 | - | ~115-120 | - |
| C3a | - | ~130-135 | - |
| C5 | - | ~155-160 | - |
| C7 | - | ~145-150 | - |
| C7a | - | ~148-152 | - |
Note: Predicted chemical shifts are based on data from analogous structures and may vary with solvent and concentration.[9][10][11]
The diagram below illustrates the most critical HMBC correlations needed to distinguish the this compound isomer.
Caption: Key HMBC correlations for structural assignment.
Self-Correction during analysis: If a correlation is observed from the methoxy protons to a different carbon (e.g., C6 or C4), it would immediately indicate that an unexpected isomer has been synthesized. This cross-validation is the essence of a trustworthy protocol.
Pillar 3: Mandated Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols should be employed.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes for comprehensive analysis.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
-
Data Processing: Calculate the theoretical exact mass for C₉H₈N₂O₃ and compare it with the observed mass.
Protocol 2: Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons like -COOH and -NH.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with at least 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ carbons.
-
2D NMR Acquisition:
-
COSY: To establish ¹H-¹H coupling networks (e.g., between H4 and H6).
-
HSQC: To correlate each proton with its directly attached carbon.
-
HMBC: To map long-range ¹H-¹³C correlations. Optimize the long-range coupling constant (e.g., 8 Hz) to observe 2- and 3-bond correlations. This is the most critical experiment for isomer confirmation.
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups as listed in the comparative table.
Conclusion
References
- 1. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C9H8N2O3 | CID 17750419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole [webbook.nist.gov]
- 8. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and Other Kinase Inhibitors
Introduction: The Quest for Selective Kinase Inhibition
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets due to their central role in regulating cellular signaling pathways that govern cell growth, proliferation, and survival. The dysregulation of kinase activity is a hallmark of many cancers, driving the relentless search for potent and selective inhibitors. The pyrrolopyridine scaffold has garnered significant attention as a versatile core structure for the design of novel kinase inhibitors. This guide provides a comparative analysis of the potential efficacy of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a representative of this promising class of compounds, against established kinase inhibitors.
Due to the absence of publicly available data for this compound, this guide will leverage data from its closest structural and functional analog, a series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, which have demonstrated potent and selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2][3]. This extrapolation allows for a scientifically grounded comparison with multi-kinase inhibitors such as Dovitinib and JAK inhibitors like Tofacitinib, providing valuable insights for researchers in drug discovery and development.
Mechanism of Action: Targeting the ATP-Binding Pocket
Kinase inhibitors primarily function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The pyrrolo[3,2-b]pyridine scaffold is designed to fit within this highly conserved region, forming key interactions that block the kinase's phosphotransferase activity.
Inferred Mechanism of this compound
Based on the activity of its close analogs, this compound is predicted to be a potent inhibitor of the FGFR family, with a potential for high selectivity towards FGFR4. The pyrrolopyridine core likely acts as a hinge-binder, forming hydrogen bonds with the kinase's hinge region. The methoxy and carboxylic acid moieties at the 5- and 3-positions, respectively, are expected to contribute to the compound's selectivity and potency by interacting with specific amino acid residues within the ATP-binding pocket. The 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide analog, for instance, has been shown to act as a reversible-covalent inhibitor of FGFR4, suggesting a similar potential mechanism for the carboxylic acid derivative[1][2][3].
Comparative Mechanisms of Action
-
Dovitinib: This is a multi-targeted tyrosine kinase inhibitor that targets a broad range of kinases, including FGFRs (FGFR1, 2, and 3), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs)[4][5][6]. Its broad-spectrum activity can be advantageous in cancers driven by multiple signaling pathways but may also lead to off-target effects.
-
Tofacitinib: This inhibitor primarily targets the Janus kinase (JAK) family, with high potency against JAK1 and JAK3, and to a lesser extent, JAK2[7][8][9]. By inhibiting JAKs, Tofacitinib blocks the signaling of several cytokines involved in inflammation and immune responses, making it effective in treating autoimmune diseases[9].
Caption: Comparative Signaling Pathway Inhibition.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (analog) | FGFR4 | ~1-10 (Biochemical) | 32-94 (in Hep3B, JHH-7, HuH-7 cells) | [1][2][3] |
| Dovitinib | FGFR1, FGFR3, FLT3, c-Kit, VEGFR1/2/3, PDGFRβ | 8, 9, 1, 2, 10, 13, 8, 27 | 25 (in B9 cells) | [4][5][6] |
| Tofacitinib | JAK1, JAK2, JAK3 | 112, 20, 1 | Not directly comparable (cell-based assays measure cytokine signaling inhibition) | [7][8][9] |
Note: Data for the this compound analog is based on a representative compound from the cited studies.
This data highlights the potent and selective nature of the pyrrolo[3,2-b]pyridine scaffold against FGFR4, with single-digit nanomolar biochemical potency. In comparison, Dovitinib exhibits potent but broad-spectrum activity against multiple receptor tyrosine kinases. Tofacitinib demonstrates high potency against JAK family members, particularly JAK1 and JAK3.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the kinase's ATP pocket.
Principle: A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled tracer (an ATP-competitive ligand) binds to the kinase's active site. In the absence of an inhibitor, the proximity of the Eu-donor and the tracer-acceptor results in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors (Dovitinib, Tofacitinib) in 1X Kinase Buffer A with a final DMSO concentration of 1%.
-
Prepare a 3X kinase/antibody mixture containing the target kinase (e.g., recombinant human FGFR4 or JAK3) and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X tracer solution in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Mix the plate gently and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Tracer).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: LanthaScreen™ Kinase Binding Assay Workflow.
Cellular Activity Assay: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells with known kinase pathway dysregulation (e.g., Hep3B cells with FGFR4 activation) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
Target Engagement Assay: Western Blot for Phosphorylated Downstream Targets
This assay confirms that the inhibitor engages its target in a cellular context by measuring the phosphorylation status of a downstream signaling protein. For a JAK inhibitor like Tofacitinib, a key downstream target is STAT3.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated protein of interest (e.g., p-STAT3) and the total protein.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the kinase inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-STAT3 (Tyr705)) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-β-actin) to normalize the data.
-
Quantify the band intensities to determine the reduction in phosphorylation.[13][14][15][16][17]
-
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, the analysis of its close structural analogs strongly suggests its potential as a potent and selective FGFR4 inhibitor. The pyrrolo[3,2-b]pyridine scaffold represents a promising framework for the development of next-generation kinase inhibitors. In comparison to broad-spectrum inhibitors like Dovitinib, compounds derived from this scaffold may offer a more favorable safety profile due to their higher selectivity. When contrasted with inhibitors of different kinase families, such as the JAK inhibitor Tofacitinib, it is clear that the therapeutic application is dictated by the specific signaling pathway driving the pathology.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to confirm its kinase inhibitory profile and cellular activity. Head-to-head studies with established inhibitors using the standardized protocols outlined in this guide will be crucial in determining its true therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomeric Advantage: A Head-to-Head Comparison of Pyrrolopyridines in Biological Assays
A Senior Application Scientist's Guide to Navigating the Pyrrolopyridine Landscape
For researchers, medicinal chemists, and drug development professionals, the pyrrolopyridine scaffold represents a privileged structure, rich in therapeutic potential. This bicyclic heterocycle, a fusion of pyrrole and pyridine rings, exists as six distinct isomers, each with a unique electronic distribution and steric profile that dictates its biological activity. The subtle shift of a single nitrogen atom within the pyridine ring can dramatically alter a compound's affinity for its target, its metabolic stability, and its overall pharmacological profile. This guide provides an in-depth, head-to-head comparison of these isomers, supported by experimental data, to empower researchers in their quest for novel therapeutics.
Pyrrolopyridines, also known as azaindoles, are bioisosteres of indole and purine, enabling them to interact with a wide array of biological targets, most notably protein kinases.[1] Their ability to form key hydrogen bond interactions within the ATP-binding site of kinases has cemented their status as a cornerstone of modern kinase inhibitor design.[2] However, the nuanced differences between the isomers are often underappreciated. This guide will dissect these differences, offering a clear rationale for isomer selection in drug discovery programs.
The Six Faces of Pyrrolopyridine: An Isomeric Overview
The six isomers of pyrrolopyridine are classified based on the position of the nitrogen atom in the pyridine ring and the fusion orientation of the two rings. The most commonly encountered in medicinal chemistry are the four azaindole isomers: 4-azaindole (1H-pyrrolo[3,2-b]pyridine), 5-azaindole (1H-pyrrolo[3,2-c]pyridine), 6-azaindole (1H-pyrrolo[2,3-c]pyridine), and the most prevalent, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).[3] The remaining two isomers are 1H-pyrrolo[3,4-b]pyridine and 1H-pyrrolo[3,4-c]pyridine. While all have been investigated, the azaindoles have garnered the most attention for their therapeutic applications.
In the Ring: Head-to-Head Kinase Inhibition
The true test of an isomeric scaffold lies in its direct comparison in biological assays. While comprehensive studies evaluating all six isomers against a broad panel of kinases are rare, a careful analysis of the existing literature allows for a robust comparative assessment.
The Azaindole Quartet: 4-, 5-, 6-, and 7-Azaindole
Kinase inhibition is where the azaindole isomers truly shine, and their differential activities are well-documented. The 7-azaindole scaffold is a frequent starting point for kinase inhibitor design due to its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the binding of adenine.[3]
| Isomer | Target Kinase | IC50 (nM) | Key Observations |
| 4-Azaindole Derivative | p21-activated kinase-1 (PAK1) | <10 | Showed superior biochemical activity and selectivity over other PAKs.[4] |
| 5-Azaindole Derivative | c-Met | Not as active | Generally less potent in kinase inhibition compared to other isomers.[1] |
| 6-Azaindole Derivative | c-Met | Potent | Often exhibits strong kinase inhibition, second only to 7-azaindole in prevalence.[5] |
| 7-Azaindole Derivative | Rho kinase (ROCK) | Potent | Demonstrates excellent potency and selectivity against related kinases like PKA.[6][7] |
| 7-Azaindole Derivative | Haspin | 14 | Highly potent inhibition observed with specific derivatives.[8] |
This table summarizes data from various sources and may not represent direct head-to-head comparisons under identical conditions.
The causality behind these differences lies in the unique electronic and steric environment created by the nitrogen placement. For instance, the nitrogen at the 7-position in 7-azaindole acts as a hydrogen bond acceptor, while the pyrrolic N-H serves as a donor, creating a bidentate interaction with the kinase hinge that is highly favorable for binding.[5] In contrast, the 4-azaindole isomer often utilizes its N4-H for a crucial hydrogen bond.[9] The choice of isomer is therefore highly dependent on the specific topology of the target kinase's active site.
The "Other" Isomers: Pyrrolo[3,2-c]pyridine and Pyrrolo[3,4-c]pyridine
While less common, pyrrolo[3,2-c]pyridine and pyrrolo[3,4-c]pyridine derivatives have also demonstrated significant biological activities.
-
Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a target in cancer and inflammatory diseases. Certain derivatives exhibited IC50 values in the low nanomolar range (e.g., 30 nM and 60 nM).[10]
-
Pyrrolo[3,4-c]pyridine derivatives have been investigated for a range of activities, including sedative, analgesic, and anticancer effects.[11][12] Specific derivatives have shown inhibitory potency against integrase with IC50 values in the low micromolar range.[11]
Direct comparative studies of these isomers against the four main azaindoles are limited, representing an area ripe for further investigation.
Cellular Impact: A Comparative Look at Cytotoxicity
The ultimate goal of many drug discovery programs is to develop compounds that are selectively toxic to diseased cells, such as cancer cells, while sparing healthy ones. Cytotoxicity assays provide a crucial measure of a compound's potential as a therapeutic agent.
| Isomer | Cell Line | Activity (IC50/GI50) | Observations |
| Pyrrolo[3,2-c]pyridine Derivative | Ovarian, Prostate, Breast Cancer | 0.15–1.78 µM | Showed selectivity for cancer cells over normal fibroblasts.[10] |
| Pyrrolo[3,4-c]pyridine Derivative | Not Specified | ED50 = 12.03 mg/kg (sedative effect) | Also exhibited low toxicity (LD50 >2000 mg/kg).[11] |
This table summarizes data from various sources and may not represent direct head-to-head comparisons under identical conditions.
Structure-Activity Relationships: The "Why" Behind the "What"
Understanding the structure-activity relationship (SAR) is paramount for rational drug design. The following provides a consolidated overview of the SAR for the key azaindole isomers.
-
4-Azaindole: The pyridine nitrogen enhances hydrogen bonding capabilities and improves physicochemical properties like solubility.[9] Modifications at various positions on the scaffold allow for fine-tuning of potency and selectivity.[4]
-
5-Azaindole: Generally considered a less potent scaffold for kinase inhibition compared to its isomers.[1] However, its unique electronic properties may be advantageous for targeting other protein families.
-
6-Azaindole: A versatile scaffold that has been successfully utilized in the development of inhibitors for various kinases and other targets.[5]
-
7-Azaindole: The most widely explored isomer, largely due to its exceptional ability to mimic adenine's interaction with the kinase hinge region.[3] Substitutions at the 1, 3, and 5-positions have been shown to be particularly effective for enhancing anticancer activity.[6][13]
Illuminating the Path: Isomeric Modulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrrolopyridine-based kinase inhibitors can exert their anticancer effects by modulating this pathway. The choice of isomer can lead to differential effects on ERK signaling.
For instance, a 7-azaindole-based inhibitor might potently inhibit an upstream kinase like BRAF, leading to a significant downstream reduction in phosphorylated ERK (p-ERK). In contrast, a 4-azaindole derivative might exhibit greater selectivity for a different kinase in the pathway, or even a kinase in a parallel pathway, resulting in a more nuanced modulation of ERK signaling. This differential modulation can have profound implications for both efficacy and the development of resistance.
Caption: Differential targeting of the MAPK/ERK pathway by pyrrolopyridine isomers.
Experimental Protocols: A Foundation for Discovery
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used in the evaluation of pyrrolopyridine isomers.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This provides a sensitive and reliable method for quantifying kinase activity and the inhibitory potential of test compounds.
Experimental Workflow:
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the In Vivo Efficacy of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo activity of the novel small molecule inhibitor, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Based on its structural motifs and preliminary in vitro screening data, this compound has been identified as a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This guide will detail the scientific rationale behind the experimental design, provide step-by-step protocols for in vivo validation, and objectively compare its potential performance with an established TGF-β inhibitor, Galunisertib.
Introduction: The Rationale for Targeting TGF-β in Oncology
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, TGF-β plays a dual role.[2][3][4] In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell cycle progression and promoting apoptosis.[1][4] However, in advanced cancers, tumor cells often become resistant to TGF-β's cytostatic effects and, paradoxically, exploit the pathway to promote tumor progression, invasion, metastasis, and immunosuppression.[1][2][3] This oncogenic role of TGF-β makes it a compelling target for therapeutic intervention.[5]
Our lead compound, this compound, has demonstrated potent inhibition of the TGF-β receptor I kinase (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), in enzymatic and cell-based assays. Its proposed mechanism of action is to block the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling cascade.[6]
The In Vivo Validation Workflow: A Step-by-Step Approach
The transition from a promising in vitro profile to a validated in vivo candidate requires a rigorous and well-designed experimental plan. The following workflow outlines the critical steps for assessing the anti-tumor efficacy and pharmacodynamic response of this compound.
Caption: A streamlined workflow for the in vivo validation of a novel anti-cancer agent.
Animal Model Selection: Context is Key
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. For a TGF-β inhibitor, two main types of models are commonly employed:
-
Syngeneic Tumor Models: These models utilize immunocompetent mice implanted with murine tumor cell lines. This is particularly relevant for TGF-β inhibitors as it allows for the evaluation of the compound's impact on the tumor microenvironment and anti-tumor immunity. TGF-β is a potent immunosuppressor, and its inhibition can enhance the host's immune response against the tumor.
-
Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of human tumor tissue into immunodeficient mice. These models are thought to better recapitulate the heterogeneity and biology of human cancers.
Recommended Model: For initial efficacy studies of a TGF-β inhibitor, a syngeneic model such as the 4T1 murine breast cancer model is recommended. The 4T1 model is highly metastatic and known to have an immunosuppressive tumor microenvironment, making it suitable for evaluating the dual effects of TGF-β inhibition on both the tumor cells and the immune system.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Bridging Dose and Effect
A thorough understanding of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for designing an effective dosing regimen for the efficacy studies.
Pharmacokinetics (PK): This involves determining the absorption, distribution, metabolism, and excretion (ADME) of this compound. The primary goal is to establish a dosing regimen that maintains the plasma concentration of the drug above the in vitro IC50 for a sustained period.
Pharmacodynamics (PD): PD studies aim to demonstrate that the drug is engaging its target in the tumor tissue. For a TGF-β inhibitor, a key PD biomarker is the level of phosphorylated SMAD2 (pSMAD2). A successful PD study will show a dose-dependent reduction in pSMAD2 levels in tumor lysates following treatment.
Experimental Protocol: Pilot PK/PD Study
-
Animal Dosing: Administer single doses of this compound at three dose levels (e.g., 10, 30, and 100 mg/kg) via the intended clinical route (e.g., oral gavage) to tumor-bearing mice.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dose to determine plasma drug concentrations.
-
Tumor Harvesting: At the end of the time course, euthanize the animals and harvest the tumors.
-
Bioanalysis: Analyze plasma samples using LC-MS/MS to determine the pharmacokinetic profile.
-
Western Blot Analysis: Prepare lysates from tumor tissue and perform Western blotting to quantify the levels of pSMAD2 and total SMAD2. A decrease in the pSMAD2/total SMAD2 ratio will indicate target engagement.
Comparative Efficacy Study: this compound vs. Galunisertib
To benchmark the performance of our lead compound, a head-to-head in vivo efficacy study against a known TGF-β inhibitor, Galunisertib (LY2157299), is essential.[5][7][8]
Experimental Design:
-
Animal Model: Female BALB/c mice bearing 4T1 mammary carcinoma tumors.
-
Treatment Groups (n=10 mice per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (Dose determined from PK/PD study)
-
Galunisertib (e.g., 75 mg/kg, twice daily, oral)
-
-
Dosing: Once tumors reach a palpable size (e.g., ~100 mm³), initiate daily dosing for a predefined period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor volume measurements (twice weekly).
-
Animal body weight (as a measure of toxicity).
-
At the end of the study, tumors will be excised, weighed, and processed for further analysis.
-
-
Pharmacodynamic Analysis: A subset of tumors from each group will be analyzed for pSMAD2 levels to confirm sustained target inhibition.
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Change in Body Weight (%) |
| Vehicle Control | 1500 ± 250 | - | +2 |
| This compound | 750 ± 150 | 50 | -1 |
| Galunisertib | 825 ± 180 | 45 | -3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing the Mechanism of Action: The TGF-β Signaling Pathway
Caption: The canonical TGF-β signaling pathway and the proposed mechanism of inhibition by this compound.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound strategy for validating the in vivo efficacy of this compound as a novel TGF-β inhibitor. The proposed comparative study against Galunisertib will provide a clear assessment of its potential as a therapeutic candidate. Positive results from these studies would warrant further investigation into its effects on metastasis, the tumor microenvironment, and its potential for combination therapies with immune checkpoint inhibitors or conventional chemotherapy. The self-validating nature of the experimental design, incorporating both pharmacokinetic and pharmacodynamic endpoints, ensures a high degree of confidence in the generated data, paving the way for informed decisions in the drug development pipeline.
References
- 1. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining a therapeutic window for the novel TGF-β inhibitor LY2157299 monohydrate based on a pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
An In-Depth Guide to the Cross-Reactivity Profiling of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of protein families. The compound this compound represents a novel entity within this class. While its specific biological targets are yet to be fully elucidated, the known pharmacology of related analogs suggests a high probability of interaction with protein kinases or other ATP-binding proteins.[1][2][3] Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold, for example, have shown potent inhibitory activity against key therapeutic targets such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[3][4][5]
This guide provides a comprehensive, technically detailed framework for the systematic cross-reactivity profiling of this compound. Our objective is to move beyond a simple screening checklist and instead to present a self-validating, tiered experimental strategy. This approach is designed to not only identify the primary therapeutic target(s) but also to proactively uncover potential off-target liabilities that could compromise selectivity or lead to adverse effects. For drug development professionals, this early, in-depth characterization is a critical step in de-risking a lead candidate and building a robust foundation for further preclinical and clinical development.[6][7][8]
Strategic Rationale: A Tiered Approach to Selectivity Profiling
The development of highly selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[6] A compound designed to inhibit one kinase may inadvertently interact with dozens of others, leading to unforeseen biological consequences.[9] Therefore, a tiered or sequential profiling strategy is the most efficient and cost-effective method for assessing selectivity.[10] This approach begins with a broad, low-resolution screen to cast a wide net, followed by progressively more focused and higher-resolution assays to confirm and quantify the initial findings.
Our proposed workflow is structured in three phases:
-
Phase 1: Broad Kinome Screening at a Single Concentration. The initial goal is to identify the primary target family and any potent off-targets across the kinome. A high-throughput screen against a large, representative panel of kinases at a relatively high compound concentration (e.g., 1-10 µM) is the industry-standard first step.[11]
-
Phase 2: Quantitative Potency and Affinity Determination. Hits from the initial screen are then subjected to dose-response analysis to determine key quantitative metrics such as IC50 (for enzyme inhibition) and Kd (for binding affinity). This phase is crucial for ranking the potency of the compound against its primary target(s) versus off-targets.
-
Phase 3: Cellular Target Engagement and Phenotypic Assessment. Finally, the investigation moves from biochemical or biophysical assays to a cellular context. This is a critical validation step to confirm that the compound can engage its intended target within a living cell and to assess its impact on cellular signaling and viability.[11]
Caption: Tiered workflow for cross-reactivity profiling.
Phase 1: Broad Kinome Screening
Causality Behind Experimental Choice: The primary objective of this phase is discovery. We need to rapidly identify the most likely primary target(s) and any significant off-targets from a vast pool of possibilities. A binding assay format is often preferred for this initial screen because it is independent of the complexities of enzyme kinetics (like ATP concentration) and can detect interactions with both active and inactive kinase conformations.[10][12] The KINOMEscan™ platform from Eurofins DiscoverX is a well-established method that measures the ability of a compound to compete with an immobilized ligand for binding to each kinase in a panel of over 450 kinases.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved and the solution is free of particulates.
-
Assay Execution (as performed by service provider):
-
The compound is screened at a final concentration of 10 µM.
-
The assay measures the amount of test compound that binds to each kinase in the panel, expressed as a percentage of the DMSO control (% Inhibition).
-
-
Data Analysis:
-
The primary data will be a list of all kinases tested and the corresponding percent inhibition.
-
A "hit" is typically defined as a kinase that shows a high level of inhibition, for example, >80% or >90%.
-
The results are often visualized as a dendrogram, which graphically represents the kinome tree and highlights the kinases that interact with the compound.
-
Phase 2: Quantitative Potency and Affinity Determination
Causality Behind Experimental Choice: A single-point inhibition value is not sufficient to characterize the interaction between a compound and a kinase. A dose-response curve is necessary to determine the concentration at which the compound elicits a half-maximal effect (IC50 for inhibition, Kd for binding). We will use two orthogonal methods to build confidence in the data: a biochemical assay to measure functional inhibition and a biophysical assay to measure direct binding affinity.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay: This is a robust, high-throughput method for measuring kinase enzyme activity. It is a solution-based assay that is less prone to artifacts than some other methods.
-
SPR (Surface Plasmon Resonance): SPR provides real-time kinetics of the binding interaction, yielding association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) is calculated. This provides a direct measure of binding affinity, independent of enzyme activity.[11]
Experimental Protocol: TR-FRET Kinase Inhibition Assay
-
Reagents: Kinase enzyme, appropriate substrate (e.g., a biotinylated peptide), ATP, TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin).
-
Compound Dilution: Perform a serial dilution of the 10 mM stock solution to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
Assay Procedure:
-
Add the kinase and substrate to the wells of a microplate.
-
Add the serially diluted compound to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay
-
Immobilization: Covalently immobilize the purified kinase protein onto a sensor chip surface.
-
Compound Preparation: Prepare a series of dilutions of the compound in a suitable running buffer.
-
Binding Measurement:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the compound over the surface and monitor the change in the SPR signal (response units) over time (association phase).
-
Switch back to the running buffer and monitor the dissociation of the compound (dissociation phase).
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
| Parameter | This compound | Comparator A (e.g., Dovitinib) | Comparator B (e.g., Erdafitinib) |
| Primary Target (e.g., FGFR1) | |||
| IC50 (nM) | Experimental Value | Literature Value | Literature Value |
| Kd (nM) | Experimental Value | Literature Value | Literature Value |
| Off-Target 1 (e.g., VEGFR2) | |||
| IC50 (nM) | Experimental Value | Literature Value | Literature Value |
| Kd (nM) | Experimental Value | Literature Value | Literature Value |
| Off-Target 2 (e.g., KIT) | |||
| IC50 (nM) | Experimental Value | Literature Value | Literature Value |
| Kd (nM) | Experimental Value | Literature Value | Literature Value |
| Caption: Example data summary table for quantitative profiling. |
Phase 3: Cellular Target Engagement and Phenotypic Assessment
Causality Behind Experimental Choice: Positive results in biochemical and biophysical assays do not guarantee that a compound will be active in a cellular environment. Cell permeability, stability, and efflux can all prevent a compound from reaching its intracellular target. Therefore, it is essential to confirm target engagement in living cells. The NanoBRET™ Target Engagement Assay is a powerful method for this purpose. It measures the binding of a compound to a specific target protein in real-time within living cells. This is followed by a general cytotoxicity assay to establish a therapeutic window.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Assay Procedure:
-
Plate the cells in a white, opaque microplate.
-
Add the test compound at various concentrations and incubate.
-
Add the NanoBRET™ fluorescent tracer, which also binds to the target kinase.
-
Add the NanoLuc® substrate to generate the donor luminescence signal.
-
Read both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The test compound will compete with the tracer for binding to the target, causing a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration and fit the curve to determine the cellular IC50 value.
-
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Plate a relevant cancer cell line (ideally one known to be dependent on the primary target kinase) in a microplate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a prolonged period (e.g., 72 hours).
-
Assay Procedure:
-
Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Conclusion and Path Forward
This comprehensive, three-phase guide provides a robust framework for characterizing the cross-reactivity profile of this compound. By systematically progressing from broad screening to quantitative biochemical and cellular assays, this workflow is designed to build a high-confidence dataset that will be invaluable for decision-making. The resulting profile will clearly define the compound's selectivity, identify potential liabilities, and establish a clear therapeutic window. This information is fundamental for guiding subsequent lead optimization efforts, designing relevant in vivo efficacy and safety studies, and ultimately determining the therapeutic potential of this novel chemical entity.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducible Experimentation with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: A Comparative Analysis of FGFR Inhibitors
This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a novel heterocyclic compound belonging to the pyrrolopyridine class. Given the emerging interest in this scaffold as a potential inhibitor of Fibroblast Growth Factor Receptors (FGFRs), this document provides a framework for establishing robust and reproducible experimental protocols. We will delve into the critical aspects of its synthesis, characterization, and biological evaluation, while also offering a comparative perspective on well-characterized, clinically relevant FGFR inhibitors. The overarching goal is to equip the reader with the necessary knowledge to generate high-quality, reliable data and to navigate the inherent challenges of experimental reproducibility in drug discovery.
Introduction: The Therapeutic Promise of the Pyrrolopyridine Scaffold
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1] Its rigid, bicyclic structure provides a versatile platform for the design of compounds that can interact with a variety of biological targets with high affinity and selectivity. This compound (CAS: 1190319-23-3) is a specific isomer within this class that has garnered attention for its potential as a kinase inhibitor. The aberrant activation of the FGFR signaling pathway is a known driver in various cancers, making it a compelling target for therapeutic intervention.[2] This guide will focus on the practical aspects of working with this compound, from initial synthesis to cellular assays, with an emphasis on ensuring the reproducibility and integrity of the experimental findings.
The Cornerstone of Discovery: Reproducibility in Synthesis
The journey of any small molecule therapeutic begins with its chemical synthesis. The reproducibility of a synthetic route is paramount, as variations in yield, purity, and impurity profiles can have profound downstream effects on biological activity and interpretation of results. While a specific, detailed synthetic protocol for this compound is not yet widely published in peer-reviewed literature, we can construct a plausible and robust synthetic strategy based on related pyrrolopyridine chemistries.
Proposed Synthetic Pathway and Critical Control Points
The synthesis of pyrrolopyridine derivatives often involves multi-step sequences that are sensitive to reaction conditions. Below is a proposed synthetic workflow, highlighting the key steps and the variables that must be meticulously controlled to ensure reproducibility.
References
A Guide to Orthogonal Validation of a Putative MEK1 Inhibitor: A Case Study with 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
The Rationale for Orthogonal Validation
In drug discovery, a single assay, no matter how sensitive, is rarely sufficient to confirm a compound's bioactivity. A result from a primary screen could be a false positive due to various confounding factors, such as compound auto-fluorescence, aggregation, or non-specific reactivity. By employing a second, mechanistically distinct method, we can triangulate our findings. If a compound demonstrates consistent activity in two orthogonal assays—for instance, one biochemical and one cell-based—the confidence in its proposed mechanism increases exponentially.
For our case study, Compound-X is a putative inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. Our validation strategy will therefore focus on two pillars:
-
Biochemical Confirmation: Does Compound-X directly inhibit the enzymatic activity of purified MEK1 protein in vitro?
-
Cellular Target Engagement: Does Compound-X inhibit MEK1 activity within a living cell, leading to a measurable downstream effect (i.e., reduced phosphorylation of its substrate, ERK)?
This dual approach ensures that the observed activity is not only a direct effect on the purified target but also that the compound is cell-permeable and effective in a complex biological environment.
Method 1: Biochemical Kinase Assay (ADP-Glo™)
The first method directly measures the enzymatic activity of MEK1. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As a kinase (like MEK1) transfers phosphate from ATP to a substrate, it produces ADP. The amount of ADP is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced.
Causality of Experimental Choices:
-
Why a Biochemical Assay? This approach isolates the target protein (MEK1), the substrate (inactive ERK), and the compound, removing the complexity of a cellular system. It directly answers the question: "Can the compound inhibit the enzyme?"
-
Why ADP-Glo™? This format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to fluorescence-based assays. It measures a universal product of kinase reactions (ADP), making it widely applicable.
-
Controls:
-
No-Enzyme Control: Ensures that the substrate or compound does not independently generate a signal.
-
No-Compound (DMSO) Control: Represents 100% kinase activity.
-
Reference Inhibitor (Trametinib): A potent, well-characterized MEK1 inhibitor serves as a positive control for assay performance and a benchmark for potency comparison.
-
Experimental Workflow: Biochemical MEK1 Inhibition
Caption: Workflow for the ADP-Glo™ biochemical kinase assay to quantify MEK1 inhibition.
Protocol: ADP-Glo™ MEK1 Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-X and the reference inhibitor (Trametinib) in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2 µL of kinase buffer.
-
Add 1 µL of compound dilution or DMSO vehicle.
-
Add 2 µL of a solution containing recombinant active MEK1 kinase and its substrate (e.g., inactive ERK2).
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration should be at or near the Km for the enzyme).
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which fuels a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO (100% activity) and no-enzyme (0% activity) controls. Plot the normalized percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Data Interpretation
A dose-dependent decrease in luminescence for Compound-X indicates direct inhibition of MEK1. This data allows for a quantitative comparison of potency against the reference inhibitor.
| Compound | Target | Assay Type | IC₅₀ (nM) [Hypothetical Data] |
| Compound-X | MEK1 | Biochemical (ADP-Glo) | 85 |
| Trametinib | MEK1 | Biochemical (ADP-Glo) | 12 |
| Staurosporine | Pan-Kinase | Biochemical (ADP-Glo) | 5 |
Table 1: Hypothetical biochemical IC₅₀ values. Staurosporine is included as a non-specific kinase inhibitor control.
Method 2: Cellular Target Engagement (Phospho-ERK Western Blot)
This orthogonal method assesses whether Compound-X can inhibit MEK1 in its native cellular environment. We measure the phosphorylation level of ERK (p-ERK), the direct downstream substrate of MEK1. A successful MEK1 inhibitor will reduce the amount of p-ERK without affecting the total amount of ERK protein.
Causality of Experimental Choices:
-
Why a Cell-Based Assay? This confirms that the compound can cross the cell membrane, reach its target, and exert its effect in the complex milieu of a living cell, which is a prerequisite for therapeutic potential.
-
Why Western Blot? It is a robust, semi-quantitative method that allows for the simultaneous detection of the phosphorylated (active) and total forms of the target protein. This is crucial to ensure that the reduction in the phospho-signal is due to inhibition of the upstream kinase, not due to a general cytotoxic effect that reduces the total protein level.
-
Cell Line Choice: A cell line with a constitutively active MAPK pathway (e.g., A375 melanoma, which harbors a BRAF V600E mutation) is ideal, as it provides a strong, consistent baseline of p-ERK.
Signaling Pathway: RAS/RAF/MEK/ERK
Caption: The MAPK signaling cascade, highlighting MEK1 inhibition by Compound-X.
Protocol: Phospho-ERK Western Blot
-
Cell Culture & Treatment:
-
Plate A375 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce baseline signaling.
-
Treat cells with a serial dilution of Compound-X, Trametinib, or DMSO vehicle for 2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the same membrane with a primary antibody for Total-ERK1/2 to serve as a loading control.
-
Data Interpretation
The results should show a dose-dependent decrease in the p-ERK signal in cells treated with Compound-X, while the Total-ERK signal remains constant. This confirms that the compound is inhibiting MEK1 activity in a cellular context. The cellular potency (EC₅₀) can be estimated by densitometric analysis of the p-ERK bands relative to the Total-ERK bands.
| Compound | Target | Assay Type | EC₅₀ (nM) [Hypothetical Data] |
| Compound-X | MEK1 | Cellular (p-ERK WB) | 250 |
| Trametinib | MEK1 | Cellular (p-ERK WB) | 30 |
Table 2: Hypothetical cellular EC₅₀ values derived from Western blot densitometry. It is common for cellular potency to be lower (higher EC₅₀ value) than biochemical potency due to factors like membrane permeability and cellular metabolism.
Synthesizing the Evidence: A Conclusion of Orthogonal Validation
-
Biochemical Result: Compound-X directly inhibits purified MEK1 enzyme with an IC₅₀ of 85 nM. This confirms direct target engagement .
-
Cellular Result: Compound-X reduces the phosphorylation of MEK1's substrate, ERK, in a cancer cell line with an EC₅₀ of 250 nM. This confirms target engagement in a biological system .
The consistent, dose-dependent activity across these two mechanistically distinct platforms provides high confidence that 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a genuine, cell-permeable inhibitor of MEK1. The difference in potency between the biochemical and cellular assays is expected and provides valuable information for further drug development, hinting at factors like cell permeability or efflux that may need optimization. This validated data serves as a solid foundation for advancing the compound into more complex preclinical models.
A Guide to the Independent Verification of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid as a Kinase Inhibitor
This guide provides a comprehensive framework for the independent verification of research findings pertaining to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing promise as potent inhibitors of various protein kinases.[1] Given the therapeutic potential of such molecules, particularly in oncology and immunology, the ability to independently reproduce and validate initial findings is paramount to advancing the field.
This document is structured not as a rigid protocol but as a logical workflow, guiding the experienced researcher through synthesis, characterization, and biological evaluation. We will operate under a representative hypothetical research claim: "this compound is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1)." This guide will provide the necessary tools to rigorously test this assertion against established benchmarks.
Part 1: Synthesis and Structural Confirmation
The first step in verifying any claim about a novel compound is its unambiguous synthesis and purification. The identity and purity of the molecule underpin all subsequent biological data. A plausible synthetic route, based on established methodologies for related heterocyclic systems, is proposed below.
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned starting from a substituted pyridine precursor, followed by the construction of the fused pyrrole ring and subsequent functional group manipulations.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylate This key intermediate is synthesized from commercially available precursors. A general procedure for the construction of a related pyrrolo[3,2-c]pyridine scaffold involves the reaction of a bromo-pyridine intermediate with a boronic acid under Suzuki coupling conditions.[2][3] An alternative approach for the [3,2-b] isomer involves the cyclization of a substituted pyridine.
-
Reaction Setup: To a solution of ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as a mixture of water and HBF4, cool the reaction to 0 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Methoxylation: Carefully add methanol to the reaction mixture and heat to reflux for 2-4 hours until nitrogen evolution ceases.
-
Workup and Purification: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Saponification to this compound
-
Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Isolation: Acidify the reaction mixture to pH ~3 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final carboxylic acid.
Part 2: Physicochemical and Structural Characterization
Rigorous characterization is non-negotiable. It provides the foundational evidence that the synthesized compound is indeed the correct molecule and is of sufficient purity for biological testing. Standard analytical techniques should be employed.[4][5][6]
Methodologies for Structural Verification
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, connectivity, and environment of the hydrogen and carbon atoms. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the compound with high accuracy, typically within 5 ppm of the calculated value.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the carboxylic acid, N-H of the pyrrole, C-O of the methoxy group).
-
Melting Point: A sharp melting point range is indicative of high purity.
Table 1: Expected Characterization Data
| Analysis | Expected Result for this compound |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| HRMS (ESI+) | Calculated for [M+H]⁺: 193.0608; Found: within ± 5 ppm |
| ¹H NMR (DMSO-d₆) | Signals corresponding to pyrrole N-H, aromatic protons on both rings, and a singlet for the methoxy group protons. The carboxylic acid proton will likely be a broad singlet. |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to all 9 carbon atoms, including the carbonyl carbon of the carboxylic acid, carbons of the fused heterocyclic rings, and the methoxy carbon. |
| FTIR (cm⁻¹) | Broad O-H stretch (~3300-2500), N-H stretch (~3300), C=O stretch (~1700), C-O stretch (~1250). |
| Purity (HPLC) | >95% |
Part 3: Verification of Biological Activity - FGFR1 Inhibition
With the compound's identity and purity confirmed, the next phase is to verify its biological activity. The hypothetical claim is potency against FGFR1. This is best tested using a direct, in vitro biochemical assay that measures the compound's ability to inhibit the enzymatic activity of purified FGFR1 kinase.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocol: FGFR1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from established methodologies for measuring kinase activity.[7][8] The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
1. Reagents and Materials:
-
Purified recombinant human FGFR1 kinase domain.
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ATP of high purity.
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT.[7]
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Positive Control: A known FGFR inhibitor, e.g., AZD4547, dissolved in 100% DMSO.
-
384-well assay plates.
2. Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound and positive control in DMSO. A typical starting concentration might be 1 mM.
-
Assay Plate Setup: Add the diluted compounds to the assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
Enzyme Incubation: Add the FGFR1 enzyme, diluted in kinase buffer, to all wells except the "no enzyme" controls. Allow for a brief pre-incubation with the compound (e.g., 15-30 minutes at room temperature).
-
Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mix (in kinase buffer) to all wells. The final ATP concentration should be at or near its Km for FGFR1. Incubate for 60 minutes at room temperature.[7]
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.
-
Add the Kinase Detection Reagent. Incubate for another 30 minutes to convert the generated ADP into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Comparative Biological Activity Data
| Compound | Reported/Expected Target | IC₅₀ against FGFR1 (nM) | Reference/Rationale |
| This compound | FGFR1 (Hypothetical) | To be determined by experiment | This guide |
| AZD4547 | Pan-FGFR inhibitor | ~2-5 nM | Known potent FGFR inhibitor, serves as a positive control.[9] |
| Related Isomer (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 nM (for compound 4h) | Provides a benchmark from a structurally similar compound.[2] |
Part 4: Assessing Kinase Selectivity
A critical aspect of kinase inhibitor research is selectivity. Inhibition of off-target kinases can lead to undesirable side effects. The pyrrolopyridine scaffold is known to interact with various kinases. Therefore, verifying the selectivity of our target compound is a crucial validation step. A counterscreen against a related but distinct kinase, such as JAK3, is advisable, as some pyrrolopyridine derivatives are known JAK inhibitors.[10]
Experimental Protocol: JAK3 Kinase Assay (Counterscreen)
The protocol is analogous to the FGFR1 assay, substituting the relevant enzyme and substrate.
1. Reagents:
-
Purified recombinant human JAK3.
-
JAK3 substrate peptide (e.g., Poly(Glu,Tyr) 4:1).[11]
-
All other reagents as per the FGFR1 assay.
2. Procedure and Data Analysis:
-
Follow the same steps as the ADP-Glo™ protocol described for FGFR1, using JAK3 enzyme.
-
Determine the IC₅₀ value for the test compound against JAK3.
Table 3: Kinase Selectivity Profile
| Compound | IC₅₀ against FGFR1 (nM) | IC₅₀ against JAK3 (nM) | Selectivity Ratio (IC₅₀ JAK3 / IC₅₀ FGFR1) |
| This compound | TBD | TBD | To be determined |
| Known Selective FGFR Inhibitor (e.g., Infigratinib) | ~1 nM | >10,000 nM | >10,000 |
| Known JAK3 Inhibitor (e.g., Tofacitinib) | >5,000 nM | ~1-5 nM | <0.001 |
A high selectivity ratio (>100-fold) would support the claim that the compound is a selective FGFR1 inhibitor.
Conclusion
This guide outlines a systematic and rigorous approach to the independent verification of a hypothetical research finding for this compound. By following a logical progression from chemical synthesis and characterization to targeted biological evaluation and selectivity profiling, researchers can generate a robust and reliable dataset. This process of independent validation is the bedrock of scientific integrity, ensuring that promising initial discoveries are built upon a solid foundation of reproducible data, thereby paving the way for the development of next-generation therapeutics.
References
- 1. promega.com [promega.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
As a Senior Application Scientist, ensuring the safety of our researchers and the integrity of our environment is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are conservatively based on the known hazards of structurally related pyridine and heterocyclic carboxylic acid derivatives, as well as established regulatory guidelines for hazardous chemical waste.
The core principle of this guidance is risk mitigation. The pyridine moiety suggests potential for toxicity if ingested, inhaled, or absorbed through the skin, while the carboxylic acid group can be a source of corrosive properties.[1][2] Therefore, all waste streams containing this compound must be treated as hazardous.
Hazard Assessment and Waste Identification
Due to its chemical structure—a heterocyclic aromatic compound containing a pyridine ring and a carboxylic acid functional group—this compound should be presumed to exhibit characteristics of a hazardous substance. Similar compounds are classified as skin, eye, and respiratory irritants, and are often harmful if swallowed.[3][4][5][6]
All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated spatulas, weigh boats, and other disposable labware.
-
Liquid Waste: Solutions containing the compound, as well as solvents used for rinsing contaminated glassware.
-
Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, and bench paper.
The following table summarizes the anticipated hazard profile and key disposal parameters.
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Hazardous Waste | Based on structural alerts (pyridine, carboxylic acid). Assumed to meet EPA criteria for toxicity.[7][8][9] |
| Primary Hazards | Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Respiratory Irritation. | Extrapolated from SDS of similar pyrrolo[3,2-b]pyridine and carboxylic acid compounds.[3][4][5][6][10] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Acids (especially nitric acid). | Pyridine and carboxylic acid derivatives can react exothermically or violently with these substances.[2][11] |
| Recommended PPE | Chemical Safety Goggles, Lab Coat, Double-layered Nitrile Gloves. | Standard for handling hazardous chemical powders and solutions to prevent skin and eye contact.[1][12] |
| Handling Environment | Certified Laboratory Chemical Fume Hood. | To prevent inhalation of airborne powder or aerosols.[11] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final collection for disposal. Adherence to these steps is critical for regulatory compliance and laboratory safety.
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a safe disposal workflow.[7] Never mix this waste stream with non-hazardous trash or other incompatible chemical wastes.
-
Solid Waste:
-
Designate a specific, robust, and sealable container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Place all contaminated solid materials, including any residual powder, weigh boats, and disposable labware, directly into this container.
-
For contaminated PPE, use a designated hazardous waste bag.
-
-
Liquid Waste:
-
Use a dedicated, leak-proof, and chemically compatible container for all liquid waste.[1] Borosilicate glass or HDPE carboys are suitable.
-
Collect all solutions containing this compound and the first two solvent rinses of any contaminated glassware in this container.
-
Ensure the container is kept closed with a secure cap when not in use.[8][9]
-
Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[13]
-
As soon as the first item of waste is added, the container must be labeled.
-
The label must include:
-
The words "Hazardous Waste "[13]
-
The full chemical name: "This compound "
-
An accurate list of all solvents or other chemicals present in the container.
-
The approximate percentage of each component.
-
The date of waste generation (the date the container was started).
-
An appropriate hazard warning pictogram (e.g., exclamation mark for irritant, health hazard).[3][5]
-
On-Site Storage (Satellite Accumulation Area)
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9][13]
-
The SAA must be under the control of laboratory personnel.
-
Store waste containers in a secondary containment bin to prevent the spread of potential leaks or spills.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][14] Once this limit is reached, the waste must be moved to a central storage area within three days.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
-
Containment (for small spills):
-
Ensure you are wearing appropriate PPE (lab coat, goggles, double gloves).
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[1] Do not use combustible materials like paper towels to absorb large amounts of liquid.
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into your designated solid hazardous waste container.[11][15]
-
-
Decontamination:
Final Disposal
Final disposal of hazardous waste must be handled by trained professionals.
-
Once a waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months depending on regulations), arrange for its collection.[7][8][14]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][3]
-
Never pour this chemical down the drain or dispose of it in regular trash.[7] This is a violation of federal and local regulations and poses a significant environmental risk.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. aaronchem.com [aaronchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. chemscene.com [chemscene.com]
- 13. medlabmag.com [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
